2-Chloro-4-methylphenylhydrazine hydrochloride
Description
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Properties
IUPAC Name |
(2-chloro-4-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSUBZJLENMKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227958-97-6 | |
| Record name | Hydrazine, (2-chloro-4-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227958-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Synthetic Cornerstone: A Technical Guide to 2-Chloro-4-methylphenylhydrazine Hydrochloride for Advanced Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-methylphenylhydrazine hydrochloride (CAS No. 90631-70-2) stands as a pivotal, yet often understated, building block in the landscape of medicinal chemistry and organic synthesis. Its true potential is unlocked in its role as a precursor to a diverse array of indole-containing scaffolds, which are at the heart of numerous therapeutic agents. This guide provides an in-depth technical exploration of this versatile reagent, moving beyond a simple recitation of facts to an integrated discussion of its synthesis, characterization, and strategic application. We will delve into the mechanistic underpinnings of its most famous application—the Fischer indole synthesis—and provide field-proven insights and detailed protocols to empower researchers in their quest for novel molecular entities. This document is structured to serve as a practical and authoritative resource, bridging the gap between theoretical knowledge and successful laboratory application.
Core Molecular Attributes and Physicochemical Profile
This compound is a substituted aromatic hydrazine salt. The strategic placement of the chloro and methyl groups on the phenyl ring significantly influences its reactivity and the substitution pattern of the resulting indole products.
| Property | Value | Source(s) |
| CAS Number | 90631-70-2 | [1][2] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [3] |
| Molecular Weight | 193.07 g/mol | [1][3] |
| IUPAC Name | (2-chloro-4-methylphenyl)hydrazine;hydrochloride | [1] |
| Appearance | Off-white to light yellow crystalline solid | [4] |
| Purity (Typical) | ≥98% | [1] |
The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and use in various reaction conditions.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a classic example of aromatic amine chemistry, typically proceeding through a two-step sequence starting from 2-chloro-4-methylaniline. This process involves diazotization followed by reduction.
Diagrammatic Representation of the Synthetic Pathway
Caption: Synthetic route to this compound.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of substituted phenylhydrazine hydrochlorides.
Materials:
-
2-chloro-4-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a mechanical stirrer and thermometer, dissolve 2-chloro-4-methylaniline (1 equivalent) in 6 M aqueous HCl.
-
Cool the mixture to -5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 0 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride (2.5 equivalents) in concentrated HCl.
-
Cool this solution in an ice bath and add it dropwise to the cold diazonium salt solution with vigorous stirring.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1 hour.
-
-
Isolation:
-
The this compound will precipitate as a solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold dilute HCl to remove any unreacted starting materials or byproducts.
-
Dry the product under vacuum to yield the final compound.
-
Expert Insight: The careful control of temperature during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt. The use of a tin(II) chloride reduction is a robust and high-yielding method for converting the diazonium salt to the corresponding hydrazine.
The Gateway to Indoles: The Fischer Indole Synthesis
The paramount application of this compound is its role in the Fischer indole synthesis, a powerful acid-catalyzed reaction that constructs the indole ring from a phenylhydrazine and a ketone or aldehyde.[5][6]
Mechanistic Overview
The reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone.[6]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: This is the key bond-forming step, where a[7][7]-sigmatropic rearrangement occurs, leading to a di-imine intermediate.[8]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.
-
Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole.[8]
Diagrammatic Representation of the Fischer Indole Synthesis
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Exemplary Protocol: Synthesis of 7-Chloro-2,5-dimethylindole
This one-pot protocol demonstrates the utility of this compound in the synthesis of a substituted indole.
Materials:
-
This compound
-
Acetone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)[5]
-
Glacial Acetic Acid (optional, as solvent)
-
Ice water
-
Sodium Bicarbonate solution
-
Ethyl Acetate
Procedure:
-
A mixture of this compound (1 equivalent) and acetone (1.2 equivalents) is prepared.
-
This mixture is added to polyphosphoric acid, and the resulting slurry is heated with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and carefully poured into ice water.
-
The aqueous solution is neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 7-chloro-2,5-dimethylindole.
Causality in Experimental Choices: The use of a strong acid catalyst like PPA is crucial for promoting the[7][7]-sigmatropic rearrangement and the subsequent cyclization and dehydration steps. The one-pot procedure, where the hydrazone is formed in situ, is efficient and often leads to high yields.[9]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound and its indole derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydrazine protons. The chemical shifts and coupling patterns will be consistent with the substitution pattern of the aromatic ring.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the methyl carbon, and will be a key tool in confirming the overall carbon framework.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H stretches of the hydrazine and C-H stretches of the aromatic ring and methyl group.
Safety, Handling, and Storage
As with all hydrazine derivatives, this compound must be handled with appropriate safety precautions.
| Hazard Category | Precautionary Measures |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[10] May cause skin sensitization.[4] |
| Carcinogenicity | Suspected of causing genetic defects and may cause cancer. |
| Handling | Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Avoid breathing dust. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. It is hygroscopic and light-sensitive. |
| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[4] |
Expert Recommendation: Always consult the most recent Safety Data Sheet (SDS) for the compound before handling.[1][10] In case of exposure, seek immediate medical attention.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in the arsenal of the medicinal chemist. Its ability to serve as a reliable precursor to functionalized indoles through the robust Fischer indole synthesis ensures its continued relevance in drug discovery and development. The insights and protocols provided in this guide are intended to empower researchers to effectively and safely utilize this compound to its full potential, paving the way for the discovery of novel therapeutic agents. The strategic functionalization of the indole scaffold, made possible by precursors like this compound, will undoubtedly continue to be a fruitful area of research for years to come.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 90631-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. youtube.com [youtube.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. fishersci.es [fishersci.es]
physical and chemical properties of 2-Chloro-4-methylphenylhydrazine hydrochloride
An In-depth Technical Guide to 2-Chloro-4-methylphenylhydrazine Hydrochloride
Abstract
This compound is a pivotal chemical intermediate, particularly valued in the synthesis of complex heterocyclic scaffolds. Its utility is most profoundly realized in the pharmaceutical sector, where it serves as a key precursor for constructing indole-based structures through the Fischer indole synthesis. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delineates the compound's core physicochemical properties, explores its chemical reactivity and synthetic applications, outlines robust analytical characterization protocols, and details critical safety and handling procedures. The insights herein are designed to facilitate a deeper understanding and more effective utilization of this versatile reagent in advanced chemical research and drug discovery pipelines.
Core Physicochemical Characteristics
A thorough grasp of a compound's fundamental properties is the bedrock of its effective application in research and synthesis. The defining physicochemical characteristics of this compound are systematically presented below.
Identity and Structural Data
The compound's identity is established by its unique molecular formula and structural identifiers, which are crucial for regulatory compliance and accurate documentation.
| Property | Value | Source |
| IUPAC Name | (2-chloro-4-methylphenyl)hydrazine;hydrochloride | [1][2] |
| CAS Number | 90631-70-2 | [2][3][4] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][4] |
| Molecular Weight | 193.07 g/mol | [1][2][4] |
| Canonical SMILES | CC1=CC(=C(C=C1)NN)Cl.Cl | [2] |
| InChI Key | JCSUBZJLENMKRH-UHFFFAOYSA-N | [2] |
Physical and Chemical Properties
These properties dictate the compound's behavior under various experimental conditions, influencing choices regarding solvents, reaction temperatures, and storage.
| Property | Value | Source |
| Appearance | White to pink crystalline powder | [5] |
| Melting Point | 216 °C (decomposes) | [5][6] |
| Purity | ≥98% (typical) | [4] |
| Solubility | Soluble in hot water | [6] |
| Storage | Store at room temperature in a well-ventilated, dry place. | [4][7] |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is primarily derived from the nucleophilic character of its hydrazine group. This reactivity is expertly harnessed in one of organic chemistry's most powerful transformations for building indole rings.
The Fischer Indole Synthesis: A Cornerstone Application
The Fischer indole synthesis is a robust, acid-catalyzed reaction that converts a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole scaffold.[8][9] This reaction is a foundational method in medicinal chemistry for producing a vast array of biologically active molecules. The choice of a strong Brønsted acid (like HCl, H₂SO₄) or a Lewis acid (like ZnCl₂) is critical for catalyzing the key steps of the reaction.[8][9][10]
The established mechanism proceeds through several distinct stages:
-
Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with the carbonyl compound to form a phenylhydrazone.[11]
-
Tautomerization: The phenylhydrazone isomerizes to its corresponding enamine or 'ene-hydrazine' tautomer.[8][11]
-
[7][7]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes the critical, irreversible[7][7]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.[8]
-
Cyclization and Aromatization: The intermediate cyclizes and, through the elimination of an ammonia molecule, undergoes aromatization to yield the final, energetically stable indole product.[8][11]
This entire workflow is visualized in the diagram below, providing a clear, step-by-step representation of this elegant and powerful synthesis.
Caption: A logical diagram illustrating the key stages of the Fischer indole synthesis.
Analytical Characterization Protocols
Confirming the identity and purity of this compound is essential for ensuring the validity of experimental results and the quality of synthesized products. The following spectroscopic methods are standard for its characterization.
Standard Spectroscopic Verification
The expected spectral features provide a reliable fingerprint for the compound. While a dedicated spectrum for this specific molecule is not publicly available, data from closely related analogs allow for accurate prediction of its key signals.
| Technique | Expected Spectral Characteristics | Rationale |
| ¹H NMR | Signals for aromatic protons (~7.0-7.5 ppm), a singlet for the methyl group (~2.3 ppm), and exchangeable, broad signals for the hydrazine (N-H) protons. | The chemical shifts are influenced by the electron-withdrawing chlorine and electron-donating methyl group on the aromatic ring. Hydrazine protons are often broad due to quadrupole broadening and exchange. |
| ¹³C NMR | Aromatic carbon signals (~115-145 ppm) and a distinct methyl carbon signal (~20 ppm). | The number and position of signals confirm the carbon skeleton and substitution pattern of the phenyl ring. |
| Infrared (IR) | Characteristic N-H stretching bands (3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aromatic C=C stretching (1450-1600 cm⁻¹). | These vibrational frequencies correspond to the key functional groups present in the molecule, confirming its identity. |
| Mass Spec. (MS) | A molecular ion peak corresponding to the free base (C₇H₉ClN₂) and a fragmentation pattern showing the loss of the hydrazine moiety. | Mass spectrometry confirms the molecular weight and provides structural information through analysis of fragment ions. |
Applications in Pharmaceutical R&D
The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[12] The ability to synthesize substituted indoles via the Fischer synthesis makes this compound a valuable starting material for drug discovery.
-
Scaffold for Bioactive Molecules: It is a key building block for producing compounds with potential therapeutic value. The chloro- and methyl- substituents on the indole ring can modulate the pharmacological properties, such as binding affinity, selectivity, and metabolic stability.
-
Intermediate for APIs: This compound serves as a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[6] Chlorine-containing molecules are present in over 250 FDA-approved drugs, highlighting the importance of chlorinated precursors.[13]
-
Anticancer Research: Hydrazine derivatives are actively investigated for novel anticancer drugs, making this compound a relevant tool in oncological research.[14]
Safety, Handling, and Disposal Protocols
Adherence to strict safety protocols is mandatory when working with hydrazine derivatives due to their potential toxicity.
Hazard Identification and Personal Protection
-
Classification: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][15] It may also cause sensitization by skin contact.[16]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[7][15] All handling should be performed in a well-ventilated fume hood.[7]
Step-by-Step Handling and Storage
-
Avoid Contact: Prevent all personal contact, including the inhalation of dust or vapors.[16] Do not eat, drink, or smoke in the work area.[7]
-
Weighing and Transfer: Conduct transfers of the solid material carefully to minimize dust generation.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] Avoid contact with strong oxidizing agents.[16]
-
Spill Management: In case of a minor spill, avoid breathing dust. Use dry clean-up procedures (e.g., vacuum or sweep up) and dampen with water to prevent dusting.[16] Collect waste in a suitable, closed container for disposal.[15]
Emergency Procedures
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin thoroughly with water/shower.[7]
-
Eye Contact: Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do.[7][15]
-
Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[7]
-
Inhalation: Move the person to fresh air.[15]
Disposal
All waste must be treated as hazardous and handled in accordance with local, state, and federal regulations.[16] Puncture containers to prevent reuse before disposal at an authorized landfill.[16]
References
- 1. This compound | C7H10Cl2N2 | CID 44557934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. chembk.com [chembk.com]
- 4. calpaclab.com [calpaclab.com]
- 5. ssichem.com [ssichem.com]
- 6. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Methyl Phenylhydrazine HCL Manufacturer - CAS 637-60-5 [elampharma.com]
- 15. biosynth.com [biosynth.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
synthesis of 2-Chloro-4-methylphenylhydrazine hydrochloride from 2-chloro-4-methylaniline
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-Chloro-4-methylphenylhydrazine hydrochloride, a key intermediate in the pharmaceutical industry. The synthesis involves a two-step process: the diazotization of 2-chloro-4-methylaniline followed by the reduction of the resulting diazonium salt. This document will delve into the mechanistic underpinnings of each step, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success.
Introduction: Significance and Applications
This compound is a crucial building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of therapeutic agents, making its efficient and reliable synthesis a topic of significant interest to the drug development community. A thorough understanding of its synthesis is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).
The Synthetic Pathway: A Two-Step Transformation
The conversion of 2-chloro-4-methylaniline to this compound proceeds through two fundamental reactions of aromatic amine chemistry: diazotization and reduction.
Step 1: Diazotization of 2-chloro-4-methylaniline
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out at low temperatures in the presence of a mineral acid and a source of nitrous acid, commonly sodium nitrite.
Mechanism: The reaction is initiated by the protonation of nitrous acid (formed in situ from sodium nitrite and a strong acid like hydrochloric acid) to form the nitrosonium ion (NO+), a potent electrophile. The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate. Subsequent proton transfers and elimination of a water molecule generate the diazonium ion. The low temperature is crucial to prevent the highly reactive diazonium salt from decomposing, which can lead to the formation of phenols and other byproducts.[1][2][3]
Step 2: Reduction of the Diazonium Salt
The newly formed diazonium salt is then reduced to the corresponding hydrazine. Various reducing agents can be employed for this transformation, with stannous chloride (tin(II) chloride) in concentrated hydrochloric acid being a classic and effective choice.[4]
Mechanism: The reduction with stannous chloride is a complex process involving the transfer of electrons from Sn(II) to the diazonium ion. The exact mechanism is not fully elucidated but is believed to proceed through a radical or an ionic pathway, ultimately leading to the formation of the hydrazine and tin(IV) species. The acidic medium is essential to maintain the stability of the reactants and intermediates.
Alternative, "greener" reduction methodologies are also being explored to avoid the use of heavy metals like tin.[5] For instance, methods utilizing ascorbic acid (Vitamin C) or sodium sulfite have been reported for the reduction of diazonium salts to hydrazines, offering a more environmentally benign approach.[6][7][8]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2-chloro-4-methylaniline.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-chloro-4-methylaniline | C₇H₈ClN | 141.60 | 3 mmol | 0.003 |
| Hydrochloric Acid (6 M) | HCl | 36.46 | As required | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 0.23 g | 0.0033 |
| Stannous Chloride (Tin(II) Chloride) | SnCl₂ | 189.60 | 1.7 g | 0.0075 |
| Concentrated Hydrochloric Acid | HCl | 36.46 | As required | - |
Step-by-Step Procedure
Part 1: Diazotization
-
In a suitable reaction vessel, dissolve 2-chloro-4-methylaniline (3 mmol) in 6 M hydrochloric acid.
-
Cool the resulting solution to -5 °C using an ice-salt bath. Maintaining this low temperature is critical for the stability of the diazonium salt.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.23 g, 3.3 mmol) dropwise to the aniline solution. The addition should be controlled to keep the temperature below 0 °C.
-
After the complete addition of the sodium nitrite solution, stir the mixture for an additional 30 minutes at -5 °C to ensure the diazotization is complete.
Part 2: Reduction
-
In a separate flask, prepare a solution of stannous chloride (1.7 g, 7.5 mmol) in concentrated hydrochloric acid.
-
Add the stannous chloride solution dropwise to the cold diazonium salt solution from Part 1. A muddy mixture will form.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for another hour.
-
Isolate the precipitated product by filtration.
-
Wash the solid product with a small amount of cold hydrochloric acid solution to remove any unreacted starting materials and inorganic salts.
-
Dry the product under vacuum to obtain this compound.
This product is often used directly in the next synthetic step without further purification.[4]
Reaction Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Causality and Experimental Choices
The success of this synthesis hinges on several critical experimental parameters:
-
Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature (typically 0-5 °C or even lower) is paramount to prevent decomposition and the formation of unwanted byproducts like phenols.[1][3]
-
Acidic Medium: The use of a strong mineral acid, such as hydrochloric acid, serves multiple purposes. It protonates the aniline to make it soluble in the aqueous medium, provides the acidic environment necessary for the formation of the nitrosonium ion, and stabilizes the resulting diazonium salt.
-
Stoichiometry of Reagents: The molar ratio of the reagents is crucial for achieving a high yield and purity. A slight excess of sodium nitrite is often used to ensure complete diazotization of the aniline. Similarly, a sufficient amount of the reducing agent is required for the complete conversion of the diazonium salt.
-
Choice of Reducing Agent: While stannous chloride is a reliable reducing agent, its use raises environmental concerns due to the presence of tin residues in the waste stream.[5] The exploration of alternative, more environmentally friendly reducing agents like ascorbic acid or sodium sulfite is an active area of research in green chemistry.[6][8]
Conclusion
The synthesis of this compound from 2-chloro-4-methylaniline is a well-established and important transformation in organic synthesis, particularly in the pharmaceutical industry. By carefully controlling the reaction conditions, especially temperature and reagent stoichiometry, high yields of the desired product can be achieved. This guide has provided a detailed overview of the synthesis, including the underlying mechanisms and a practical experimental protocol. For researchers and drug development professionals, a deep understanding of this synthesis is essential for the efficient production of key pharmaceutical intermediates.
References
- 1. scialert.net [scialert.net]
- 2. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 3. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
- 4. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
A Technical Guide to the Solubility of 2-Chloro-4-methylphenylhydrazine Hydrochloride in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-4-methylphenylhydrazine hydrochloride (CAS: 90631-70-2), a key intermediate in various synthetic pathways. While extensive quantitative solubility data for this specific compound is not widely published, this document synthesizes foundational chemical principles to predict its solubility profile across a range of common organic solvents. Furthermore, it provides a detailed, field-proven experimental protocol for determining thermodynamic solubility via the equilibrium shake-flask method. This guide is intended for researchers, chemists, and drug development professionals who require a practical understanding and a robust methodology for generating reliable solubility data to support process development, purification, and formulation activities.
Introduction and Physicochemical Profile
This compound is a substituted hydrazine salt with significant applications in organic synthesis. Its utility as a building block, particularly in the formation of heterocyclic compounds, makes understanding its physical properties essential for optimizing reaction conditions, developing purification strategies (such as crystallization), and preparing stock solutions.
The molecule's structure, featuring a polar hydrochloride salt group and a less polar substituted aromatic ring, creates a nuanced solubility profile. The ionic character imparted by the hydrochloride moiety generally enhances solubility in polar solvents, while the organic backbone retains some affinity for less polar environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 193.07 g/mol | [1] |
| Appearance | White or slightly yellow crystalline solid | [2] |
| Melting Point | 165-170 °C | [2] |
| IUPAC Name | (2-chloro-4-methylphenyl)hydrazine;hydrochloride | [1][3] |
| CAS Number | 90631-70-2 |[2][3] |
Theoretical Framework and Predicted Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This principle states that substances with similar intermolecular forces and polarity are more likely to be miscible. For this compound, solubility is governed by a balance between the energy required to break the solute's crystal lattice and the energy released upon solvation of its ions by the solvent.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.[6] They are highly effective at solvating both the cation (hydrazinium) and the chloride anion through strong ion-dipole interactions and hydrogen bonding. Therefore, the highest solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have high dipole moments but lack O-H bonds. While they can solvate the cation effectively through dipole-dipole interactions, their ability to solvate the chloride anion is weaker compared to protic solvents. Moderate to good solubility is expected.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and interact primarily through weak London dispersion forces.[7] They are incapable of effectively solvating the charged ions of the hydrochloride salt, leading to very poor solubility. The energy required to overcome the crystal lattice energy of the salt is far greater than the energy gained from solvation.[8]
Based on these principles, the following solubility profile is predicted.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
|---|---|---|---|
| Water | Polar Protic | Moderate/High | High polarity and hydrogen bonding effectively solvate the ionic salt. |
| Methanol | Polar Protic | High | Similar to water, its high polarity and H-bonding capacity favor dissolution. |
| Ethanol | Polar Protic | High | Confirmed by qualitative data; polarity supports dissolution of the salt.[2] |
| Isopropanol | Polar Protic | Moderate | Polarity is lower than methanol/ethanol, which may slightly reduce solubility. |
| Acetonitrile | Polar Aprotic | Moderate | High dipole moment can solvate the cation, but less effective for the anion. |
| Acetone | Polar Aprotic | Low/Moderate | Moderate polarity may allow for some dissolution. |
| Dichloromethane | Halogenated | Low | Lower polarity and inability to hydrogen bond limit its solvating power for salts. |
| Diethyl Ether | Ether | Low | Conflicting qualitative data exists[2]; low polarity suggests poor solubility for a salt. |
| Toluene | Non-Polar Aromatic | Insoluble | Lacks the polarity to overcome the crystal lattice energy of the salt. |
| Hexane | Non-Polar Aliphatic| Insoluble | Very low polarity makes it an extremely poor solvent for ionic compounds. |
Standard Protocol: Thermodynamic Solubility Determination
To move from prediction to quantification, a rigorous experimental method is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures the system reaches a true equilibrium between the dissolved and undissolved solid.[9][10]
Experimental Causality
The core principle is to create a saturated solution in the solvent of interest at a controlled temperature. By ensuring an excess of solid material is present, the system is allowed to reach equilibrium over an extended period (typically 24-72 hours), meaning the rate of dissolution equals the rate of precipitation.[11] Subsequent analysis of the clear supernatant provides the solubility value under those specific conditions.
Workflow Diagram
Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.
Step-by-Step Methodology
-
Preparation of Stock Standards:
-
Accurately prepare a primary stock solution of this compound in a suitable solvent where it is highly soluble (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase to be used for analysis.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound (enough to ensure solid remains after equilibrium, typically 5-10 mg) to a glass vial.[11]
-
Accurately pipette a specific volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
-
Prepare each solvent in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed (e.g., 250 RPM) for a sufficient duration to reach equilibrium. A 24-hour period is common, but 48 or 72 hours may be necessary to confirm that the concentration has reached a stable plateau.[9][11]
-
-
Phase Separation:
-
Remove the vials from the shaker and let them stand undisturbed to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to avoid artificially high results.[11]
-
-
Analysis:
-
Accurately dilute the clear, filtered supernatant with the analytical mobile phase to bring its concentration within the range of the calibration curve.
-
Analyze the diluted samples and the calibration standards via a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
The final result, typically expressed in mg/mL or µg/mL, is the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Conclusion
Understanding the solubility of this compound is paramount for its effective use in scientific research and development. While comprehensive quantitative data is not readily published, a strong predictive framework can be built upon the fundamental principles of chemical interactions. The compound, as a hydrochloride salt, is predicted to be most soluble in polar protic solvents like methanol and ethanol, with decreasing solubility in polar aprotic and non-polar solvents. For definitive data, the equilibrium shake-flask method detailed in this guide provides a robust and reliable pathway for experimental determination. This systematic approach empowers researchers to generate the precise data needed to accelerate their work in synthesis, purification, and formulation.
References
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- 11. quora.com [quora.com]
Navigating the Stability Landscape of 2-Chloro-4-methylphenylhydrazine Hydrochloride: A Technical Guide for Researchers
Introduction
2-Chloro-4-methylphenylhydrazine hydrochloride is a crucial reagent and intermediate in the synthesis of a wide array of pharmacologically active molecules and other fine chemicals. As with any reactive chemical entity, a thorough understanding of its stability profile and optimal storage conditions is paramount to ensure its integrity, purity, and ultimately, the success of downstream applications. This technical guide provides an in-depth exploration of the stability and recommended storage conditions for this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the intrinsic chemical liabilities of this molecule, potential degradation pathways, and best practices for its handling and long-term storage, all grounded in established scientific principles.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][2][3] |
| Molecular Weight | 193.07 g/mol | [1][2] |
| Appearance | White to off-white or pale yellow crystalline solid | [4] |
| Melting Point | Approximately 165-170 °C | [4] |
| Hygroscopicity | Hygroscopic | [5][6] |
| Solubility | Soluble in water and alcohol | [4][7] |
The hydrochloride salt form of this hydrazine derivative significantly enhances its stability and water solubility compared to the free base.[8] The presence of the hydrazine moiety, however, inherently predisposes the molecule to oxidative degradation.
Intrinsic Stability and Key Degradation Pathways
The stability of this compound is influenced by several environmental factors, including exposure to air (oxygen), light, moisture, and elevated temperatures. The primary degradation pathway of concern for hydrazine derivatives is autoxidation.
Autoxidation: The Primary Degradation Cascade
The proposed autoxidation pathway likely involves the formation of a hydrazinyl radical, which can then react with oxygen to form a hydroperoxide intermediate. Subsequent reactions can lead to the cleavage of the N-N bond and the formation of various degradation products.
Caption: Proposed Autoxidation Pathway of 2-Chloro-4-methylphenylhydrazine.
Photodegradation
Aromatic hydrazines can be susceptible to photodegradation, particularly when exposed to UV light. This process can also involve the cleavage of the N-N bond.[10] The presence of a chlorinated aromatic ring may influence the rate and products of photodegradation. Studies on other chlorinated aromatic compounds have shown that photodegradation can be accelerated by the presence of hydroxyl radicals.[11][12] Therefore, it is crucial to protect this compound from light.
Hydrolytic Stability
While hydrochloride salts are generally stable to hydrolysis, the stability of this compound in aqueous solutions over a range of pH values has not been extensively reported. As a general precaution, prolonged storage in solution, especially at non-neutral pH, should be avoided unless stability has been experimentally confirmed.
Recommended Storage and Handling Conditions
Based on the known chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. | Minimizes thermal degradation. | [2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents autoxidation by excluding oxygen. | |
| Container | Keep in a tightly sealed, opaque container. | Prevents moisture uptake (hygroscopicity) and exposure to light. | [5][6] |
| Incompatible Materials | Store away from strong oxidizing agents and bases. | Avoids rapid and potentially hazardous reactions. |
Handling Procedures
Due to the potential for degradation upon exposure to the environment, it is recommended to handle this compound in a controlled environment.
-
Inert Atmosphere: When weighing and handling the solid, a glove box or glove bag with an inert atmosphere is ideal.
-
Minimize Exposure: If an inert atmosphere is not available, minimize the time the container is open to the air.
-
Solution Preparation: Prepare solutions fresh for use whenever possible. If solutions need to be stored, they should be purged with an inert gas and kept in sealed, opaque containers at a low temperature.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are essential.[13][14][15] These studies involve subjecting the compound to stress conditions to intentionally induce degradation.
Forced Degradation (Stress Testing) Protocol
This protocol outlines a general procedure for conducting forced degradation studies. The extent of degradation should be targeted at 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[16]
4.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
4.1.2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.[17][18][19]
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at a controlled temperature (e.g., 60°C or 80°C) for a specified period. Dissolve the stressed solid in the solvent before analysis.
-
Photodegradation (Solid and Solution): Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration.
4.1.3. Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Forced Degradation Studies.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of both.[20][21][22]
4.2.1. Suggested HPLC Parameters:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended for monitoring peak purity).
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.
-
Flow Rate: A typical flow rate of 1.0 mL/min can be used.
4.2.2. Method Validation: Once developed, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[9]
Conclusion
The stability of this compound is a critical factor for its successful use in research and development. While it is more stable as a hydrochloride salt, its inherent susceptibility to autoxidation necessitates careful storage and handling. By implementing the recommended conditions of storing the compound in a cool, dry, dark place under an inert atmosphere, and by handling it with minimal exposure to air and light, researchers can significantly preserve its integrity. For applications requiring the highest level of purity and for establishing a comprehensive stability profile, conducting forced degradation studies coupled with a validated stability-indicating HPLC method is indispensable. This proactive approach to stability management will ultimately lead to more reliable and reproducible scientific outcomes.
References
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- 5. 90631-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 7. Bot Verification [rasayanjournal.co.in]
- 8. This compound | 227958-97-6 [amp.chemicalbook.com]
- 9. ijnrd.org [ijnrd.org]
- 10. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement [mdpi.com]
- 12. mdpi.com [mdpi.com]
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- 16. researchgate.net [researchgate.net]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-4-methylphenylhydrazine Hydrochloride
Introduction: The Double-Edged Sword of Hydrazine Derivatives in Drug Discovery
2-Chloro-4-methylphenylhydrazine hydrochloride, a substituted hydrazine derivative, represents a class of chemical intermediates pivotal to the synthesis of a multitude of pharmacologically active molecules, particularly indole-containing compounds. Its utility in the Fischer indole synthesis and other cyclization reactions makes it an invaluable tool for medicinal chemists and drug development professionals. However, the very reactivity that makes this compound a powerful synthetic building block also underpins its significant toxicological profile. Hydrazine and its derivatives are notoriously hazardous, demanding a comprehensive and nuanced understanding of their safe handling, storage, and disposal.[1]
This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the principles of safe handling of this compound. By elucidating the causality behind safety protocols and grounding them in authoritative sources, this document aims to foster a culture of safety and scientific integrity in the laboratory.
Section 1: Chemical Identity and Physicochemical Properties
A foundational aspect of safe chemical handling is a thorough understanding of the substance's identity and physical characteristics. This knowledge informs risk assessment and the selection of appropriate control measures.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | (2-chloro-4-methylphenyl)hydrazine hydrochloride | [2] |
| CAS Number | 90631-70-2 | [3] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [2] |
| Molecular Weight | 193.07 g/mol | [3] |
| Appearance | Bright yellow to off-white crystalline solid or powder | [4][5] |
| Boiling Point | 254°C (for the free base) | [4] |
| Flash Point | 107°C (for the free base) | [4] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [4] |
| Storage Temperature | 2-8°C is often recommended for long-term storage | [4] |
Section 2: Hazard Identification and Classification: Understanding the Risks
This compound is classified as a hazardous substance, and its handling requires the utmost caution. The primary hazards are associated with its potential for skin, eye, and respiratory irritation, as well as the broader toxicological concerns associated with hydrazine derivatives.[6]
GHS Hazard Statements:
-
H315: Causes skin irritation. [6]
-
H319: Causes serious eye irritation. [6]
-
H335: May cause respiratory irritation. [6]
Section 3: Principles of Safe Handling: A Proactive Approach to Risk Mitigation
The safe handling of this compound is predicated on a multi-layered approach that combines engineering controls, administrative controls, and personal protective equipment. This approach is mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires the development and implementation of a formal Chemical Hygiene Plan.[8][9]
The Cornerstone of Safety: The Chemical Hygiene Plan
Every laboratory handling this and other hazardous chemicals must have a written Chemical Hygiene Plan (CHP).[8] This plan should include standard operating procedures (SOPs) specific to the use of this compound, detailing the hazards, necessary precautions, and emergency procedures.[10]
Causality in Handling Procedures: The "Why" Behind the "How"
Merely following a set of rules is insufficient. A true culture of safety is built on understanding the rationale behind each procedural step.
-
Weighing and Transfer: All weighing and transfer operations involving the solid material must be conducted within a certified chemical fume hood or a glove box.[8][9] This is not merely a suggestion but a critical step to prevent the inhalation of fine particles that can cause respiratory irritation.[6] The hygroscopic nature of the compound also means that handling it in a controlled atmosphere minimizes the absorption of moisture, which could affect reaction stoichiometry and potentially lead to the formation of less stable byproducts.[4]
-
Solution Preparation: When preparing solutions, the solid should be added slowly and in portions to the solvent. This minimizes the potential for splashing and the generation of aerosols. The use of a magnetic stirrer at a moderate speed is recommended over vigorous shaking to prevent aerosolization.
-
Reaction Setup and Monitoring: Reactions involving this compound should be conducted in a well-ventilated fume hood.[8] The reaction vessel should be equipped with a condenser if heating is required to prevent the release of volatile reactants or products. It is also prudent to have a secondary container in place to contain any potential spills or leaks from the primary reaction vessel.[11]
Section 4: Engineering Controls and Personal Protective Equipment (PPE): Your First and Last Lines of Defense
Engineering Controls: Designing Safety into the Workspace
Engineering controls are the most effective means of minimizing exposure to hazardous chemicals as they involve physically isolating the hazard from the laboratory worker.
-
Chemical Fume Hoods: The use of a properly functioning and certified chemical fume hood is mandatory for all operations involving this compound.[8][9] The fume hood's primary function is to capture and exhaust airborne contaminants, protecting the user from inhalation exposure.
-
Ventilation: Adequate general laboratory ventilation is also crucial to dilute and remove any fugitive emissions that may escape primary containment.
-
Safety Showers and Eyewash Stations: Immediate access to a safety shower and eyewash station is a regulatory requirement in any laboratory where corrosive or irritating chemicals are handled.[12] These provide an essential means of immediate decontamination in the event of an accidental exposure.
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are the primary means of protection, PPE provides a crucial final barrier between the researcher and the chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale and Authoritative Source |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | To protect the eyes from splashes and airborne particles that can cause serious irritation.[8][11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for any signs of degradation before use and changed frequently. | To prevent skin contact, which can cause irritation. The choice of glove material should be based on its resistance to the specific solvents being used in conjunction with the hydrazine derivative.[8][11] |
| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned. | To protect the skin and personal clothing from contamination. A flame-resistant lab coat is recommended due to the flammability of many organic solvents used in synthesis.[11] |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. However, if engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne contaminants. The selection and use of respirators must be part of a formal respiratory protection program.[8] |
PPE Selection Decision Tree
Caption: A decision tree for selecting the appropriate Personal Protective Equipment (PPE).
Section 5: Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, a swift and informed response is critical to minimizing harm. All laboratory personnel should be familiar with these procedures before beginning any work with this compound.
In Case of Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[13] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[13] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
The response to a spill will depend on its size and location. For any large or unmanageable spill, evacuate the area and contact the institution's environmental health and safety (EHS) department.[11]
For small, manageable spills within a chemical fume hood:
-
Alert others: Inform nearby personnel of the spill.
-
Don appropriate PPE: Ensure you are wearing the correct PPE, including gloves, goggles, and a lab coat.
-
Contain the spill: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled material. Do not use combustible materials like paper towels.
-
Collect the waste: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose of waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.
Emergency Response Workflow for a Chemical Spill
Caption: A workflow for responding to a chemical spill.
Section 6: Storage and Disposal: The Lifecycle of a Hazardous Chemical
Prudent Storage Practices
Proper storage is essential to maintain the stability of this compound and to prevent accidental releases.
-
Container: Store in a tightly closed, properly labeled container.[6]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[1][6]
-
Segregation: Store separately from incompatible materials to prevent hazardous reactions.
-
Inventory Management: Maintain an accurate inventory of the chemical to ensure that only the necessary quantities are on hand.
Responsible Disposal
All waste containing this compound, including empty containers, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6][11] Never dispose of this chemical down the drain.[6] Consult with your institution's EHS department for specific disposal procedures. A common method for the disposal of hydrazine waste is through incineration in a chemical incinerator equipped with an afterburner and scrubber.[14]
Section 7: Toxicological Information and Mechanistic Insights: The "Why" of Toxicity
While specific toxicological data for this compound is limited, the known mechanism of toxicity for phenylhydrazine provides a critical framework for understanding its potential health effects. The primary toxic effect of phenylhydrazine is hematotoxicity, specifically damage to red blood cells.[5]
The mechanism of this toxicity is believed to involve the generation of reactive oxygen species (ROS).[12][15] Phenylhydrazine can undergo auto-oxidation or be metabolized by enzymes such as cytochrome P-450, leading to the formation of phenyl radicals and superoxide radicals.[5][16] These highly reactive species can then initiate a cascade of damaging events within red blood cells, including:
-
Lipid peroxidation: Damage to the cell membrane, leading to increased fragility and hemolysis (destruction of red blood cells).[15]
-
Hemoglobin oxidation: Conversion of hemoglobin to methemoglobin, which is incapable of transporting oxygen, and the formation of Heinz bodies (precipitated, denatured hemoglobin).[5]
This oxidative stress ultimately leads to hemolytic anemia, characterized by a reduction in red blood cell count and hemoglobin levels.[17] The resulting cellular debris is then cleared by the spleen and liver, which can lead to enlargement of these organs.[17]
Proposed Mechanism of Phenylhydrazine-Induced Hemotoxicity
Caption: A simplified diagram of the proposed mechanism of phenylhydrazine-induced hemotoxicity.
Conclusion: A Commitment to Safety and Scientific Excellence
This compound is a valuable synthetic intermediate, but its utility must be balanced with a profound respect for its potential hazards. By moving beyond mere compliance and embracing a deep understanding of the principles of chemical safety, researchers can protect themselves, their colleagues, and the environment. This guide has provided a framework for the safe handling of this compound, grounded in authoritative sources and an understanding of the causality behind safety protocols. Ultimately, a steadfast commitment to safety is not a barrier to scientific progress but rather an integral component of it.
References
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- 2. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. Phenylhydrazine (CICADS) [inchem.org]
- 6. labelmaster.com [labelmaster.com]
- 7. benchchem.com [benchchem.com]
- 8. compliancy-group.com [compliancy-group.com]
- 9. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 10. Laboratory Safety Chemical Hygiene Plan: Everything You Need to Know [cloudsds.com]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrazine - IDLH | NIOSH | CDC [cdc.gov]
- 14. Hydrazine (HSG 56, 1991) [inchem.org]
- 15. researchgate.net [researchgate.net]
- 16. cibtech.org [cibtech.org]
- 17. researchgate.net [researchgate.net]
Topic: Commercial Sourcing and Validation of 98% Pure 2-Chloro-4-methylphenylhydrazine Hydrochloride
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As a critical starting material in the synthesis of novel therapeutics and complex organic molecules, the quality of 2-Chloro-4-methylphenylhydrazine hydrochloride (CAS No: 90631-70-2 / 227958-97-6) is paramount.[1][2][3][4] Its utility as a precursor for generating heterocyclic compounds, central to many active pharmaceutical ingredients (APIs), demands a rigorous approach to sourcing and validation.[5][6] This guide provides an in-depth framework for researchers, chemists, and supply chain professionals to navigate the supplier landscape, implement robust quality control protocols, and ensure the safe handling of this essential chemical reagent.
Part 1: The Commercial Supplier Landscape
Identifying a reliable supplier is the foundational step in the procurement process. The goal is to establish a partnership with a vendor that not only provides the material at the required purity but also offers transparency through comprehensive documentation and consistent lot-to-lot quality.
Identifying Potential Suppliers
A survey of the current market reveals several chemical suppliers listing this compound at a purity of 98% or greater. These range from large, well-established chemical houses to more specialized boutique firms.
| Supplier | Product Name | Stated Purity | CAS Number |
| J&K Scientific | This compound, 98% | 98% | 90631-70-2 |
| Various Suppliers | This compound | min 98% | 90631-70-2 |
| ChemSupply | 2-Chloro-4-methylphenylhydrazine, HCl | min 98% | 227958-97-6 |
| Shanghai Macklin Biochemical Co., Ltd. | This compound | Not Specified | 90631-70-2 |
Note: The existence of multiple CAS numbers (90631-70-2 and 227958-97-6) for what appears to be the same compound highlights the importance of confirming the chemical structure with the supplier.[1][2][3][4]
Supplier Qualification Workflow
Selecting a supplier should not be based on availability and price alone. A systematic qualification process is essential to mitigate risks in the drug development pipeline. The U.S. FDA's guidance on Bioanalytical Method Validation (BMV) underscores the importance of managing critical reagents, stating that "Assay validation is important when there are changes to the critical reagents, such as lot-to-lot changes or switches to another reagent."[7]
The following workflow provides a robust framework for qualifying a new supplier.
Caption: Supplier Qualification and Reagent Validation Workflow.
Part 2: Scientific Integrity: Analytical Validation Protocols
Trustworthiness in chemical sourcing is built upon verifiable data. While a supplier's Certificate of Analysis (CoA) provides a baseline, in-house analytical validation is a non-negotiable step for any research or development program. This self-validating system ensures that the material meets the precise requirements for your application.
The Central Role of the Certificate of Analysis (CoA)
A CoA is the supplier's declaration of quality. At a minimum, it should include:
-
Product Identity: Compound name, CAS number, molecular formula.
-
Lot Number: For traceability.
-
Purity: Typically determined by HPLC or GC.[8]
-
Identity Confirmation: Usually via ¹H NMR or Mass Spectrometry, confirming the structure is consistent.[9]
-
Physical Properties: Appearance, melting point.
-
Date of Analysis and Expiration Date.
J&K Scientific, for example, provides a portal to search for a CoA, although one was not immediately found for this specific product, highlighting the need to request it directly.[1]
Essential In-House Quality Control Techniques
The quality control process in the pharmaceutical industry involves a multi-stage approach to ensure every input meets exacting standards.[10] For a critical reagent like this compound, the following analytical methods are indispensable.[8][11]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[8] It quantifies the main peak (the target compound) relative to any impurities or degradation products. For a 98% purity claim, the area of the main peak should be ≥98% of the total peak area under specified conditions.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure confirmation. The resulting spectrum should be consistent with the expected chemical shifts and integration patterns for this compound.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the compound, providing further evidence of its identity.[10][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique identifies the functional groups present in the molecule, serving as a rapid identity check against a known standard.[8]
Part 3: Safety and Handling Protocols
Arylhydrazine compounds require careful handling due to their potential toxicity.[12][13] Establishing and adhering to strict safety protocols is mandatory to protect laboratory personnel.
Storage and Handling Recommendations
Based on safety data sheets for similar chemical structures, the following precautions should be taken:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from sources of ignition and incompatible substances such as strong oxidizing agents.[13]
-
Handling: All handling should be performed inside a certified chemical fume hood.[14] Avoid inhalation of dust and contact with skin and eyes.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12] For weighing or operations that may generate dust, respiratory protection may be necessary.
Caption: Safe Handling Workflow for Arylhydrazine Reagents.
Part 4: Application in Drug Discovery and Synthesis
This compound is not an end product but a vital intermediate. Its value lies in its ability to serve as a foundational piece for constructing more complex molecular architectures.
Role as a Synthetic Building Block
This compound is a key reactant in the Fischer indole synthesis , a classic and powerful method for creating the indole ring system.[6] This heterocyclic motif is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals.
The general utility of substituted phenylhydrazines extends to the synthesis of a wide array of dyes and functional materials.[5][6] The specific chloro and methyl substitutions on this particular reagent allow chemists to introduce these groups into a target molecule, influencing properties such as lipophilicity, metabolic stability, and binding affinity.
References
- 1. jk-sci.com [jk-sci.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | C7H10Cl2N2 | CID 44557934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Quality Control During Drug Development | Technology Networks [technologynetworks.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
- 11. jocpr.com [jocpr.com]
- 12. chembk.com [chembk.com]
- 13. Hydrazine hydrate(7803-57-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. reddit.com [reddit.com]
The Strategic Role of 2-Chloro-4-methylphenylhydrazine Hydrochloride in Complex Molecule Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-4-methylphenylhydrazine hydrochloride (CAS No: 90631-70-2), a pivotal chemical intermediate in the fine chemical and pharmaceutical industries. We will explore its synthesis, key chemical properties, and its strategic application in the construction of complex heterocyclic scaffolds, which are central to many active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of a Versatile Hydrazine Derivative
This compound is a substituted hydrazine that has gained prominence as a versatile building block in organic synthesis. Its utility lies in the reactive hydrazine moiety, which readily participates in condensation and cyclization reactions to form stable heterocyclic systems. The presence of a chloro and a methyl group on the phenyl ring provides steric and electronic properties that can be exploited to direct reaction pathways and to modify the biological activity of the final products. This guide will delve into the practical applications of this intermediate, with a focus on the synthesis of pyrazole and indole derivatives, two classes of compounds with significant therapeutic relevance.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is a prerequisite for its effective and safe use in a laboratory or industrial setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀Cl₂N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 193.07 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline powder | [Generic supplier data] |
| Melting Point | 165-170 °C | --INVALID-LINK--[2] |
| Solubility | Soluble in ethanol and ether, slightly soluble in water | --INVALID-LINK--[2] |
Safety and Handling:
This compound is a hazardous substance and must be handled with appropriate precautions.[3] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It is also suspected of causing genetic defects and may cause cancer.[3] Therefore, it is imperative to use this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2] All handling should be performed by trained personnel. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.[3][4]
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is a two-step process starting from 2-chloro-4-methylaniline. This process involves diazotization followed by reduction.
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound.
Step 1: Diazotization of 2-Chloro-4-methylaniline
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-chloro-4-methylaniline in 6 M hydrochloric acid.
-
Cool the solution to -5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 0 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate vessel, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Step 3: Isolation of the Product
-
The resulting precipitate of this compound is collected by filtration.
-
Wash the solid with a small amount of cold hydrochloric acid to remove any unreacted starting materials and inorganic salts.
-
Dry the product under vacuum to obtain the final product as a crystalline solid. The product is often used in the next step without further purification.
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, most notably pyrazoles and indoles.
Synthesis of Pyrazole Derivatives: The Case of Celecoxib
A prominent application of a substituted phenylhydrazine is in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. While Celecoxib itself is synthesized from 4-sulfonamidophenylhydrazine, the reaction serves as an excellent model for the reactivity of this compound with β-diketones to form pyrazoles.
Reaction Scheme: Pyrazole Formation
The core of this synthesis is the condensation reaction between a phenylhydrazine and a β-diketone. This reaction proceeds via a cyclization-dehydration sequence to yield the pyrazole ring.
Caption: General scheme for the synthesis of pyrazole derivatives.
Experimental Protocol for a Model Pyrazole Synthesis
-
To a solution of a β-diketone in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of this compound.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
Synthesis of Indole Derivatives: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for the preparation of indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[4] This reaction is widely used in the synthesis of various pharmaceuticals, including the triptan class of antimigraine drugs.[4]
Reaction Mechanism Overview
The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[4]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol for a Model Fischer Indole Synthesis
-
In a round-bottom flask, dissolve this compound and an equimolar amount of a suitable ketone (e.g., cyclohexanone) in a solvent such as glacial acetic acid or ethanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid, if not already present in sufficient quantity from the hydrochloride salt.
-
Heat the reaction mixture to reflux for the required time, as determined by TLC monitoring.
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
Neutralize the solution with a base, such as sodium hydroxide or sodium bicarbonate, which will cause the indole product to precipitate.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield the pure indole derivative.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically relevant heterocyclic compounds. Its ability to readily form pyrazole and indole scaffolds makes it an indispensable tool for medicinal chemists and drug development professionals. A comprehensive understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in the development of novel therapeutics. The synthetic protocols provided herein serve as a practical foundation for the application of this important building block in a research and development setting.
References
- 1. This compound | C7H10Cl2N2 | CID 44557934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of 2-Chloro-4-methylphenylhydrazine Hydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-4-methylphenylhydrazine hydrochloride (C₇H₁₀Cl₂N₂), a key intermediate in pharmaceutical synthesis. The structural elucidation of this compound is paramount for quality control and reaction monitoring in drug development. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the experimental choices and data interpretation.
Introduction to this compound
This compound is a substituted hydrazine derivative. Its molecular structure, comprising a chlorinated and methylated benzene ring attached to a hydrazine moiety, makes it a versatile building block in the synthesis of various heterocyclic compounds, particularly indole derivatives. Accurate and comprehensive characterization is crucial to ensure the identity, purity, and stability of this reagent, which directly impacts the quality and yield of subsequent reactions. Spectroscopic methods provide a powerful, non-destructive means to achieve this.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring and the presence of the hydrazine and methyl groups.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The data presented below is based on spectral prediction tools and analysis of similar structures, as direct experimental data is not widely published.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.5 | Singlet (broad) | 3H | -NHNH₃⁺ |
| ~7.3 | Singlet | 1H | Ar-H (Position 3) |
| ~7.1 | Doublet | 1H | Ar-H (Position 5) |
| ~6.9 | Doublet | 1H | Ar-H (Position 6) |
| ~2.3 | Singlet | 3H | -CH₃ |
Rationale for Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable option due to its ability to dissolve the hydrochloride salt and its distinct solvent peak that does not interfere with the analyte's signals. The broadness of the -NHNH₃⁺ signal is expected due to quadrupolar relaxation and proton exchange.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as the internal standard.
-
Integrate the signals to determine the relative proton ratios.
-
¹H NMR Workflow Diagram
Caption: Workflow for ¹H NMR Analysis.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~145 | C-N |
| ~135 | C-Cl |
| ~132 | C-CH₃ |
| ~130 | Ar-CH (Position 5) |
| ~128 | Ar-CH (Position 3) |
| ~115 | Ar-CH (Position 6) |
| ~20 | -CH₃ |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: A 400 MHz spectrometer (operating at ~100 MHz for ¹³C).
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a wider spectral width (e.g., 0-160 ppm).
-
A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Process the FID similarly to the ¹H spectrum.
-
Calibrate the chemical shift using the DMSO-d₆ solvent peak (δ ~39.52 ppm).
-
¹³C NMR Workflow Diagram
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis with Substituted Phenylhydrazines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the execution of the Fischer indole synthesis, with a particular focus on the use of substituted phenylhydrazines. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals.[1][2][3] This document offers a blend of theoretical grounding and practical, field-proven protocols to enable the successful synthesis of diverse indole derivatives.
Theoretical Framework: Mechanism and Substituent Effects
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a robust and versatile acid-catalyzed reaction that transforms a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[1][4][5] The reaction typically proceeds by heating the arylhydrazone, often formed in situ, in the presence of a Brønsted or Lewis acid catalyst.[4][5]
The Reaction Mechanism
The generally accepted mechanism for the Fischer indole synthesis is a multi-step process that culminates in the formation of the aromatic indole ring.[4][6][7]
-
Phenylhydrazone Formation: The reaction initiates with the condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[4][8]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') isomer.[4][9]
-
[1][1]-Sigmatropic Rearrangement: Following protonation of the enamine, a key[1][1]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate and the disruption of the aromatic ring.[4][7][9] This step is often rate-determining.[7]
-
Rearomatization and Cyclization: The di-imine intermediate subsequently rearomatizes. This is followed by a cyclization step where the terminal imine nitrogen attacks the iminium carbon, forming a five-membered ring.[4]
-
Ammonia Elimination: Finally, the resulting aminal eliminates a molecule of ammonia under acidic conditions to yield the energetically favorable aromatic indole.[4][5] Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring.[4][5]
Caption: The mechanistic pathway of the Fischer indole synthesis.[1]
The Critical Role of Substituents
The electronic nature of substituents on the phenylhydrazine ring significantly influences the reaction's efficiency and the required conditions.[1]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aryl ring. This facilitates the crucial[1][1]-sigmatropic rearrangement, often leading to higher yields under milder conditions.[1][10] However, excessively electron-donating substituents can sometimes promote undesired N-N bond cleavage, leading to reaction failure.[11][12]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) decrease the ring's electron density, which can hinder the rearrangement step.[10] Consequently, reactions with EWG-substituted phenylhydrazines often require harsher conditions (e.g., stronger acids, higher temperatures) and may result in lower yields.[7][13]
The position of the substituent also dictates the regiochemistry of the final indole product:
-
Para-substitution leads to a 5-substituted indole.[10]
-
Ortho-substitution results in a 7-substituted indole.[10]
-
Meta-substitution can yield a mixture of 4- and 6-substituted indoles, with the major product often depending on the electronic nature of the substituent.[10][14]
General Experimental Protocol
This protocol provides a generalized procedure for the Fischer indole synthesis. It is crucial to optimize reaction conditions, such as the choice of acid catalyst, solvent, and temperature, for each specific set of substrates.
Materials and Reagents
-
Substituted Phenylhydrazine (or its hydrochloride salt) (1.0 eq)
-
Aldehyde or Ketone (1.0–1.2 eq)
-
Acid Catalyst (select one):
-
Solvent (select one): Ethanol, methanol, acetic acid, toluene, or a higher boiling point solvent if required.[8]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for workup and purification (e.g., dichloromethane, ethyl acetate, hexanes)
-
Silica gel for column chromatography
Step-by-Step Methodology
The synthesis can be performed as a one-pot procedure, which is often more efficient.[15]
Caption: General experimental workflow for a one-pot Fischer indole synthesis.
-
Phenylhydrazone Formation (In Situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenylhydrazine (1.0 eq) and the carbonyl compound (1.0–1.2 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol).[1] If using a hydrochloride salt of the hydrazine, the initial acidic condition facilitates this step.
-
Initiation of Cyclization: Add the chosen acid catalyst to the mixture. The choice of catalyst is critical; ZnCl₂ is commonly used, but PPA or strong Brønsted acids are also effective.[5][8]
-
Reaction: Heat the reaction mixture to the appropriate temperature. This can range from room temperature to reflux, depending on the reactivity of the substrates.[1] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from minutes to several hours.[1]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture. For example, pour the reaction mixture over ice and then add a base (e.g., 1 M sodium hydroxide solution) until the pH is neutral.[1]
-
Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[1]
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure indole product.[1][13]
Illustrative Protocol: Synthesis of 2,3,5-Trimethylindole
This protocol details the synthesis of 2,3,5-trimethylindole from p-tolylhydrazine hydrochloride and isopropyl methyl ketone, adapted from established procedures.[1][7]
Materials
-
p-Tolylhydrazine hydrochloride (1.62 mmol, 1.0 eq)
-
Isopropyl methyl ketone (3-methyl-2-butanone) (1.62 mmol, 1.0 eq)
-
Glacial acetic acid (~2 g, serves as catalyst and solvent)
-
1 M Sodium hydroxide solution
-
Dichloromethane for extraction
-
Anhydrous sodium sulfate
Procedure
-
To a 50 mL round-bottom flask, add p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol).[1]
-
Add glacial acetic acid (~2 g) to the flask.[1]
-
Fit the flask with a reflux condenser and heat the mixture with stirring in an oil bath at 80-90°C for approximately 2.25 hours.[1]
-
Monitor the reaction by TLC (e.g., using 9:1 hexanes:ethyl acetate) until the starting hydrazine is consumed.
-
After completion, cool the mixture to room temperature.[1]
-
Carefully neutralize the mixture by slowly adding 1 M sodium hydroxide solution with cooling in an ice bath.[1]
-
Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by passing it through a short plug of silica gel or by full column chromatography to yield the pure 2,3,5-trimethylindole.[1]
Data Summary: Influence of Substituents on Reaction Conditions
The following table summarizes typical reaction conditions and outcomes for the Fischer indole synthesis with various substituted phenylhydrazines, demonstrating the impact of substituent electronics.
| Phenylhydrazine Substituent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| H (Phenylhydrazine) | Cyclohexanone | PPA | 100 | 0.5 | ~90 | [4][8] |
| p-CH₃ (Electron-Donating) | Isopropyl methyl ketone | Acetic Acid | 80-90 | 2.25 | High | [1][7] |
| o-CH₃ (Electron-Donating) | Isopropyl methyl ketone | Acetic Acid | Room Temp | - | High | [7][13] |
| p-NO₂ (Electron-Withdrawing) | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 | 30 | [13] |
| p-NO₂ (Electron-Withdrawing) | 2-Methylcyclohexanone | Acetic Acid | Reflux | - | Moderate | [7][13] |
Note: Yields and reaction times are highly dependent on the specific substrates and reaction scale and should be considered illustrative.
Troubleshooting and Field Insights
-
Low Yields: Low yields can result from non-optimal temperature or acid strength.[12] For substrates with electron-donating groups, competing N-N bond cleavage can be a significant side reaction.[12] Consider using milder Lewis acids like ZnCl₂.
-
Reaction Failure: The synthesis of C3-N-substituted indoles is particularly challenging with this method.[11][12] Highly electron-rich phenylhydrazines may also lead to reaction failure due to dominant N-N bond cleavage.[12]
-
Regioselectivity with Unsymmetrical Ketones: When using an unsymmetrical ketone, a mixture of regioisomers can form.[12][15] The product ratio is influenced by the acidity of the medium and steric factors.[12] Generally, stronger acids favor the formation of the thermodynamically more stable indole, which often arises from the less substituted enamine.[10][12]
-
Purification Challenges: Indole products can be sensitive to residual acid. It is crucial to thoroughly neutralize the reaction mixture during workup before concentration and chromatography. Some indoles are prone to air oxidation, so it is advisable to handle them efficiently and store them under an inert atmosphere.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer_indole_synthesis [chemeurope.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 15. Fischer Indole Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes & Protocols for the Synthesis of Substituted Indoles from 2-Chloro-4-methylphenylhydrazine Hydrochloride
Introduction: The Enduring Importance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic scaffold, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its remarkable ability to mimic endogenous biomolecules, such as the neurotransmitter serotonin, and to participate in various biological interactions has cemented its status as a cornerstone in medicinal chemistry.[3] Consequently, indole derivatives have been developed into drugs for a wide range of therapeutic areas, including cancer, inflammation, and infectious diseases.[1][3][4]
A powerful and time-honored method for constructing the indole ring system is the Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883.[5][6] This acid-catalyzed reaction, which converts an arylhydrazine and an aldehyde or ketone into an indole, remains one of the most versatile and widely applied strategies for indole synthesis.[7][8]
This guide provides a detailed technical overview and actionable protocols for the synthesis of substituted indoles using 2-Chloro-4-methylphenylhydrazine hydrochloride as a key starting material. This specific precursor allows for the regioselective synthesis of 7-chloro-5-methyl-substituted indoles, a class of compounds with significant potential in modern drug discovery programs.
The Fischer Indole Synthesis: A Mechanistic Perspective
Understanding the reaction mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The Fischer indole synthesis is a sophisticated cascade of chemical transformations that proceeds through several key intermediates.[5][9][10]
The generally accepted mechanism involves the following steps:
-
Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of the arylhydrazine (2-Chloro-4-methylphenylhydrazine) with a carbonyl compound (an aldehyde or ketone) to form the corresponding arylhydrazone.
-
Tautomerization: The arylhydrazone tautomerizes to its enamine isomer, a crucial step that sets the stage for the subsequent rearrangement.
-
[11][11]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes a concerted, irreversible[11][11]-sigmatropic rearrangement. This is the key bond-forming step where the original N-N bond is cleaved and a new C-C bond is formed, leading to a di-imine intermediate.[7]
-
Cyclization & Aromatization: The di-imine intermediate rapidly cyclizes to form a five-membered ring aminoacetal (or aminal). Subsequent elimination of an ammonia molecule under the acidic conditions, followed by tautomerization, results in the formation of the energetically favorable aromatic indole ring.[6]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Application Notes: Critical Parameters for Synthesis
The success of the Fischer indole synthesis is highly dependent on the careful selection of reagents and reaction conditions.
-
The Carbonyl Partner: The choice of the aldehyde or ketone is the primary determinant of the substitution pattern at the C2 and C3 positions of the final indole product.
-
The Acid Catalyst: The choice of acid catalyst is crucial and can significantly influence reaction rates and yields.[6] Both Brønsted and Lewis acids are effective.
-
Brønsted Acids: Polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA) are commonly used.[5][7] PPA is particularly effective as it can serve as both a catalyst and a solvent at elevated temperatures.
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also excellent catalysts.[6][12] ZnCl₂ is one of the most frequently employed catalysts for this transformation.[12]
-
Rationale: The choice often depends on the stability of the starting materials and the desired reaction temperature. Milder conditions might favor p-TSA or ZnCl₂, while more robust substrates might benefit from the strength of PPA or H₂SO₄.
-
-
Solvent and Temperature: The reaction is typically performed at elevated temperatures. The choice of solvent depends on the catalyst and the boiling point required.
-
High-boiling solvents like toluene, xylene, or acetic acid are common.
-
In some cases, the reaction can be run neat, especially when using a liquid catalyst like PPA.
-
The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and prevent degradation of the product.
-
Experimental Protocol: Synthesis of 7-Chloro-5-methyl-2-phenyl-1H-indole
This protocol describes a two-step, one-pot procedure for synthesizing 7-Chloro-5-methyl-2-phenyl-1H-indole from this compound and acetophenone.
Reagents and Materials
| Reagent | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) | Equiv. |
| This compound | 195.08 | Solid | 1.95 g | 10.0 | 1.0 |
| Acetophenone | 120.15 | Liquid | 1.20 g (1.17 mL) | 10.0 | 1.0 |
| Acetic Acid, Glacial | 60.05 | Liquid | 20 mL | - | - |
| Zinc Chloride (ZnCl₂) | 136.30 | Solid | 2.05 g | 15.0 | 1.5 |
| Ethyl Acetate | - | Liquid | ~150 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | - | Solution | ~100 mL | - | - |
| Brine | - | Solution | ~50 mL | - | - |
| Anhydrous Sodium Sulfate | - | Solid | ~5 g | - | - |
Step-by-Step Procedure
-
Hydrazone Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.95 g, 10.0 mmol) and glacial acetic acid (20 mL).
-
Stir the suspension at room temperature for 5 minutes.
-
Add acetophenone (1.17 mL, 10.0 mmol) to the mixture in a single portion.
-
Heat the reaction mixture to 80 °C and stir for 1 hour. The formation of the hydrazone intermediate can be monitored by TLC.
-
-
Indolization (Cyclization):
-
After 1 hour, carefully add anhydrous zinc chloride (2.05 g, 15.0 mmol) to the reaction mixture in portions. Caution: The addition may be exothermic.
-
Increase the temperature and heat the mixture to reflux (approximately 118-120 °C).
-
Maintain the reflux for 3-5 hours, monitoring the consumption of the hydrazone intermediate by TLC (Typical mobile phase: 10-20% Ethyl Acetate in Hexanes).
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing crushed ice (~100 g) with vigorous stirring. A solid precipitate should form.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol or toluene and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.
-
Column Chromatography: If necessary, purify the crude material on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization and Purity Assessment
Rigorous characterization is essential to confirm the identity and purity of the synthesized indole, a mandatory step in any drug development pipeline.[13]
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column fractions. Staining with a p-anisaldehyde or potassium permanganate solution can help visualize the spots.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the preferred method for quantitative purity analysis of the final compound.[13][14] A validated method can accurately determine the purity and identify any minor impurities.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR: Provides unambiguous structural confirmation by showing the chemical shifts, integrations, and coupling patterns of all protons and carbons in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized indole. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the characteristic N-H stretch of the indole ring (~3400 cm⁻¹).[15]
-
Synthetic Workflow Overview
The entire process, from starting materials to the final, characterized product, follows a logical and systematic workflow designed to ensure high yield and purity.
Caption: Overall experimental workflow for the synthesis of substituted indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applied Sciences | Special Issue : Indole Derivatives as Tools in New Drug Development [mdpi.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer_indole_synthesis [chemeurope.com]
- 7. testbook.com [testbook.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 11. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
Application Notes and Protocols for 2-Chloro-4-methylphenylhydrazine hydrochloride as a Precursor for Pharmaceutical Compounds
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-Chloro-4-methylphenylhydrazine hydrochloride as a pivotal precursor in the synthesis of pharmaceutical compounds. The core focus is on its application in the Fischer indole synthesis, a cornerstone reaction for creating the indole scaffold present in numerous therapeutic agents. This guide elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and outlines essential analytical methods for quality control. By explaining the causality behind experimental choices, this document aims to empower scientists to effectively and safely leverage this versatile building block in their drug discovery and development endeavors.
Introduction: The Strategic Importance of this compound
In the landscape of medicinal chemistry, halogenated organic compounds play a critical role, with chlorine-containing molecules featuring prominently in a vast number of FDA-approved drugs.[1][2] The strategic incorporation of chlorine can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This compound (CAS: 227958-97-6) is a highly valuable substituted phenylhydrazine, serving as a key starting material for the synthesis of complex heterocyclic structures.[3][4]
Its primary utility lies in the Fischer indole synthesis , a robust and versatile acid-catalyzed reaction that constructs the indole nucleus from a phenylhydrazine and an aldehyde or ketone.[5][6] This reaction is fundamental to the synthesis of numerous pharmaceutical classes, most notably the triptans used for treating migraines, as well as various anti-inflammatory and anti-cancer agents.[5][7] The presence of the chloro and methyl groups on the phenyl ring of this precursor allows for the regioselective synthesis of specifically substituted indoles, providing a direct route to targeted and highly functionalized drug candidates.
Precursor Profile: Physicochemical Properties and Safe Handling
A thorough understanding of the precursor's properties and safety requirements is the foundation of any successful and reproducible synthesis.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | (2-chloro-4-methylphenyl)hydrazine;hydrochloride | [3] |
| CAS Number | 227958-97-6 (for hydrochloride); 90631-70-2 | [3][8] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [3][9] |
| Molecular Weight | 193.07 g/mol | [3][8][9] |
| Appearance | Off-white to light brown crystalline powder | N/A |
| Purity | Typically ≥98% | [8][9] |
| Storage | Store at room temperature, keep container tightly closed and protected from light and moisture. | [9][10] |
Safety and Handling Protocol
This compound is a hazardous substance and must be handled with appropriate precautions.[11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety goggles. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][12]
-
Toxicology: The compound is harmful if swallowed or in contact with skin.[11][13] It may cause skin and eye irritation and potential sensitization upon contact.[11] Avoid creating dust.
-
Spill & Cleanup: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[11] The area should then be decontaminated. For major spills, evacuate the area and follow emergency procedures.[12]
-
Incompatibility: Avoid contact with strong oxidizing agents, as this may lead to a vigorous reaction.[11]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis is the most prominent application of this compound. The reaction transforms the precursor into a valuable indole scaffold through an acid-catalyzed intramolecular cyclization.
Reaction Mechanism
The reaction proceeds through several key steps, each critical for the formation of the final indole product. Understanding this mechanism is vital for troubleshooting and optimizing reaction conditions.[5][6]
-
Hydrazone Formation: The reaction initiates with the condensation of the phenylhydrazine with an aldehyde or ketone under acidic conditions to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer, which is a crucial step for the subsequent rearrangement.
-
[8][8]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), which breaks the N-N bond and forms a new C-C bond, yielding a di-imine intermediate.[6]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the amino group onto one of the imine carbons to form a five-membered ring (an aminal).
-
Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), and a final proton loss results in the formation of the stable, aromatic indole ring.[5]
Caption: General mechanism of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 7-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one Phenylhydrazone and its Cyclization
This protocol details the synthesis of a 7-chloro-5-methyl substituted indole derivative, a scaffold of interest in medicinal chemistry, starting from this compound.
Workflow Overview
Caption: Experimental workflow for indole synthesis.
Reagents and Materials
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles |
| 2-Chloro-4-methylphenylhydrazine HCl | 227958-97-6 | 193.07 | 1.93 g | 10.0 mmol |
| Indan-1-one | 480-90-0 | 132.16 | 1.32 g | 10.0 mmol |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 50 mL | - |
| Polyphosphoric Acid (PPA) | 8017-16-1 | - | ~15 g | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | ~100 mL | - |
| Brine (Saturated NaCl aq.) | - | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | - |
Step-by-Step Synthesis Procedure
Part A: Phenylhydrazone Formation
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.93 g, 10.0 mmol) and absolute ethanol (50 mL). Stir at room temperature until the solid dissolves.
-
Reagent Addition: Add indan-1-one (1.32 g, 10.0 mmol) to the solution. A color change and/or precipitation of the hydrazone may be observed.
-
Causality Note: Ethanol serves as an excellent solvent for both reactants. The reaction is typically spontaneous at room temperature, driven by the formation of a stable C=N bond and the loss of water.
-
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting ketone spot has been consumed. The hydrazone intermediate is not typically isolated.
Part B: Acid-Catalyzed Cyclization and Workup
-
Cyclization: To the flask containing the hydrazone mixture, carefully add polyphosphoric acid (~15 g) in portions.
-
Heating: Immerse the flask in a preheated oil bath at 80-90°C. Stir vigorously for 2-3 hours. The color of the reaction mixture will darken significantly. Monitor the formation of the indole product by TLC.
-
Quenching: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto crushed ice (~100 g) in a beaker with stirring.
-
Causality Note: Quenching on ice serves to stop the reaction, hydrolyze the PPA, and precipitate the crude organic product. This step must be done slowly as the hydrolysis of PPA is exothermic.
-
-
Neutralization & Extraction: Slowly neutralize the acidic aqueous slurry with saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).
-
Characterization: Combine the pure fractions and remove the solvent to yield the final product, 7-Chloro-9-methyl-1,2-dihydro-3H-benzo[g]indole, as a solid.
-
Data Analysis: The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Yield | 60-75% |
| Appearance | Light yellow to tan solid |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons (δ 7.0-7.5 ppm), CH₂ signals (δ 2.5-3.5 ppm), methyl singlet (δ ~2.4 ppm), broad NH singlet (δ ~8.0 ppm). |
| Mass Spec (ESI+) | Calculated m/z for C₁₃H₁₂ClN [M+H]⁺, observed corresponding peak. |
| HPLC Purity | >98% (See Section 5 for method) |
Analytical Quality Control
Ensuring the purity of both the starting material and the final product is critical for its use in subsequent pharmaceutical development stages. High-Performance Liquid Chromatography (HPLC) is the primary method for this assessment.[15][16]
HPLC Protocol for Purity Assessment
This protocol provides a general reversed-phase HPLC method suitable for analyzing the purity of the synthesized indole derivative.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent with DAD/UV detector |
| Column | C18 Reversed-Phase Column (e.g., Waters X-Bridge C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 95% B over 15 min, hold at 95% B for 3 min, return to 40% B over 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | ~0.5 mg/mL solution in 1:1 Acetonitrile:Water |
-
Rationale: This gradient method provides excellent separation of the nonpolar indole product from polar starting materials and potential by-products. Formic acid is used to improve peak shape and ensure ionization for potential LC-MS analysis.[16]
Broader Pharmaceutical Relevance
The indole scaffold synthesized via the Fischer reaction using precursors like this compound is a "privileged structure" in medicinal chemistry. Its application extends far beyond a single compound class.
Caption: From precursor to diverse pharmaceutical classes.
For example, the core of triptan drugs (e.g., Sumatriptan, Rizatriptan), which are selective 5-HT receptor agonists for migraine treatment, is an indole ring that is frequently constructed using the Fischer synthesis.[5] By choosing the appropriate hydrazine and ketone/aldehyde partner, chemists can systematically build libraries of novel indole derivatives for screening against various biological targets, including kinases, GPCRs, and enzymes.
Conclusion
This compound is a potent and versatile precursor for the synthesis of pharmaceutically relevant indole-containing compounds. Through the reliable and well-understood Fischer indole synthesis, this starting material provides an efficient pathway to complex molecular architectures. By following the detailed protocols for synthesis, purification, and analysis outlined in this guide, and by adhering strictly to the safety precautions, researchers can confidently incorporate this valuable building block into their drug discovery programs, accelerating the development of next-generation therapeutics.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H10Cl2N2 | CID 44557934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. calpaclab.com [calpaclab.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride | C7H7Cl2F3N2 | CID 44717388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. benchchem.com [benchchem.com]
Application of 2-Chloro-4-methylphenylhydrazine Hydrochloride in Agrochemical Synthesis: A Detailed Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-chloro-4-methylphenylhydrazine hydrochloride and its precursor, 2-chloro-4-methylaniline, in the synthesis of agrochemicals. This guide offers in-depth technical insights, detailed experimental protocols, and an exploration of the underlying chemical principles.
Introduction: The Versatility of Substituted Anilines and Hydrazines in Agrochemicals
Substituted anilines and their corresponding hydrazine derivatives are pivotal building blocks in the synthesis of a wide array of agrochemicals. Their utility stems from the reactive nature of the amino and hydrazino groups, which allows for the construction of diverse heterocyclic and urea-based scaffolds. These structural motifs are often responsible for the biological activity of herbicides, fungicides, and insecticides.
2-Chloro-4-methylaniline, in particular, serves as a crucial intermediate in the production of several key agrochemicals.[1][2] Its specific substitution pattern, featuring a chlorine atom and a methyl group on the aniline ring, is strategically incorporated to modulate the efficacy, selectivity, and environmental fate of the final active ingredient.[1] This guide will focus on the synthesis of the prominent herbicide, Chlortoluron, to illustrate the practical application of this chemical family.
PART 1: Synthesis of this compound from 2-Chloro-4-methylaniline
While many agrochemical syntheses directly utilize the aniline precursor, the corresponding hydrazine is a valuable intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and indoles, which are also found in some pesticides. The synthesis of this compound from 2-chloro-4-methylaniline is a standard two-step process involving diazotization followed by reduction.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloro-4-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with stir bar
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-chloro-4-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise from the dropping funnel, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate beaker, prepare a solution of stannous chloride dihydrate (2.5 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold stannous chloride solution to the diazonium salt solution while maintaining the temperature below 10 °C.
-
After the addition, continue stirring for 1-2 hours, allowing the mixture to slowly warm to room temperature.
-
The resulting precipitate of this compound is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at a low temperature.
-
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (Typical) |
| This compound | C₇H₁₀Cl₂N₂ | 193.08 | White to off-white crystalline solid | >98% |
Visualization of Synthesis Pathway:
Caption: Synthesis of 2-Chloro-4-methylphenylhydrazine HCl.
PART 2: Application in the Synthesis of the Herbicide Chlortoluron
Chlortoluron is a selective herbicide used for the control of broad-leaved and grass weeds in cereal crops.[3] The synthesis of Chlortoluron is a prime example of the industrial application of 2-chloro-4-methylaniline.[1]
Reaction Principle: Urea Formation
The core of Chlortoluron synthesis is the formation of a urea linkage. This is typically achieved by reacting the substituted aniline with an isocyanate, which in turn is generated from the aniline and phosgene or a phosgene equivalent. A more direct and safer laboratory-scale synthesis involves the reaction of the aniline with dimethylcarbamoyl chloride.
Experimental Protocol: Synthesis of Chlortoluron
Materials:
-
2-Chloro-4-methylaniline
-
Dimethylcarbamoyl chloride
-
Triethylamine or Pyridine (as a base)
-
Anhydrous toluene or Dichloromethane (as solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 2-chloro-4-methylaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.
-
Dissolve dimethylcarbamoyl chloride (1.05 equivalents) in anhydrous toluene and place it in the dropping funnel.
-
-
Reaction:
-
Slowly add the dimethylcarbamoyl chloride solution to the stirred aniline solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude Chlortoluron can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield a white crystalline solid.
-
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Purity (Typical) |
| Chlortoluron | C₁₀H₁₃ClN₂O | 212.68 | 147-148 | White crystalline solid | >98% |
Visualization of Chlortoluron Synthesis Workflow:
Caption: Workflow for the synthesis of Chlortoluron.
PART 3: Safety and Handling
2-Chloro-4-methylaniline and this compound:
-
These compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
Dimethylcarbamoyl chloride:
-
This reagent is corrosive and a suspected carcinogen. Handle with extreme caution in a fume hood.
General Precautions:
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Dispose of chemical waste according to institutional and local regulations.
Conclusion
2-Chloro-4-methylaniline and its derivatives are valuable intermediates in the synthesis of agrochemicals. The synthesis of the herbicide Chlortoluron serves as a clear and practical example of their application. The protocols provided in this guide are intended for research and development purposes and should be performed by trained chemists in a suitable laboratory setting. Understanding the chemistry and safety precautions associated with these compounds is paramount for their successful and safe application in the development of new and effective crop protection agents.
References
Application Notes and Protocols for the Acid-Catalyzed Fischer Indole Synthesis of 6-Chloro-4-methyl-1H-indole
Abstract
The Fischer indole synthesis, a foundational reaction in heterocyclic chemistry discovered by Emil Fischer in 1883, remains an indispensable method for constructing the indole scaffold.[1] This privileged structure is a cornerstone in numerous pharmaceuticals and biologically active compounds. This application note provides a detailed guide for the synthesis of 6-chloro-4-methyl-1H-indole, a valuable building block in drug development, using 2-chloro-4-methylphenylhydrazine hydrochloride as the starting material. We delve into the reaction mechanism, offer a comparative analysis of various acid catalysts, and present detailed, validated protocols for researchers, chemists, and drug development professionals.
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
The indole nucleus is a recurring motif in a vast array of natural products and synthetic drugs, including the anti-migraine triptan class of medications.[1] The Fischer indole synthesis provides a convergent and versatile route to this heterocycle by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions.[2] The reaction's flexibility allows for the preparation of a wide range of substituted indoles by simply varying the hydrazine and carbonyl precursors.
The target molecule of this guide, 6-chloro-4-methyl-1H-indole, incorporates specific structural features—a chloro group at the 6-position and a methyl group at the 4-position—that are of significant interest in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. The choice of the starting material, this compound, directly dictates this substitution pattern on the resulting indole.
The entire transformation is predicated on the presence of an acid catalyst, which can be either a Brønsted or Lewis acid.[3] The selection of this catalyst is a critical parameter that profoundly influences reaction kinetics, yield, and overall efficiency. This document will explore these catalytic options to empower researchers to optimize their synthetic strategies.
The Mechanism of Acid Catalysis
The Fischer indole synthesis is a sophisticated cascade of reactions where the acid catalyst plays a pivotal role in multiple steps. The generally accepted mechanism, first proposed by Robinson, involves several key transformations.[4]
-
Hydrazone Formation: The process begins with the acid-catalyzed condensation of 2-chloro-4-methylphenylhydrazine with a carbonyl compound (e.g., pyruvic acid or an aldehyde) to form the corresponding phenylhydrazone. While this can be a separate step, it is often performed in situ.[3]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. The acid catalyst facilitates this equilibrium shift.[5]
-
[6][6]-Sigmatropic Rearrangement: Following protonation of the enamine, the key bond-forming event occurs. A[6][6]-sigmatropic rearrangement, analogous to a Cope rearrangement, breaks the weak N-N bond and forms a new C-C bond, leading to a di-imine intermediate.[1][7] This is often the rate-determining step of the synthesis.[4]
-
Aromatization and Cyclization: The di-imine rearomatizes, followed by an acid-catalyzed intramolecular cyclization (an attack by the amino group on the imine) to form a five-membered aminoacetal ring.[1]
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule from the aminoacetal, resulting in the formation of the stable, aromatic indole ring.[5] The liberation of ammonia, a base, necessitates the use of stoichiometric or even excess amounts of the acid catalyst to prevent neutralization and reaction quenching.[8]
Caption: Figure 1: General Mechanism of the Fischer Indole Synthesis.
Comparative Analysis of Acid Catalysts
The choice of acid catalyst is critical and depends on the reactivity of the specific substrates, desired reaction temperature, and scale. Both Brønsted and Lewis acids are effective.[9]
-
Brønsted Acids: These are proton donors (e.g., HCl, H₂SO₄, PPA, p-TsOH, Acetic Acid). They are readily available and cost-effective. Polyphosphoric acid (PPA) and glacial acetic acid are particularly common, often acting as both catalyst and solvent.[10][11] Acetic acid is a weaker acid, often requiring higher temperatures or longer reaction times, but can be advantageous for sensitive substrates.[12] Stronger acids like H₂SO₄ can lead to higher yields but may also promote side reactions or degradation.[13]
-
Lewis Acids: These are electron-pair acceptors (e.g., ZnCl₂, BF₃, AlCl₃, FeCl₃). Zinc chloride (ZnCl₂) is one of the most classic and widely used catalysts for this reaction.[5] Lewis acids function by coordinating to the carbonyl oxygen or nitrogen atoms, facilitating the key steps of the reaction. They can be particularly effective for less reactive substrates but may require anhydrous conditions and can complicate the work-up procedure.
The following table summarizes the characteristics of commonly used acid catalysts for the Fischer indole synthesis.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | Polyphosphoric Acid (PPA) | 80-120°C, often neat | Strong dehydrating agent, good yields.[11] | Viscous, difficult to stir, challenging work-up. |
| Acetic Acid (AcOH) | Reflux, serves as solvent | Mild, good for sensitive substrates, easy to handle.[12] | May require longer reaction times or give lower yields. | |
| Sulfuric Acid (H₂SO₄) | Dilute in solvent (EtOH, MeOH) | Strong acid, effective at lower catalyst loading. | Can cause charring/side reactions with sensitive substrates.[13] | |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in toluene/xylene | Strong organic-soluble acid, allows azeotropic water removal. | Solid, requires careful handling. | |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 100-200°C, often fused or in high-boiling solvent | Classic, effective, and widely used catalyst.[5] | Hygroscopic, requires stoichiometric amounts, work-up can be difficult. |
| Boron Trifluoride (BF₃·OEt₂) | Room temp to reflux | Highly effective, can often be used in milder conditions. | Moisture sensitive, corrosive, specialized handling required. | |
| Aluminum Chloride (AlCl₃) | Reflux in solvent | Strong Lewis acid, very reactive. | Highly moisture sensitive, can promote Friedel-Crafts side reactions. |
Detailed Experimental Protocols
Safety Precautions: this compound is an organic compound and should be handled with caution.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of dust and perform all manipulations in a well-ventilated fume hood. Avoid contact with skin and eyes.[14]
Protocol 1: Synthesis using Polyphosphoric Acid (PPA)
This protocol is effective for a robust, one-pot synthesis where the PPA acts as both catalyst and solvent.[11]
Materials:
-
This compound (1.0 eq)
-
Pyruvic acid (1.05 eq)
-
Polyphosphoric Acid (PPA) (sufficient to create a stirrable paste, ~10-20x weight of hydrazine)
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and pyruvic acid (1.05 eq).
-
Carefully add polyphosphoric acid (PPA) with stirring. The amount should be sufficient to create a thick but stirrable paste.
-
Heat the reaction mixture to 90-110°C in an oil bath with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The indole product is typically more UV-active and has a different Rf value than the starting materials.
-
Upon completion, allow the mixture to cool to room temperature. The mixture will become highly viscous.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice/ice water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the final product, 6-chloro-4-methyl-1H-indole-2-carboxylic acid. Note: The 2-carboxyindole can be decarboxylated by heating at a high temperature to yield 6-chloro-4-methyl-1H-indole.[5]
Protocol 2: Synthesis using Acetic Acid
This protocol uses a milder Brønsted acid, which also serves as the solvent.[4][10]
Materials:
-
This compound (1.0 eq, 1.62 mmol)
-
An appropriate ketone, e.g., acetone (1.1 eq, 1.78 mmol)
-
Glacial acetic acid (~2-3 mL)
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound and the ketone.
-
Add glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.[10]
-
Monitor the reaction by TLC until the starting hydrazine is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture by adding 1 M NaOH solution until the pH is basic.
-
Dilute with water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).[4]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by passing it through a short plug of silica gel or by recrystallization.
Experimental Workflow Overview
The general workflow for the synthesis, work-up, and purification is outlined below.
Caption: Figure 2: General Experimental Workflow.
Conclusion
The Fischer indole synthesis provides a reliable and adaptable platform for the preparation of substituted indoles such as 6-chloro-4-methyl-1H-indole. The success of the synthesis hinges on the judicious selection of an acid catalyst. Strong catalysts like polyphosphoric acid can drive the reaction efficiently but require a more involved work-up, whereas milder acids like acetic acid offer simpler handling at the potential cost of reaction time or yield. The protocols and comparative data presented herein serve as a comprehensive resource for chemists to effectively apply this classic reaction in the pursuit of novel molecular entities for drug discovery and development.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. jk-sci.com [jk-sci.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 14. chembk.com [chembk.com]
- 15. aksci.com [aksci.com]
Application Notes & Protocols: The Strategic Use of 2-Chloro-4-methylphenylhydrazine Hydrochloride in the Synthesis of Dyes and Pigments
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 2-Chloro-4-methylphenylhydrazine hydrochloride (CAS No: 90631-70-2) in the synthesis of dyes and pigments.[1][2] We will move beyond simple procedural lists to explore the causality behind experimental choices, focusing on two primary synthetic routes: the Fischer indole synthesis for creating robust indole-based chromophores and the direct condensation method for producing vibrant hydrazone pigments. This guide is designed to be a self-validating system, grounding each protocol in established chemical principles and providing detailed, step-by-step methodologies.
Introduction: Understanding the Reagent
This compound is a substituted phenylhydrazine derivative that serves as a highly versatile building block in organic synthesis.[3] Its primary value lies in the reactive hydrazine moiety (-NHNH2), which is a powerful nucleophile, making it an ideal precursor for forming heterocyclic rings and hydrazone functionalities.[3][4] These structures form the backbone of many synthetic dyes and pigments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 90631-70-2 | [1][5] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [5][6] |
| Molecular Weight | 193.07 g/mol | [1][6] |
| Appearance | White to off-white or slightly yellow crystalline solid | [4] |
| Solubility | Slightly soluble in water; soluble in ethanol and ether | [4] |
The presence of the chloro and methyl groups on the phenyl ring provides steric and electronic influences that can be strategically used to fine-tune the properties of the final dye molecule, such as its color, lightfastness, and solubility.
Critical Safety & Handling Protocols
Before proceeding with any experimental work, it is imperative to understand the hazards associated with this compound. This compound is toxic and requires careful handling to prevent exposure.
-
Hazard Profile :
-
Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[7] Accidental ingestion may be harmful.[8]
-
Irritation : Causes skin and serious eye irritation.[7]
-
Chronic Effects : Suspected of causing genetic defects and may cause cancer.[7] Causes damage to organs through prolonged or repeated exposure.[7]
-
-
Mandatory Handling Procedures :
-
Engineering Controls : All work must be conducted in a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat at all times.[4][7]
-
Contact Avoidance : Avoid all personal contact, including the inhalation of dust or vapors.[8]
-
-
Storage & Stability :
Application I: Synthesis of Indole-Based Dyes via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that produces the indole heterocyclic scaffold from a phenylhydrazine and a carbonyl compound (aldehyde or ketone).[9][10] This method is a cornerstone for creating a wide array of indole derivatives used as pharmaceuticals, agrochemicals, and, critically for this guide, dyes and pigments.[11][12]
The Underlying Mechanism
The reaction proceeds through a series of well-defined steps, which is crucial for understanding reaction control and potential side products.[9][13]
-
Hydrazone Formation : The initial step is the condensation of 2-chloro-4-methylphenylhydrazine with a carbonyl compound to form a phenylhydrazone.[10]
-
Tautomerization : The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[9][14]
-
[4][4]-Sigmatropic Rearrangement : This is the key bond-forming step. After protonation, the enamine undergoes a concerted, cyclic rearrangement.[9][10]
-
Aromatization & Cyclization : The intermediate loses a proton to regain aromaticity, followed by nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring.[14]
-
Ammonia Elimination : Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.[9][10]
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 7-chloro-5-methyl-2,3-dihydro-1H-carbazole from this compound and cyclohexanone. This carbazole is a tricyclic indole derivative.
Materials:
-
This compound (1.93 g, 10 mmol)
-
Cyclohexanone (1.08 g, 11 mmol)
-
Ethanol (30 mL)
-
Polyphosphoric Acid (PPA) (20 g)
-
Ice water
-
Sodium bicarbonate solution (5%)
-
Ethyl acetate
Procedure:
-
Hydrazone Formation : In a 100 mL round-bottom flask, suspend this compound (10 mmol) in ethanol (30 mL). Add cyclohexanone (11 mmol) to the suspension. Stir the mixture at room temperature for 1 hour. The formation of the hydrazone intermediate is often visible as a precipitate.
-
Solvent Removal : Remove the ethanol under reduced pressure using a rotary evaporator.
-
Indolization (Cyclization) : To the flask containing the crude hydrazone, carefully add polyphosphoric acid (20 g). Caution : This addition can be exothermic. Heat the resulting viscous mixture to 100-120 °C with efficient mechanical stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Quenching & Work-up : Allow the reaction mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with vigorous stirring. This will decompose the PPA and precipitate the crude product.
-
Neutralization : Slowly neutralize the acidic aqueous slurry with a 5% sodium bicarbonate solution until the effervescence ceases.
-
Extraction : Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final indole derivative.
Table 2: Example Indole Scaffolds from Fischer Synthesis
| Carbonyl Reactant | Resulting Indole Product | Potential Application/Color Class |
| Acetone | 2,7-dichloro-3,5-dimethylindole | Precursor for triphenylmethane-type dyes |
| Cyclohexanone | 7-chloro-5-methyl-2,3-dihydro-1H-carbazole | Intermediate for carbazole violet pigments |
| 4-Methylpentan-2-one | 7-chloro-2-isobutyl-5-methylindole | Component in solvent dyes |
Application II: Direct Synthesis of Hydrazone Pigments
While the Fischer synthesis creates indole dyes, the intermediate hydrazones themselves can be stable, highly colored compounds and are classified as a type of azo pigment.[15] This direct condensation is a simpler, more atom-economical route to producing pigments. The final color is dictated by the extent of the conjugated π-system in the aldehyde or ketone reactant.
The Underlying Mechanism
This synthesis is a straightforward acid-catalyzed nucleophilic addition-elimination (condensation) reaction. The hydrazine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon. The subsequent elimination of a water molecule yields the stable C=N double bond of the hydrazone.
Caption: Workflow for direct synthesis of a hydrazone pigment.
Detailed Experimental Protocol
This protocol describes the synthesis of a yellow hydrazone pigment from this compound and salicylaldehyde.
Materials:
-
This compound (1.93 g, 10 mmol)
-
Salicylaldehyde (1.22 g, 10 mmol)
-
Ethanol (50 mL)
-
Glacial Acetic Acid (2-3 drops, as catalyst)
-
Distilled water
Procedure:
-
Dissolution : In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL). Gentle warming may be required to achieve full dissolution.
-
Addition of Carbonyl : To this solution, add salicylaldehyde (10 mmol) followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction : Stir the mixture at room temperature. A brightly colored precipitate (the hydrazone pigment) should begin to form within minutes. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Isolation : Collect the solid pigment by vacuum filtration using a Büchner funnel.
-
Washing : Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with distilled water.
-
Drying : Dry the pigment in a vacuum oven at 50-60 °C to a constant weight.
Table 3: Example Hydrazone Pigments and Their Colors
| Carbonyl Reactant | Resulting Hydrazone Product Name | Observed Color |
| Salicylaldehyde | 2-((2-(2-chloro-4-methylphenyl)hydrazono)methyl)phenol | Bright Yellow |
| 4-Nitrobenzaldehyde | 1-(2-chloro-4-methylphenyl)-2-(4-nitrobenzylidene)hydrazine | Orange-Red |
| 2-Hydroxy-1-naphthaldehyde | 1-((2-(2-chloro-4-methylphenyl)hydrazono)methyl)naphthalen-2-ol | Deep Red |
Conclusion
This compound is a potent and versatile reagent for the synthesis of a diverse range of colorants. Through the strategic application of either the multi-step Fischer indole synthesis or direct hydrazone condensation, researchers can access complex indole-based dyes or vibrant hydrazone pigments, respectively. The choice of reaction pathway and carbonyl partner allows for significant control over the final product's structure and chromophoric properties. Adherence to strict safety protocols is paramount when handling this toxic chemical to ensure both experimental success and personal safety.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 90631-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | C7H10Cl2N2 | CID 44557934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Synthesis of Substituted Indoles via Condensation Reaction of 2-Chloro-4-methylphenylhydrazine hydrochloride
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the condensation reaction of 2-Chloro-4-methylphenylhydrazine hydrochloride with a carbonyl compound, specifically focusing on the Fischer indole synthesis. This reaction is a cornerstone in synthetic organic chemistry for creating the indole scaffold, a privileged structure in a vast array of pharmaceuticals and natural products.[1][2] This document details the underlying mechanism, a step-by-step laboratory protocol, safety considerations, and methods for product characterization, ensuring a reproducible and robust synthetic procedure.
Introduction and Scientific Rationale
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a classic and highly versatile chemical reaction that produces the aromatic heterocycle indole from a phenylhydrazine and an enolizable aldehyde or ketone under acidic conditions.[3][4] The utility of this reaction is immense, particularly in medicinal chemistry, where the indole nucleus is a key component in drugs such as the triptans used for migraines and the anti-inflammatory drug Indometacin.[3][5]
The use of a substituted precursor like this compound allows for the regioselective synthesis of highly functionalized indoles. The resulting chloro- and methyl-substituted indole core can serve as a versatile building block for novel therapeutic agents, where the halogen and alkyl groups can be used to modulate pharmacokinetic and pharmacodynamic properties. This protocol will focus on the reaction with cyclohexanone as a representative carbonyl partner to yield 7-Chloro-9-methyl-1,2,3,4-tetrahydro-carbazole.
Reaction Mechanism: From Hydrazone to Indole
The overall transformation is a two-part process initiated by a condensation reaction, followed by an acid-catalyzed intramolecular cyclization.
-
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of 2-Chloro-4-methylphenylhydrazine with the carbonyl compound (cyclohexanone). This is a standard imine formation where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding phenylhydrazone intermediate.[6][7]
-
Fischer Indolization: The formed phenylhydrazone, in the presence of an acid catalyst, undergoes tautomerization to its enamine form.[3][8] This is followed by the key step: a[9][9]-sigmatropic rearrangement, which forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the benzene ring.[3][4] Subsequent proton transfer re-aromatizes the ring, leading to a di-imine intermediate. An intramolecular cyclization then occurs, forming an aminal, which readily eliminates a molecule of ammonia under acidic catalysis to generate the final, energetically favorable aromatic indole product.[3][4]
Safety and Hazard Management
Proper safety precautions are critical for this procedure. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled.[10][11] It may cause skin and eye irritation and is suspected of causing genetic defects.[10] Avoid breathing dust and ensure thorough washing after handling.[11]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. It is also a flammable liquid and vapor. Handle with extreme care.
-
Cyclohexanone: Flammable liquid and vapor. Harmful if inhaled. Causes skin and eye irritation.
-
Work-up Reagents: Handle sodium bicarbonate with care, as its reaction with acid is exothermic and releases CO2 gas.
Experimental Protocol: Synthesis of 7-Chloro-9-methyl-1,2,3,4-tetrahydro-carbazole
This protocol details the synthesis using cyclohexanone as the carbonyl partner.
Materials and Equipment
| Reagent | Molecular Wt. ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 193.07 | 10.0 | 1.0 | 1.93 g |
| Cyclohexanone | 98.14 | 11.0 | 1.1 | 1.08 g (1.14 mL) |
| Glacial Acetic Acid | 60.05 | - | - | 20 mL |
| Deionized Water | 18.02 | - | - | For work-up |
| Saturated Sodium Bicarbonate Solution | - | - | - | For neutralization |
| Ethanol | 46.07 | - | - | For recrystallization |
| Ethyl Acetate / Hexane | - | - | - | For TLC |
-
Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, equipment for vacuum filtration (Büchner funnel), beakers, graduated cylinders, Thin Layer Chromatography (TLC) plates (silica gel), and a melting point apparatus.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.93 g, 10.0 mmol).
-
Reagent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture to dissolve the solid. Add cyclohexanone (1.14 mL, 11.0 mmol) to the solution dropwise at room temperature.[4][12]
-
Indolization (Cyclization): Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118°C) using a heating mantle.[13]
-
Reaction Monitoring: Maintain the reflux for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexane solvent system), observing the consumption of the starting material and the formation of a new, less polar product spot.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the dark reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring. A precipitate should form.[13]
-
Neutralization: Carefully neutralize the aqueous mixture by the slow, portion-wise addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). This step should be performed cautiously as it is exothermic and produces gas.
-
Product Collection: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 30 mL) to remove any residual salts and acetic acid.
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry further in a vacuum oven at 50-60°C to a constant weight.
Purification
Purify the crude solid by recrystallization. A common solvent system for this type of compound is ethanol.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
Spectroscopy: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: Workflow for Fischer Indole Synthesis.
Conclusion
The Fischer indole synthesis remains a powerful and reliable method for the construction of the indole scaffold. This application note provides a detailed and robust protocol for the condensation of this compound with cyclohexanone, yielding a functionalized tetrahydrocarbazole derivative. By carefully following the outlined procedure, including all safety precautions and purification steps, researchers can effectively synthesize this and analogous indole compounds for further investigation in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. First discovered by Emil Fischer in 1883, this reaction remains a cornerstone for constructing the indole nucleus, a privileged scaffold in countless pharmaceuticals and natural products.[1][2][3][4][5] Despite its century-old legacy, the reaction is notoriously sensitive to reaction parameters, and achieving optimal outcomes requires a nuanced understanding of its mechanism and influencing factors.[6]
This guide is structured to provide rapid, actionable solutions to common problems (FAQs) and in-depth troubleshooting workflows for more persistent challenges. As Senior Application Scientists, we aim not just to provide protocols, but to explain the causality behind them, empowering you to make informed decisions in your own research.
Frequently Asked Questions (FAQs)
Q1: My reaction is not working at all, or the yield is extremely low. What are the most common culprits?
A1: Low or no yield is a frequent issue and can typically be traced to a few key areas.[7] First, ensure the purity of your starting materials, particularly the arylhydrazine, which can degrade upon storage.[7][8] Second, the choice and concentration of the acid catalyst are critical.[4][7][9][10] A catalyst that is too weak may not facilitate the key[2][2]-sigmatropic rearrangement, while an overly strong acid can cause decomposition.[10][11] Finally, reaction temperature is crucial; insufficient heat can lead to incomplete conversion, whereas excessive heat promotes tar formation.[8][11]
Q2: Which acid catalyst should I choose?
A2: The choice is highly substrate-dependent. A good starting point is to screen both Brønsted acids (e.g., p-toluenesulfonic acid, sulfuric acid, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][4][9][12][13] PPA is often a robust choice as it can act as both catalyst and solvent.[7][8] For substrates with acid-sensitive functional groups, milder acids like acetic acid or even solid-supported acid catalysts can be beneficial.[8]
Q3: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
A3: Regioselectivity is a classic challenge.[1] The outcome is determined by which α-carbon of the ketone participates in the key C-C bond formation. This is influenced by the stability of the intermediate enamine. Generally, higher acidity and higher temperatures tend to favor cyclization at the less substituted α-carbon.[14] Conversely, a weakly acidic medium may favor indolization towards the more functionalized carbon.[8] Specific reagents like Eaton's reagent (P₂O₅/MeSO₃H) have been shown to provide excellent regiocontrol, favoring the formation of 3-unsubstituted indoles from methyl ketones.[15]
Q4: My reaction turns into a black tar. What's happening and how can I prevent it?
A4: Tar formation is a sign of product or starting material decomposition, often caused by excessively harsh conditions.[11] The primary levers to pull are temperature and reaction time. Monitor the reaction closely by TLC and aim for the minimum time required for consumption of the starting material.[7] Reducing the reaction temperature, even if it prolongs the reaction time, is a key strategy.[11] Additionally, consider a milder acid catalyst or performing the reaction in a higher-boiling, inert solvent to maintain better temperature control.
Q5: Are there specific substrates that are known to fail in the Fischer indole synthesis?
A5: Yes. Hydrazones derived from acetaldehyde, for example, typically fail to produce the parent indole under standard conditions.[1][6][10] More broadly, substrates with strong electron-donating groups on the carbonyl-derived portion of the hydrazone can fail.[16] These groups can overly stabilize a competing pathway involving heterolytic N-N bond cleavage, which prevents the necessary[2][2]-sigmatropic rearrangement from occurring.[16][17]
In-Depth Troubleshooting Guides
Guide 1: Problem - No Reaction or Incomplete Conversion
If your TLC analysis shows only starting material, even after prolonged reaction times, a systematic approach is needed. This workflow helps diagnose the root cause, from catalyst inefficiency to substrate reactivity.
Caption: Troubleshooting workflow for failed Fischer indole reactions.
Causality & Rationale:
-
Purity is Paramount: Impurities in the arylhydrazine can inhibit the reaction.[7] Using the hydrochloride salt of the hydrazine can improve stability.[8]
-
Catalyst Activity: The key[2][2]-sigmatropic rearrangement step is acid-catalyzed.[2][12] If the acid is too weak or has decomposed, this step will not occur. Screening a range of acids, such as ZnCl₂, PPA, and p-TsOH, is a standard optimization step.[7][13]
-
Thermal Energy Requirement: The rearrangement has a significant activation energy barrier that must be overcome with thermal energy.[18] However, incremental increases are key to avoid decomposition.[11]
-
One-Pot vs. Two-Step: Sometimes, the isolated hydrazone intermediate is unstable.[8] Performing the reaction as a "one-pot" procedure, where the hydrazine and carbonyl are mixed in situ with the acid catalyst, can prevent decomposition of the intermediate.[1][7][12]
-
Substrate Electronics: Electron-withdrawing groups (EWGs) on the arylhydrazine ring can slow the reaction by destabilizing the electron-rich transition state of the rearrangement.[8] In these cases, more forcing conditions are often necessary. Conversely, strong electron-donating groups (EDGs) on the carbonyl partner can promote a competing N-N bond cleavage, which is a known failure mode.[16][17]
Guide 2: Problem - Poor Regioselectivity with Unsymmetrical Ketones
Achieving high regioselectivity is a matter of controlling the delicate balance between kinetic and thermodynamic pathways for the enamine formation and subsequent rearrangement.
Table 1: Factors Influencing Regioselectivity
| Factor | Condition | Likely Outcome | Rationale |
| Acid Strength | High Acidity (e.g., PPA, conc. H₂SO₄) | Cyclization at less substituted carbon | Protonation of the more substituted enamine is faster (kinetic control), leading to the rearrangement involving the less hindered side.[14][19] |
| Low Acidity (e.g., Acetic Acid) | Cyclization at more substituted carbon | Favors the formation of the more thermodynamically stable, more substituted enamine intermediate before rearrangement.[8] | |
| Temperature | High Temperature | Cyclization at less substituted carbon | Often favors the kinetically controlled product and can overcome steric barriers.[14] |
| Steric Hindrance | Bulky groups on ketone or hydrazine | Cyclization at less substituted carbon | The[2][2]-sigmatropic rearrangement is sensitive to sterics. The pathway involving the less hindered α-carbon is favored.[15] |
| Specialized Reagents | Eaton's Reagent (P₂O₅/MeSO₃H) | Strong preference for less substituted side | The highly acidic and dehydrating nature of the reagent strongly favors the kinetic pathway.[15] |
Experimental Protocol: Optimizing Regioselectivity for a Novel Unsymmetrical Ketone
-
Baseline Experiment: Perform the reaction using a standard, moderately acidic condition (e.g., p-TsOH in refluxing toluene). Determine the product ratio (e.g., by ¹H NMR or GC-MS).
-
Test High-Acidity Conditions: Run the reaction in polyphosphoric acid (PPA) at 100-150°C. Compare the product ratio to the baseline. This should favor the less-substituted indole.[7]
-
Test Low-Acidity Conditions: Conduct the reaction in refluxing glacial acetic acid. This should favor the more-substituted indole.[8]
-
Solvent Effects: If mixtures persist, explore solvent effects. For a given acid, changing the solvent from non-polar (toluene) to polar aprotic (DMSO) can influence intermediate stability and alter the product ratio.[1][7]
-
Purification: If an acceptable ratio (>95:5) cannot be achieved, developing a robust chromatographic separation will be necessary.[8]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. testbook.com [testbook.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. researchwithnj.com [researchwithnj.com]
- 16. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fischer Indole Synthesis [organic-chemistry.org]
- 19. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Indole Synthesis with 2-Chloro-4-methylphenylhydrazine hydrochloride
Welcome to the technical support center for advanced indole synthesis. This guide is designed for researchers, chemists, and drug development professionals working with substituted phenylhydrazines, specifically focusing on troubleshooting and improving the yield of indole synthesis via the Fischer method using 2-Chloro-4-methylphenylhydrazine hydrochloride. Our goal is to provide you with the in-depth, field-proven insights necessary to overcome common experimental challenges.
Understanding the Core Reaction: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for creating the indole nucleus from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions.[1][2] The reaction proceeds through a series of well-defined steps, including the formation of a hydrazone, tautomerization to an enamine, a key[3][3]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole ring.[1][4][5]
Understanding this mechanism is critical for effective troubleshooting, as each step presents a potential point of failure or optimization.
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when using this compound to synthesize its corresponding indole, 6-chloro-4-methyl-1H-indole.
Q1: Why is my yield of 6-chloro-4-methyl-1H-indole consistently low?
Low yield is the most frequent complaint and can stem from several factors. The electronic nature of your specific starting material, 2-chloro-4-methylphenylhydrazine, presents a unique challenge. The chlorine atom at the 2-position is electron-withdrawing, which deactivates the aromatic ring and can slow the crucial[3][3]-sigmatropic rearrangement.[6] Conversely, the methyl group at the 4-position is electron-donating, which helps to activate the ring.[7] This electronic conflict requires careful optimization of reaction conditions.
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low reaction yields.
-
Catalyst Choice is Critical: The selection of the acid catalyst is paramount.[8][9] For substrates with electron-withdrawing groups, a stronger acid may be necessary to promote the reaction. However, excessively strong acids can lead to degradation.
-
Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are both effective.[1][5]
-
Polyphosphoric acid (PPA) is often an excellent choice for difficult cyclizations as it serves as both a strong acid catalyst and a dehydrating agent.[10]
-
Acetic acid can function as both a catalyst and a solvent, offering a milder alternative that can sometimes prevent side reactions.[8][10]
-
-
Temperature Control: The reaction is highly sensitive to temperature.[3] Too low, and the key rearrangement step will be impractically slow. Too high, and you risk decomposition and tar formation. An optimal temperature must be determined empirically, often starting at around 80°C and gradually increasing to the reflux temperature of the chosen solvent.[10]
-
Solvent Selection: The solvent must fully dissolve the hydrazone intermediate to facilitate the intramolecular rearrangement.[3]
-
Acetic acid and ethanol are common for the initial hydrazone formation.
-
For the cyclization step, higher-boiling solvents like toluene or xylene can be effective, particularly if water needs to be removed azeotropically.
-
| Parameter | Common Choices | Rationale for 2-Chloro-4-methylphenylhydrazine |
| Acid Catalyst | ZnCl₂, PPA, H₂SO₄, p-TsOH, Acetic Acid | Due to the deactivating chloro group, a stronger catalyst like PPA or ZnCl₂ is often a good starting point. Acetic acid may require higher temperatures or longer reaction times. |
| Solvent | Acetic Acid, Toluene, Ethanol, Xylene | Acetic acid can serve a dual role. Toluene is effective for higher temperatures and can be used to co-extract the product during workup.[11] |
| Temperature | 80 °C to Reflux (~140 °C) | Start optimization around 80-100 °C. The electron-withdrawing group may necessitate pushing the temperature towards the solvent's reflux point, but monitor for decomposition. |
Q2: My reaction mixture is turning dark and forming tar. How can I prevent this?
This is a clear sign of product or intermediate decomposition, usually caused by excessively harsh conditions.
-
Cause: High temperatures and/or highly concentrated strong acids are breaking down the sensitive indole ring or the intermediates leading to it. Indoles themselves can be prone to polymerization under strong acid conditions.[12]
-
Solution:
-
Reduce Temperature: Immediately lower the reaction temperature. Determine the minimum temperature required for a reasonable reaction rate via TLC monitoring.
-
Use a Milder Catalyst: Switch from a strong mineral acid like H₂SO₄ to p-toluenesulfonic acid (p-TsOH) or even glacial acetic acid.[10]
-
Decrease Catalyst Loading: Use a catalytic amount of the acid rather than a stoichiometric amount or using it as the solvent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation, which can contribute to the formation of colored impurities.
-
Q3: My TLC shows multiple spots, and purification by column chromatography is difficult. What are the likely impurities?
A complex TLC profile is common but can be managed. The likely culprits are:
-
Unreacted Starting Materials: The polar this compound will typically have a very low Rf value. The starting ketone/aldehyde Rf will vary.
-
Isomeric Products: If you use an unsymmetrical ketone (e.g., 2-butanone), you can form two different indole regioisomers, which often have very similar Rf values, making separation challenging.[12]
-
N-N Bond Cleavage Products: Electron-donating groups can sometimes promote a competing side reaction where the N-N bond of the hydrazine cleaves, leading to aniline byproducts.[7]
-
Degradation/Polymerization Products: These often appear as a streak from the baseline on the TLC plate.[12]
Purification Strategy:
-
Aqueous Wash: Before chromatography, perform a liquid-liquid extraction. A wash with dilute acid (e.g., 1M HCl) will remove any basic unreacted hydrazine. A subsequent wash with a base (e.g., sat. NaHCO₃) will remove acidic catalysts or byproducts.[12]
-
Column Chromatography: This is the most effective method.
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting point is 5-10% Ethyl Acetate in Hexane.
-
Deactivation: If you observe streaking or product degradation on the column, the silica may be too acidic. You can "deactivate" it by flushing the packed column with your eluent system containing 1% triethylamine before loading your sample.[12]
-
-
Recrystallization: If your product is a solid and the column-purified material is >90% pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is an excellent final step to achieve high purity.[13]
Optimized Experimental Protocol
This protocol provides a robust starting point for the one-pot synthesis of 6-chloro-4-methyl-1H-indole from this compound and a generic ketone (e.g., acetone for 2,3-dimethyl-6-chloro-4-methyl-1H-indole). Note: This is a general guideline and should be optimized for your specific carbonyl partner.
Caption: General experimental workflow for Fischer indole synthesis.
Materials:
-
This compound (1.0 eq)
-
Ketone or Aldehyde (1.1 - 1.2 eq)
-
Acid Catalyst (e.g., Glacial Acetic Acid as solvent, or ZnCl₂ ~1.5 eq)
-
Solvent (if not using acetic acid, e.g., Toluene)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and the carbonyl compound (1.1 eq).
-
Solvent/Catalyst Addition: Add glacial acetic acid to serve as both solvent and catalyst (approx. 5-10 mL per gram of hydrazine). Alternatively, use another solvent like toluene and add your chosen Lewis or Brønsted acid catalyst.
-
Heating and Monitoring: Heat the reaction mixture to 80-110°C. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting material and the appearance of the new, typically lower Rf, indole product spot.
-
Work-up: Once the reaction is complete (as determined by TLC, usually 2-6 hours), cool the mixture to room temperature and carefully pour it into a beaker of ice-water.
-
Neutralization and Extraction: Slowly neutralize the acidic solution with a base (e.g., 5M NaOH or saturated NaHCO₃) until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient eluent system, typically starting with 100% hexane and gradually increasing the percentage of ethyl acetate.[12]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 3. benchchem.com [benchchem.com]
- 4. testbook.com [testbook.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Indoles from 2-Chloro-4-methylphenylhydrazine Hydrochloride
Welcome to the Technical Support Center for the purification of indole derivatives synthesized from 2-Chloro-4-methylphenylhydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of these valuable heterocyclic compounds. The Fischer indole synthesis, a robust method for indole ring formation, when applied to this compound, typically yields 6-chloro-4-methyl-substituted indoles.[1] The presence of the chloro and methyl groups on the indole ring can present unique challenges during purification. This guide aims to provide practical, field-proven insights to help you navigate these challenges and obtain your target indole in high purity.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of indoles derived from this compound.
Problem 1: My crude product is a dark, oily residue with multiple spots on TLC.
-
Question: After the Fischer indole synthesis reaction with this compound, I'm left with a dark, intractable oil instead of a solid. My TLC plate (e.g., in a 4:1 Hexane:Ethyl Acetate system) shows a complex mixture of products. What's going on and how can I clean this up?
-
Answer: This is a common issue in Fischer indole synthesis, often stemming from side reactions and the presence of colored impurities.[2] The high temperatures and acidic conditions can lead to the formation of polymeric materials and other byproducts.
Probable Causes & Solutions:
-
Incomplete Reaction or Side Reactions: The dark color often indicates the presence of polymeric byproducts.
-
Solution: Before attempting a complex purification, it's often beneficial to perform a simple work-up. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid catalyst, followed by a brine wash to remove any remaining aqueous contaminants. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure. This initial cleanup can significantly simplify the subsequent purification steps.
-
-
Presence of Unreacted Starting Material: Unreacted this compound or the corresponding hydrazone can contribute to the complexity of the crude mixture.
-
Solution: A well-executed column chromatography is your best approach here. The significant polarity difference between the starting materials and the desired indole product usually allows for good separation.
-
Experimental Workflow for Crude Product Cleanup:
Caption: Initial work-up procedure for crude product.
-
Problem 2: Difficulty in achieving good separation during column chromatography.
-
Question: I'm struggling to separate my target 6-chloro-4-methylindole from impurities using column chromatography. The spots on my TLC are very close together. What can I do to improve the separation?
-
Answer: Achieving good separation of closely related indole derivatives can be challenging. The polarity of your target compound and the impurities are likely very similar.
Probable Causes & Solutions:
-
Inappropriate Solvent System: The choice of eluent is critical for achieving good separation.
-
Solution:
-
Systematic Solvent Screening: Instead of randomly trying different solvent systems, perform a systematic screen using TLC. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.
-
Consider a Ternary Solvent System: Sometimes, a three-component solvent system can provide better separation than a binary one. For example, a mixture of Hexane:DCM:Ethyl Acetate or Hexane:Toluene:Ethyl Acetate might resolve your compounds.
-
Employ a Less Polar Eluent System: For halogenated indoles, which can be less polar than their unsubstituted counterparts, you might need to use a less polar eluent system than you would for other indoles.
-
-
-
Column Overloading: Loading too much crude material onto the column will lead to poor separation.
-
Solution: As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w). For very difficult separations, a ratio of 100:1 may be necessary.
-
-
Improper Column Packing: An improperly packed column with channels or cracks will result in streaking and poor separation.
-
Solution: Ensure your silica gel is uniformly packed as a slurry in your starting eluent. Gently tap the column during packing to settle the silica gel and remove any air bubbles.
-
Troubleshooting Logic for Column Chromatography:
Caption: Decision tree for chromatography issues.
-
Problem 3: My purified indole is still colored (yellowish or brownish).
-
Question: After column chromatography, my 6-chloro-4-methylindole is still not a pure white solid. It has a persistent yellow or brown tint. How can I remove these colored impurities?
-
Answer: The residual color is likely due to trace amounts of highly conjugated or oxidized impurities that co-elute with your product.
Probable Causes & Solutions:
-
Oxidation of the Indole Ring: Indoles can be susceptible to air oxidation, which can lead to the formation of colored byproducts.
-
Solution:
-
Recrystallization: This is often the most effective method for removing colored impurities. Experiment with different solvent systems. A good starting point is a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Common recrystallization solvents for indoles include ethanol/water, toluene/hexane, or ethyl acetate/hexane mixtures.[3][4]
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
-
-
Trace Metal Impurities: Residual acid catalyst or metal impurities can sometimes impart color.
-
Solution: An additional wash of the organic solution with a dilute solution of a chelating agent like EDTA before the final concentration and purification can sometimes help.
-
Protocol for Recrystallization:
-
Solvent Selection: In a small test tube, dissolve a small amount of your colored indole in a minimal amount of a hot solvent (e.g., ethanol).
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected product from the Fischer indole synthesis using this compound and acetone?
A1: The reaction of this compound with acetone will yield 2,4-dimethyl-6-chloro-1H-indole. The cyclization will occur at the unsubstituted position of the benzene ring of the phenylhydrazine.
Q2: What are some common side products in this specific Fischer indole synthesis?
A2: Besides the desired indole, you might encounter regioisomers if an unsymmetrical ketone is used. With 2-Chloro-4-methylphenylhydrazine, there is a possibility of forming the 4-chloro-6-methylindole isomer, though the formation of the 6-chloro-4-methyl isomer is generally favored. Other potential side products include unreacted starting materials and polymeric tars.
Q3: What analytical techniques are best for characterizing the purified 6-chloro-4-methylindole?
A3: A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and substitution pattern of the indole ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic N-H stretch of the indole ring (around 3400 cm⁻¹).
-
Melting Point Analysis: A sharp melting point is a good indicator of purity.
Q4: What safety precautions should I take when working with this compound?
A4: this compound is a hazardous chemical. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
Q5: Can I use a different acid catalyst for this reaction?
A5: Yes, while zinc chloride (ZnCl₂) is a common Lewis acid catalyst for the Fischer indole synthesis, other Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄) can also be used.[8] The choice of catalyst can influence the reaction rate and yield, so optimization may be necessary.
III. Experimental Protocols
Protocol 1: Column Chromatography for Purification of 6-Chloro-4-methylindoles
-
Slurry Preparation: In a beaker, add silica gel (60-120 mesh) to your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) to form a free-flowing slurry.
-
Column Packing: Pour the slurry into a glass column with a stopcock, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with your starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute your product.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of 6-Chloro-4-methylindoles
-
Dissolution: In an Erlenmeyer flask, add the impure indole and a small amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
IV. Data Presentation
Table 1: Typical Solvent Systems for Purification of Substituted Indoles
| Purification Method | Solvent System (starting point for optimization) | Notes |
| Column Chromatography | Hexane:Ethyl Acetate (gradient from 98:2 to 80:20) | Good for moderately polar indoles. |
| Dichloromethane:Hexane (gradient from 10:90 to 50:50) | Effective for less polar, halogenated indoles. | |
| Recrystallization | Ethanol/Water | Good for indoles with some polarity. |
| Toluene/Hexane | Suitable for less polar indoles. | |
| Ethyl Acetate/Hexane | A versatile system for a range of indole polarities. |
V. Visualization of Logical Relationships
Caption: General purification strategy flow-chart.
VI. References
-
AK Scientific, Inc. Safety Data Sheet: (2-Ethyl-6-methylphenyl)hydrazine hydrochloride.
-
Sigma-Aldrich. Safety Data Sheet.
-
Cole-Parmer. Material Safety Data Sheet - 2-Chlorophenylhydrazine Hydrochloride, 97%.
-
Santa Cruz Biotechnology. 2-Chlorophenylhydrazine hydrochloride Material Safety Data Sheet.
-
PubChem. 6-Chloro-4-methyl-1H-indole-3-thiol.
-
PubChem. 6-chloro-4-(2-methylphenyl)-1H-indole.
-
FUJIFILM Wako Chemicals. Safety Data Sheet.
-
Reddit. Problems with Fischer indole synthesis.
-
PubChemLite. 6-chloro-4-methyl-1h-indole (C9H8ClN).
-
National Center for Biotechnology Information. Why Do Some Fischer Indolizations Fail?
-
Benchchem. failure of Fischer indolization with specific substitution patterns.
-
RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products.
-
Wikipedia. Fischer indole synthesis.
-
PubMed. Why do some Fischer indolizations fail?
-
Sigma-Aldrich. Troubleshooting Purification Methods.
-
Reddit. Go-to recrystallization solvent mixtures.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
-
Sigma-Aldrich. 6-Chloro-2-methyl-1H-indole.
-
ResearchGate. How to get the maximum yield for the Fisher Indole synthesis?
-
Alfa Chemistry. Fischer Indole Synthesis.
-
Sigma-Aldrich. 6-Chloroindole 99 17422-33-2.
-
Scientia Iranica. First page Cover C-21(6).
-
ACS Publications. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions.
-
National Center for Biotechnology Information. New 3H-Indole Synthesis by Fischer's Method. Part I.
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4.
-
YouTube. Recrystallization: Choosing Solvent & Inducing Crystallization.
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
-
ResearchGate. (PDF) Fischer Indole Synthesis.
-
Sigma-Aldrich. Affinity Chromatography Troubleshooting.
-
Indian Journal of Chemistry. Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles.
-
ResearchGate. Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone.
-
Arkivoc. Identification and synthesis of impurities formed during sertindole preparation.
-
National Center for Biotechnology Information. Identification and synthesis of impurities formed during sertindole preparation.
-
Thermo Fisher Scientific. Protein Purification Support—Troubleshooting.
-
Organic Syntheses. 2-methylindole.
-
Google Patents. US3790596A - Method of producing indole and substitution products of the same.
-
ResearchGate. Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole.
-
Chemical-Suppliers. Your Inquiry on 6-Chloro-4-methyl indole.
References
- 1. PubChemLite - 6-chloro-4-methyl-1h-indole (C9H8ClN) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. aksci.com [aksci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Temperature Control in Reactions with 2-Chloro-4-methylphenylhydrazine Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Chloro-4-methylphenylhydrazine hydrochloride. This guide is designed to provide you with in-depth technical assistance, troubleshooting guides, and frequently asked questions to ensure the safe and efficient management of temperature during your chemical reactions.
Introduction: The Critical Role of Temperature Control
This compound is a key building block in the synthesis of a variety of important organic molecules, most notably in the Fischer indole synthesis.[1][2] The successful and safe execution of reactions involving this compound is intrinsically linked to precise temperature control. Deviations from the optimal temperature range can lead to a cascade of undesirable outcomes, including reduced yield, formation of impurities, and in the worst-case scenario, a hazardous runaway reaction. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: Like many hydrazine derivatives, this compound and its reactions can present thermal hazards. The primary concerns are:
-
Exothermic Reactions: The synthesis of this compound, particularly the diazotization of 2-chloro-4-methylaniline, and its subsequent use in reactions like the Fischer indole synthesis, can be exothermic. Without proper heat removal, the reaction temperature can rise uncontrollably.
Q2: What is the recommended storage temperature for this compound?
A2: It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[5] The hydrochloride salt is generally more stable than the free base.
Q3: How does temperature affect the yield and purity of my Fischer indole synthesis?
A3: Temperature is a critical parameter in the Fischer indole synthesis.[2]
-
Low Temperatures: Insufficient heat may lead to a slow or incomplete reaction, resulting in a low yield.
-
High Temperatures: Excessive temperatures can cause the degradation of the starting material, the phenylhydrazone intermediate, or the final indole product, leading to the formation of tars and other impurities, which will also lower the isolated yield.[5][6]
Q4: What are the initial signs of a loss of temperature control in my reaction?
A4: Be vigilant for the following indicators:
-
A rapid, unexpected rise in the internal reaction temperature that outpaces the cooling system's capacity.
-
A sudden increase in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected progression.
-
An increase in the rate of off-gassing.
Troubleshooting Guides
Scenario 1: Unexpected Exotherm and Rapid Temperature Rise
Problem: During the addition of a reagent (e.g., sodium nitrite during diazotization, or the carbonyl compound in a Fischer indole synthesis), the internal temperature of the reaction begins to rise rapidly and exceeds the set point.
Causality: This is often due to an accumulation of unreacted reagents, which then react quickly, releasing a large amount of heat. This can be caused by:
-
Too rapid addition of the reagent.
-
Poor mixing, leading to localized "hot spots."
-
Insufficient cooling capacity for the scale of the reaction.
Troubleshooting Workflow:
Caption: Workflow for managing a sudden exotherm.
Detailed Steps:
-
Immediate Action: Halt the addition of all reagents.
-
Cooling: Maximize the cooling to the reactor. This could involve adding more coolant (e.g., dry ice to an acetone bath) or lowering the setpoint of a cryostat.
-
Monitoring: Keep a close watch on the internal temperature and pressure of the reaction vessel.
-
Decision Point:
-
If the temperature stabilizes and starts to decrease, you can cautiously resume the reagent addition at a significantly reduced rate once the temperature is well below the desired setpoint.
-
If the temperature continues to rise uncontrollably, and you have a pre-planned and safe quenching procedure, initiate it. This could involve adding a cold, inert solvent or a chemical quencher.
-
-
Emergency Response: If the situation cannot be brought under control, evacuate the immediate area and notify your organization's safety personnel.
Scenario 2: Reaction Stalls or Proceeds Very Slowly
Problem: The reaction, as monitored by techniques like TLC or HPLC, is not progressing to completion, even after a significant amount of time at the specified temperature.
Causality:
-
Insufficient Temperature: The activation energy for a key step, such as the[6][6]-sigmatropic rearrangement in the Fischer indole synthesis, may not be met.[5]
-
Poor Heat Transfer: On a larger scale, the internal temperature of the reaction mixture may be lower than the temperature of the heating bath.
-
Reagent Quality: Impure or degraded starting materials can inhibit the reaction.
Troubleshooting Steps:
| Potential Cause | Diagnostic Step | Recommended Solution |
| Low Reaction Temperature | Measure the internal temperature of the reaction mixture directly using a calibrated thermometer or thermocouple. | Gradually increase the temperature of the heating bath in small increments (e.g., 5-10 °C) and monitor the reaction progress.[6] Be cautious not to overshoot the optimal temperature, which could lead to decomposition. |
| Poor Heat Transfer | Observe the stirring and mixing of the reaction. For viscous mixtures, ensure the stir bar or overhead stirrer is providing adequate agitation. | Improve stirring to ensure uniform heat distribution. For larger scale reactions, consider switching from a magnetic stirrer to an overhead mechanical stirrer. |
| Impure Reagents | Check the purity of your this compound and the carbonyl compound (e.g., by melting point or NMR). | Use freshly purified reagents. Phenylhydrazines can degrade over time, especially when exposed to air and light.[7] |
Experimental Protocols & Best Practices
General Protocol for Fischer Indole Synthesis with Temperature Control
This protocol provides a general framework. Optimal temperatures and reaction times will vary depending on the specific substrates.
-
Hydrazone Formation (Optional but Recommended for Control):
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Gently heat the mixture with stirring (e.g., 60-80 °C) and monitor the reaction by TLC until the starting materials are consumed. This step is typically mildly exothermic.
-
The hydrazone can be isolated by cooling the reaction mixture and collecting the precipitate by filtration, or used directly in the next step.
-
-
Indolization (Cyclization):
-
To the flask containing the pre-formed hydrazone, add the acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or a Lewis acid in an appropriate solvent).
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 160 °C). This step is often highly endothermic initially, followed by a potentially exothermic cyclization and ammonia evolution.
-
Crucially, use an oil bath or heating mantle with a thermocouple to control the internal reaction temperature, not just the bath temperature.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
-
Work-up:
-
Carefully quench the reaction by pouring it onto a mixture of ice and water.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution). This neutralization can be exothermic, so perform it slowly and with external cooling.
-
Extract the product with an appropriate organic solvent.
-
Diagram of a Temperature-Controlled Reaction Setup
Caption: A standard setup for precise temperature control.
Data Presentation
Table 1: Common Solvents and their Boiling Points for Reaction Temperature Guidance
| Solvent | Boiling Point (°C) | Notes |
| Ethanol | 78 | Common solvent for hydrazone formation. |
| Acetic Acid | 118 | Can act as both a solvent and a catalyst in the Fischer indole synthesis. |
| Toluene | 111 | Higher boiling point solvent for indolization. |
| Xylene (isomers) | 138-144 | Useful for higher temperature reactions. |
| Dimethylformamide (DMF) | 153 | Polar aprotic solvent. |
| Dimethyl sulfoxide (DMSO) | 189 | High-boiling polar aprotic solvent. |
Note: The reaction temperature can be controlled below the boiling point of the solvent using a temperature controller and an appropriate heating/cooling bath.
References
- 1. 90631-70-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. Indole at low concentration helps exponentially growing Escherichia coli survive at high temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for Reactions Involving 2-Chloro-4-methylphenylhydrazine Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for solvent selection in reactions utilizing 2-Chloro-4-methylphenylhydrazine hydrochloride. The following content is structured in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial considerations when selecting a solvent for a reaction with this compound?
A1: The primary consideration is the nature of the reaction you are performing. For its most common application, the Fischer indole synthesis, the solvent must facilitate several key steps: dissolution of the hydrochloride salt, formation of the hydrazone intermediate, and the subsequent acid-catalyzed cyclization.
Your initial checklist should include:
-
Solubility: The hydrochloride salt form has different solubility profiles compared to its free base. It is slightly soluble in water and soluble in alcohols like ethanol.[1]
-
Reaction Compatibility: The solvent should be inert under the reaction conditions (typically acidic and heated) and not participate in undesirable side reactions.
-
Reaction Stage Optimization: The overall reaction has two main stages: hydrazone formation and cyclization. The ideal solvent will support both, though sometimes a two-solvent system or sequential addition might be necessary.
Q2: My this compound isn't dissolving well. What solvents are recommended and what can I do to improve solubility?
A2: Solubility issues with the hydrochloride salt are a common hurdle. Here is a breakdown of solvent recommendations and techniques to improve dissolution:
-
Recommended Solvents:
-
Alcohols (Ethanol, Methanol): These are often a good starting point due to their polarity and ability to dissolve the hydrochloride salt.[1]
-
Glacial Acetic Acid: This is a highly effective solvent for the Fischer indole synthesis as it serves a dual role: it's a polar solvent that aids in dissolving the starting material and also acts as a Brønsted acid catalyst.[2][3][4]
-
Polar Aprotic Solvents (DMSO, DMF): While the hydrochloride salt's solubility might be limited, these solvents can be effective, particularly for the cyclization step.[2][5]
-
-
Troubleshooting Poor Solubility:
-
Gentle Heating: Applying gentle heat can often increase the rate of dissolution.
-
Co-solvent Systems: Using a mixture of solvents can be effective. For instance, a small amount of an alcohol in a less polar solvent might improve solubility.
-
In-situ Free Base Generation: In some protocols, a weak base is added to neutralize the HCl salt, generating the more organic-soluble free base in situ. This must be done cautiously, as the subsequent cyclization step requires acidic conditions.
-
| Solvent Class | Examples | Suitability for this compound | Rationale & Key Considerations |
| Polar Protic | Ethanol, Methanol, Acetic Acid | High | Good solubility for the hydrochloride salt. Can participate in hydrogen bonding to stabilize intermediates. Acetic acid also serves as a catalyst.[1][2][3][4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | Can be effective, especially for the cyclization step. May require heating to aid initial dissolution.[2][5] |
| Non-Polar | Toluene, Hexane | Low | Generally poor solvents for the hydrochloride salt. May be used as co-solvents in specific protocols.[2] |
Q3: I am performing a Fischer indole synthesis. How does my choice of solvent impact the reaction mechanism and yield?
A3: The solvent choice is critical in the Fischer indole synthesis as it influences multiple stages of the reaction mechanism, from hydrazone formation to the key[2][2]-sigmatropic rearrangement.
-
Hydrazone Formation: This initial step is a condensation reaction that typically benefits from polar solvents that can help to solvate the charged intermediates. The removal of water can also drive this equilibrium forward. In many one-pot procedures, this occurs in the same solvent as the cyclization.[2][6]
-
[2][2]-Sigmatropic Rearrangement and Cyclization: This is the rate-determining step and is heavily influenced by the solvent and the acid catalyst.
Below is a diagram illustrating the workflow and the influence of solvent choice.
Troubleshooting Guide
Q4: I'm seeing low to no yield in my Fischer indole synthesis. How can I troubleshoot this based on my solvent system?
A4: Low yields are a frequent issue and can often be traced back to suboptimal solvent and catalyst conditions.[5] Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Solvent Choice:
-
If you are using a non-polar solvent, it's likely your starting material is not sufficiently soluble. Switch to a more polar solvent like ethanol or glacial acetic acid.
-
If using ethanol, ensure your acid catalyst is appropriate. While ethanol is a good solvent, an external acid catalyst (like HCl or H₂SO₄) is necessary.[7]
-
-
The Dual Role of Acetic Acid:
-
Consider a One-Pot Procedure:
-
Temperature and Reaction Time:
The following diagram illustrates the logical flow for troubleshooting low yields based on solvent selection.
Q5: Are there any "green" or more environmentally friendly solvent options for reactions with this compound?
A5: Yes, the field of green chemistry offers several alternatives to traditional organic solvents. For the Fischer indole synthesis, some success has been reported with:
-
Water: With the use of water-tolerant catalysts, the reaction can sometimes be performed in an aqueous medium.
-
Ionic Liquids: These have been shown to act as both the solvent and catalyst, often leading to high yields and easier product separation.
-
Solvent-Free Reactions: In some cases, particularly with microwave irradiation, the reaction can be conducted neat (without a solvent), which is an excellent green chemistry approach.[5][8]
It is important to note that these methods may require significant optimization for your specific substrate.
Experimental Protocol Example: One-Pot Fischer Indole Synthesis in Acetic Acid
This protocol is a general guideline and may require optimization for your specific carbonyl compound.
Materials:
-
This compound (1.0 eq.)
-
Aldehyde or Ketone (1.0-1.2 eq.)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound and the selected carbonyl compound.
-
Add glacial acetic acid to the mixture to act as the solvent.
-
Heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Carefully neutralize the mixture with a suitable base (e.g., 1 M sodium hydroxide solution).
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
This guide is intended to provide a strong foundation for your experimental design and troubleshooting. The principles outlined here, combined with careful observation and systematic optimization, will aid in the successful execution of your reactions involving this compound.
References
- 1. chembk.com [chembk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. FISCHER INDOLE SYNTHESIS IN THE ABSENCE OF A SOLVENT | Semantic Scholar [semanticscholar.org]
troubleshooting low yield in 2-Chloro-4-methylphenylhydrazine hydrochloride reactions
Technical Support Center: 2-Chloro-4-methylphenylhydrazine hydrochloride Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that lead to low yields in this multi-step synthesis. By understanding the critical parameters and potential pitfalls at each stage, you can systematically diagnose issues and optimize your reaction for a successful outcome.
The synthesis of this compound is typically achieved via a two-step process:
-
Diazotization: The reaction of 2-chloro-4-methylaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.
-
Reduction: The subsequent reduction of the diazonium salt, commonly with stannous chloride (SnCl₂) in hydrochloric acid, to yield the desired phenylhydrazine hydrochloride product.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Troubleshooting the Diazotization Step
The stability of the aryl diazonium salt is paramount for a high-yield synthesis.[1][2][3] This intermediate is notoriously unstable at elevated temperatures and its formation is sensitive to several factors.
Q1: My reaction mixture turned dark brown or black during the diazotization, and the final yield was very low. What happened?
A1: This is a classic sign of diazonium salt decomposition. The primary cause is a loss of temperature control. The diazotization reaction must be maintained at 0-5 °C.[4][5] Above this temperature, the diazonium salt (a weak electrophile) will react with water (a weak nucleophile) to form a phenol (2-chloro-4-methylphenol), which can then undergo further coupling reactions to produce colored azo compounds and other polymeric tars.[6]
Troubleshooting Protocol:
-
Temperature Monitoring: Ensure your thermometer is calibrated and placed directly in the reaction mixture, not just the ice bath.
-
Controlled Reagent Addition: Add the aqueous sodium nitrite solution dropwise and slowly, ensuring the internal temperature never exceeds 5 °C.[7]
-
Efficient Cooling: Use a well-stirred ice-salt bath for more effective cooling below 0 °C if necessary.
dot graph TD { bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Temperature control in diazotization.
Q2: How do I know if the diazotization reaction is complete?
A2: It is crucial to ensure all the starting aniline has reacted while avoiding a large excess of nitrous acid, which can lead to unwanted side reactions.
Protocol for Reaction Monitoring:
-
After the addition of sodium nitrite is complete, continue stirring at 0-5 °C for an additional 30 minutes.[7]
-
To test for the presence of excess nitrous acid, dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper.
-
An immediate dark blue-black color indicates the presence of nitrous acid, confirming the reaction is complete.[5]
-
If the test is negative, it means the aniline is in excess. Add a small, measured amount of the sodium nitrite solution and re-test after 10-15 minutes.
Section 2: Troubleshooting the Reduction Step
The reduction of the diazonium salt to the hydrazine is the final chemical transformation. The choice and handling of the reducing agent are critical. Stannous chloride (SnCl₂) is a common and effective choice.[8][9][10]
Q3: I performed the reduction with stannous chloride, but my final product yield is still poor and the product seems impure. What could be the issue?
A3: Several factors during the reduction can impact yield and purity.
-
Purity of Stannous Chloride: Stannous chloride (SnCl₂) is readily oxidized by air to stannic chloride (SnCl₄), which is not a reducing agent.[9] Using old or improperly stored SnCl₂ is a common source of failure. Always use fresh, finely powdered stannous chloride dihydrate.
-
Insufficient Reducing Agent: The stoichiometry is critical. Typically, a molar excess of SnCl₂ is required to ensure complete reduction of the diazonium salt. A common procedure uses approximately 2.5 molar equivalents of SnCl₂ relative to the starting aniline.[7]
-
Premature Warming: The solution of stannous chloride in concentrated HCl should be added dropwise to the cold (0-5 °C) diazonium salt solution.[7] Adding it too quickly or allowing the mixture to warm prematurely can cause the diazonium salt to decompose before it can be reduced. After the addition is complete, the reaction is typically allowed to warm to room temperature to ensure the reduction goes to completion.[7]
| Parameter | Recommended Specification | Rationale for Low Yield |
| Diazotization Temp. | 0-5 °C | > 5°C leads to decomposition into phenols and azo dyes.[5] |
| NaNO₂ Molar Ratio | 1.05 - 1.1 equivalents | Insufficient NaNO₂ leaves unreacted aniline. |
| SnCl₂ Molar Ratio | ~2.5 equivalents | Insufficient SnCl₂ leads to incomplete reduction.[7] |
| SnCl₂ Quality | Fresh, finely powdered | Oxidized SnCl₂ (stannic chloride) is ineffective as a reducing agent.[9] |
Q4: The product precipitates as a thick, sticky solid that is difficult to filter and purify. How can I improve the physical properties of my product?
A4: The physical form of the precipitated hydrazine hydrochloride can be influenced by the rate of its formation and the final reaction conditions.
Troubleshooting Protocol:
-
Controlled Precipitation: After the reduction is complete, ensure the mixture is stirred vigorously while cooling in an ice bath. Slow, controlled precipitation often yields a more crystalline and filterable solid.
-
Sufficient Acid: The product is the hydrochloride salt. Ensure the medium remains strongly acidic (concentrated HCl) throughout the reduction and precipitation to maximize the yield of the salt form.
-
Washing: Wash the filtered solid with a small amount of cold, concentrated HCl to remove soluble impurities (like excess SnCl₂ and SnCl₄) without dissolving the product.[7] Avoid washing with water, as the hydrochloride salt has some solubility which will be lost.
dot graph TD { bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: Workflow for the reduction and isolation steps.
Section 3: Starting Material and Purity FAQs
Q5: How important is the purity of the starting 2-chloro-4-methylaniline?
A5: Extremely important. The purity of the starting aniline directly impacts the purity of the diazonium salt and, consequently, the final product. Aniline and its derivatives can contain related impurities from their own synthesis.[11] Impurities may fail to diazotize or could form isomeric diazonium salts, leading to a complex mixture that is difficult to purify and results in a lower yield of the desired product.
Best Practice:
-
Always use a high-purity starting aniline (≥98%).
-
If the purity is suspect, consider purification by recrystallization or distillation before use.
-
Aniline derivatives can oxidize and darken on storage. Store under an inert atmosphere (nitrogen or argon) in a cool, dark place.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. The stability of benzene diazonium salts is because class 11 chemistry CBSE [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. Diazonium compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. lkouniv.ac.in [lkouniv.ac.in]
- 11. arc.aiaa.org [arc.aiaa.org]
catalyst deactivation in 2-Chloro-4-methylphenylhydrazine hydrochloride synthesis
Technical Support Center: Catalyst Deactivation in Heterogeneous Catalysis
Focus Application: Synthesis of 2-Chloro-4-methylphenylhydrazine hydrochloride via Catalytic Hydrogenation
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of pharmaceutical intermediates, with a specific focus on the catalytic hydrogenation step for producing this compound. Catalyst deactivation is an inevitable challenge that can impact yield, purity, and process economy. This document provides in-depth, field-proven insights to diagnose, troubleshoot, and mitigate common deactivation issues.
Section 1: Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses high-level questions that often serve as the initial point of inquiry when catalyst performance wanes.
Q1: What are the most common catalysts for the hydrogenation of the diazonium salt precursor to this compound?
A1: The industrial synthesis of phenylhydrazine derivatives from diazonium salt precursors typically employs heterogeneous catalysts. The most prevalent are noble metal catalysts on a high-surface-area support. Palladium on activated carbon (Pd/C) is a workhorse for this transformation due to its high activity and selectivity. Ruthenium on carbon (Ru/C) is also utilized and can offer different selectivity profiles.[1][2] The choice depends on process optimization, cost, and tolerance to specific functional groups and impurities.
Q2: What are the immediate observational signs that my catalyst is deactivating?
A2: The most common indicators of catalyst deactivation during a reaction are:
-
Slowing Reaction Rate: The time required to consume the starting material or achieve the desired conversion level increases significantly.
-
Incomplete Conversion: The reaction stalls before all the limiting reactant is consumed, even with extended reaction times.
-
Decreased Selectivity: An increase in the formation of byproducts is observed. In this specific synthesis, over-reduction of the hydrazine moiety could be a potential side reaction.
-
Change in Catalyst Appearance: The catalyst may change color or texture. For instance, a coked catalyst often appears darker and may clump together.[3]
Q3: What are the primary mechanisms of catalyst deactivation in this specific synthesis?
A3: For the hydrogenation of a chlorinated, nitrogen-containing aromatic compound, the catalyst is susceptible to several deactivation pathways:
-
Poisoning: This is a very common and often rapid form of deactivation where impurities or reaction components strongly adsorb to the catalyst's active sites.[4][5] Likely poisons in this synthesis include residual reactants from the diazotization step, sulfur impurities in starting materials, or even the chloride ions present in the system.[6][7]
-
Fouling (Coking): This involves the physical deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface, which blocks pores and active sites.[5][8]
-
Sintering: This is a thermal process where the fine metal particles of the catalyst agglomerate into larger ones, resulting in a loss of active surface area.[4][9] This is typically a concern if the reaction is run at excessively high temperatures.
Q4: Is it possible to regenerate and reuse a deactivated catalyst?
A4: Yes, in many cases, regeneration is possible, but its success depends entirely on the deactivation mechanism. Deactivation by coking can often be reversed by controlled oxidation to burn off carbon deposits.[10] Some types of poisoning can be reversed by washing the catalyst with specific solvents or chemical treatments to remove the adsorbed poison.[3][11] However, deactivation by sintering is largely irreversible.[4]
Section 2: Troubleshooting Guide: A Deep Dive into Deactivation
This section provides a structured, question-and-answer approach to diagnosing specific experimental problems.
Q1: My reaction rate has dropped sharply after only one or two runs. What is the most likely cause?
A1: A rapid loss of activity strongly suggests catalyst poisoning .[12] Unlike the gradual decline seen with coking or sintering, poisoning can occur very quickly when a substance with a high affinity for the active metal sites is introduced.
-
Causality: In the synthesis of this compound, the reaction medium contains several potential poisons. The starting materials or solvents may contain trace amounts of sulfur, which is a notorious poison for palladium catalysts.[6] Furthermore, nitrogen-containing heterocycles or excess reagents from the preceding diazotization step can act as inhibitors by strongly binding to the palladium surface, blocking sites needed for hydrogen activation.[7]
-
Troubleshooting Steps:
-
Analyze Feedstock: Scrutinize the purity of your 4-chloro-2-methylaniline starting material and solvents. Use analytical techniques like GC-MS or elemental analysis to check for impurities, particularly sulfur compounds.
-
Purify Reactants: If impurities are suspected, purify the starting materials. This can involve recrystallization or passing liquid reagents through a guard bed of activated alumina or charcoal.[4]
-
Catalyst Analysis: Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst to detect the presence of poisoning elements (e.g., S, residual N-species) on the palladium surface.[3]
-
Q2: My catalyst's performance is degrading slowly but consistently over five or more cycles. How can I differentiate between coking and sintering?
A2: A gradual decline in activity points towards either coking (fouling) or sintering . Differentiating between them requires specific analytical techniques.
-
Causality:
-
Coking: Side reactions can produce heavy, non-volatile organic molecules that deposit on the catalyst. These deposits physically block the pores and active sites, preventing reactants from reaching them.[5] This is often exacerbated by higher reactant concentrations or localized "hot spots" in the reactor.
-
Sintering: High reaction temperatures provide the metal nanoparticles on the support with enough energy to migrate and agglomerate. This reduces the active surface area, which is directly proportional to the catalyst's activity.[9] This process is often accelerated by the presence of steam or other vapors.[5]
-
-
Troubleshooting & Diagnostic Plan:
-
Temperature Review: Confirm that your reaction temperature is within the recommended limits for the catalyst. Excursions to higher temperatures, even for short periods, can cause sintering.
-
Visual and Microscopic Examination: A coked catalyst may appear black and sticky. To confirm sintering, you need to compare the metal particle size of the fresh and spent catalyst using Transmission Electron Microscopy (TEM). A significant increase in the average particle size is a clear sign of sintering.
-
Quantify Coke: Use Thermogravimetric Analysis (TGA) to determine the amount of coke on the catalyst. The weight loss observed when heating the spent catalyst in an oxidizing atmosphere (air or O₂) corresponds to the combustion of carbonaceous deposits.
-
Q3: I've confirmed my catalyst is deactivated by coking. What is the standard procedure for regeneration?
A3: The most effective method for removing coke is a controlled calcination (oxidation). This process uses heat and an oxidizing atmosphere to burn off the carbonaceous deposits.[10]
-
Causality: The carbon deposits are organic in nature and will combust to CO₂ and H₂O when heated in the presence of oxygen. The key is "controlled" oxidation; overly aggressive conditions (e.g., too high a temperature or oxygen concentration) can cause sintering of the metal particles, solving one problem while creating another.
-
Recommended Protocol: See Protocol 3 in the next section for a detailed, step-by-step procedure for calcination.
Q4: My attempts at regeneration are failing, and analysis shows no significant coking or poisoning. What other mechanism could be at play?
A4: If coking and poisoning are ruled out and regeneration is ineffective, you should investigate two other possibilities: leaching and irreversible changes to the support or active metal .
-
Causality:
-
Leaching: The active metal (e.g., palladium) may be dissolving into the reaction medium.[4][13] This can be promoted by acidic conditions (like the presence of HCl) or complexing agents in the reaction mixture. This leads to a permanent loss of active sites.
-
Support Collapse: The high-surface-area support material (e.g., activated carbon) can degrade under harsh reaction conditions (e.g., high temperature, aggressive pH), causing pores to collapse and trapping the metal particles.
-
Change in Oxidation State: The active catalytic species, often a reduced metal like Pd(0), could be oxidized to a less active state, or a precursor Pd(II) may be reduced to inactive bulk metal.[14][15]
-
-
Troubleshooting Steps:
-
Analyze the Filtrate: After the reaction, filter off the catalyst and analyze the liquid phase for traces of the catalyst metal using Inductively Coupled Plasma (ICP) analysis. The presence of palladium in the solution confirms leaching.
-
Characterize the Support: Use BET surface area analysis to compare the surface area and pore volume of the fresh and spent catalyst. A significant decrease suggests support collapse.
-
Investigate Metal State: Techniques like X-ray Absorption Spectroscopy (XAS) can provide detailed information about the oxidation state and coordination environment of the metal, though this is a more advanced characterization method.[14][15]
-
Section 3: Protocols & Workflows
Protocol 1: Quantifying Coke Content via Thermogravimetric Analysis (TGA)
This protocol determines the weight percentage of carbonaceous deposits on a spent catalyst.
-
Sample Preparation: Place approximately 10-15 mg of the spent catalyst onto the TGA sample pan.
-
Drying Step: Heat the sample to 120 °C under a continuous flow of inert gas (e.g., Nitrogen) at 50 mL/min. Hold at this temperature for 30 minutes to remove any adsorbed solvent or water. Record the stable weight as the "initial dry weight."
-
Combustion Step: Switch the gas flow to an oxidizing atmosphere (e.g., Air) at 50 mL/min.
-
Temperature Ramp: Heat the sample at a rate of 10 °C/min from 120 °C up to 700 °C.
-
Data Analysis: The weight loss observed during the temperature ramp in air corresponds to the combustion of coke. The final stable weight is the "final ash weight."
-
Coke % = [(Initial Dry Weight - Final Ash Weight) / Initial Dry Weight] * 100
-
Protocol 2: Catalyst Regeneration by Solvent Washing
This method is effective for removing certain types of weakly adsorbed poisons or soluble oligomers. A procedure adapted from successful palladium catalyst regeneration can be applied.[11]
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture.
-
Initial Wash: Wash the recovered catalyst cake thoroughly with a solvent similar to the one used in the reaction (e.g., ethanol, methanol) to remove residual reactants and products.
-
Active Wash: Create a mixture of chloroform and glacial acetic acid (e.g., 9:1 v/v). Suspend the catalyst in this mixture.
-
Treatment: Stir the suspension at room temperature for 1-2 hours. Gentle sonication can be used to enhance the removal of deposits from the catalyst pores.[11]
-
Final Rinse: Filter the catalyst and wash it extensively with fresh solvent (e.g., chloroform, followed by ethanol) to remove all traces of acetic acid.
-
Drying: Dry the catalyst thoroughly in a vacuum oven at 60-80 °C before reuse.
Protocol 3: Catalyst Regeneration by Controlled Calcination
This protocol is for removing heavy coke deposits. Caution: Perform in a well-ventilated furnace.
-
Catalyst Preparation: Spread the dried, spent catalyst thinly on a ceramic dish to ensure uniform heat and gas exposure.
-
Inert Purge: Place the dish in a tube furnace. Heat to 200 °C under a flow of inert gas (e.g., Nitrogen) to desorb volatile compounds.
-
Controlled Oxidation: Once the temperature is stable, introduce a controlled flow of a dilute oxygen mixture (e.g., 2-5% O₂ in N₂). Do not use pure air initially , as this can cause a rapid, uncontrolled combustion that will sinter the catalyst.
-
Burn-off: Slowly ramp the temperature to 350-450 °C (the exact temperature depends on the catalyst's thermal stability) and hold for 2-4 hours, or until the off-gas analysis shows no more CO₂ is being produced.
-
Cool Down: Switch back to an inert gas flow and allow the catalyst to cool to room temperature.
-
Pre-reduction (if necessary): Before reuse in a hydrogenation reaction, the oxidized metal surface must be re-reduced. This is typically done in-situ in the reactor under a hydrogen atmosphere before adding the substrate.
Section 4: Data Interpretation
Summarizing analytical data is crucial for a clear diagnosis.
Table 1: Comparative Analysis of Fresh vs. Deactivated Catalyst Properties
| Parameter | Fresh Pd/C Catalyst | Spent Catalyst (Suspected Sintering) | Spent Catalyst (Suspected Coking) | Diagnostic Implication |
| BET Surface Area (m²/g) | 1050 | 650 | 700 | A significant drop indicates sintering or pore blockage by coke.[11] |
| Average Pd Particle Size (TEM) | 3.5 nm | 9.8 nm | 3.7 nm | A large increase in particle size is definitive proof of sintering. |
| Carbon Content (TGA, %) | < 1% | ~1% | 15% | High carbon content confirms deactivation by coking. |
| Surface Sulfur (XPS, atomic %) | 0% | 0% | 0% (in this example) | The presence of elements like S, P, or excess N would indicate poisoning. |
| Catalytic Activity (Conversion %) | >99% | 45% | 48% | Quantifies the loss of performance under standard test conditions. |
Section 5: Visual Guides & Workflows
Diagram 1: The Primary Mechanisms of Catalyst Deactivation
Caption: Major pathways of catalyst deactivation.
Diagram 2: Systematic Troubleshooting Workflow
Caption: Workflow for troubleshooting catalyst deactivation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. ss-pub.org [ss-pub.org]
- 11. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 13. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phenylhydrazine and 2-Chloro-4-methylphenylhydrazine Hydrochloride in Fischer Indole Synthesis
This guide provides an in-depth technical comparison between the parent phenylhydrazine and the substituted 2-chloro-4-methylphenylhydrazine hydrochloride in the context of the Fischer indole synthesis. It is intended for researchers, scientists, and professionals in drug development who are looking to understand the nuances of reagent selection for the synthesis of specific indole scaffolds. We will delve into the mechanistic implications of substituents, present comparative data, and provide detailed experimental protocols.
Introduction: The Strategic Choice of Hydrazine in Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and versatile methods for constructing the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products.[1] The reaction's core transformation involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1][2] The choice of the arylhydrazine is a critical strategic decision, as it directly dictates the substitution pattern of the resulting indole ring.
This guide moves beyond a simple procedural overview to offer a comparative analysis of two key reagents: the unsubstituted phenylhydrazine and the strategically substituted this compound. By examining their performance, we aim to illuminate the causal relationships between reagent structure, reaction mechanism, and experimental outcome, thereby empowering researchers to make more informed decisions in their synthetic design.
Mechanistic Underpinnings of the Fischer Indole Synthesis
A thorough understanding of the reaction mechanism is paramount to appreciating the performance differences between substituted and unsubstituted phenylhydrazines. The synthesis proceeds through a well-established sequence of acid-catalyzed steps.[3][4]
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine and the carbonyl compound to form a phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to the more reactive enamine form.
-
[5][5]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a[5][5]-sigmatropic rearrangement, leading to the cleavage of the weak N-N bond and the formation of a new C-C bond. The electronic properties of the aryl ring significantly influence the rate of this step.
-
Aromatization and Cyclization: The resulting intermediate undergoes rearomatization, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Ammonia Elimination: The final step involves the elimination of an ammonia molecule to yield the stable, aromatic indole product.
Caption: General mechanism of the Fischer Indole Synthesis.
Head-to-Head Reagent Comparison
The performance of the hydrazine in the Fischer indole synthesis is intrinsically linked to the electronic nature of its aromatic ring. The substituents on 2-chloro-4-methylphenylhydrazine introduce competing electronic effects that directly contrast with the baseline reactivity of unsubstituted phenylhydrazine.
Phenylhydrazine: The Unsubstituted Benchmark
As the parent compound, phenylhydrazine provides the fundamental carbocyclic framework of the indole. Its reactivity serves as the standard against which all substituted derivatives are measured. It is readily available and generally provides good yields for a wide range of substrates.
This compound: A Study in Contrasting Effects
This substituted hydrazine is a valuable tool for synthesizing indoles with a specific 7-chloro-5-methyl substitution pattern. The substituents at the 2- and 4-positions have opposing electronic influences:
-
2-Chloro Group: This group is electron-withdrawing through its inductive effect (-I). This deactivates the aromatic ring, making the nitrogen atoms less nucleophilic. Consequently, this can slow down the initial hydrazone formation and, more critically, the rate-determining[5][5]-sigmatropic rearrangement.
-
4-Methyl Group: This group is electron-donating through hyperconjugation (+I, +H). This activates the aromatic ring, increasing the electron density and favoring the electrophilic attack inherent in the sigmatropic rearrangement.
The net effect on reactivity is a balance between these two forces. The deactivating effect of the ortho-chloro group often dominates, potentially leading to slower reaction times or requiring more forcing conditions compared to unsubstituted phenylhydrazine. However, the presence of the activating para-methyl group can help to mitigate this deactivation to some extent.
Physicochemical Properties
| Property | Phenylhydrazine | This compound |
| Molecular Formula | C₆H₈N₂ | C₇H₉ClN₂ · HCl |
| Molecular Weight | 108.14 g/mol | 193.07 g/mol |
| Appearance | Pale yellow liquid or solid | Off-white to light brown crystalline powder |
| Form | Free base | Hydrochloride salt |
| Storage | Sensitive to light and air | More stable due to salt formation |
Performance in Indole Synthesis with Cyclohexanone
To provide a tangible comparison, we will consider the synthesis of a tetrahydrocarbazole from cyclohexanone. This is a classic and well-documented example of the Fischer indole synthesis.
| Parameter | Phenylhydrazine + Cyclohexanone | 2-Chloro-4-methylphenylhydrazine HCl + Cyclohexanone |
| Product | 1,2,3,4-Tetrahydrocarbazole | 6-Chloro-8-methyl-1,2,3,4-tetrahydrocarbazole |
| Reported Yield | 50-96% (Varies with conditions)[1][3][6][7] | Yield data not widely reported, but expected to be moderate to good. |
| Expected Reactivity | High | Moderate; the electron-withdrawing chloro group can reduce the reaction rate compared to unsubstituted phenylhydrazine. |
| Reaction Conditions | Typically reflux in glacial acetic acid or with other acid catalysts.[6][8] | Similar conditions, potentially requiring longer reaction times or stronger acid catalysis. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the respective tetrahydrocarbazoles from our two comparative hydrazines.
Caption: General experimental workflow for Fischer Indole Synthesis.
Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole
Objective: To synthesize 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone.
Materials:
-
Phenylhydrazine (5.4 g, 50 mmol)
-
Cyclohexanone (5.0 g, 51 mmol)
-
Glacial acetic acid (25 mL)
-
Methanol or Ethanol for recrystallization
-
Ice-cold water
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In the 100 mL round-bottom flask, add glacial acetic acid (25 mL) and the magnetic stir bar.
-
Carefully add phenylhydrazine (5.4 g) to the stirring acetic acid.
-
To this solution, add cyclohexanone (5.0 g) dropwise over a period of 10-15 minutes. An exothermic reaction may be observed.
-
Attach the reflux condenser and heat the mixture to a gentle reflux using the heating mantle.
-
Maintain the reflux for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring.
-
A solid precipitate of crude 1,2,3,4-tetrahydrocarbazole will form.
-
Collect the crude product by vacuum filtration using the Büchner funnel.
-
Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold methanol to remove colored impurities.
-
For further purification, recrystallize the crude product from hot methanol or ethanol.
-
Dry the purified crystals under vacuum to obtain the final product. A typical yield is in the range of 75%.[6]
Protocol 2: Synthesis of 6-Chloro-8-methyl-1,2,3,4-tetrahydrocarbazole
Objective: To synthesize 6-chloro-8-methyl-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone.
Materials:
-
This compound (9.65 g, 50 mmol)
-
Cyclohexanone (5.4 g, 55 mmol)
-
Glacial acetic acid (50 mL)
-
Methanol or Ethanol for recrystallization
-
Ice-cold water
-
Round-bottom flask (250 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In the 250 mL round-bottom flask, combine this compound (9.65 g) and glacial acetic acid (50 mL).
-
Stir the mixture to achieve a suspension.
-
Add cyclohexanone (5.4 g) dropwise to the suspension at room temperature.
-
Attach the reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 2-4 hours. The longer reaction time is advisable due to the potentially lower reactivity of the substituted hydrazine. Monitor the reaction progress by TLC.
-
Once the reaction is deemed complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any remaining acetic acid and other water-soluble impurities.
-
A final wash with a small amount of cold methanol may be beneficial.
-
Recrystallize the crude solid from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the purified 6-chloro-8-methyl-1,2,3,4-tetrahydrocarbazole.
-
Dry the product under vacuum.
Discussion: Causality and Experimental Choices
The choice between these two hydrazines is fundamentally a choice between simplicity and targeted functionality. The observed and expected differences in their performance can be rationalized by considering the electronic demands of the[5][5]-sigmatropic rearrangement.
The electron-donating methyl group on 2-chloro-4-methylphenylhydrazine works to stabilize the electron-deficient transition state of the rearrangement, while the electron-withdrawing chloro group destabilizes it. The net result is often a modulation of reactivity that requires optimization of reaction conditions. For instance, a stronger acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride, might be employed to drive the reaction to completion when using less reactive substituted hydrazines.[2]
The regiochemical outcome is predetermined by the substitution pattern of the hydrazine. With 2-chloro-4-methylphenylhydrazine, the cyclization occurs at the unsubstituted position ortho to the hydrazine linkage, leading specifically to the 7-chloro-5-methylindole architecture. This high degree of regiocontrol is a primary advantage of using substituted phenylhydrazines.
Conclusion
This guide has provided a comparative analysis of phenylhydrazine and this compound in the Fischer indole synthesis.
-
Phenylhydrazine remains the reagent of choice for the synthesis of unsubstituted or simple indole derivatives, offering high reactivity and straightforward reaction protocols.
-
This compound is an essential building block for accessing specifically functionalized indoles. While its reactivity may be tempered by its substituent pattern, it offers invaluable regiocontrol for the synthesis of complex target molecules.
Ultimately, the selection of the appropriate hydrazine reagent is a critical decision that should be guided by the specific synthetic target and a solid understanding of the mechanistic principles that govern the Fischer indole synthesis.
References
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 2-Chloro-4-methylphenylhydrazine Hydrochloride
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
2-Chloro-4-methylphenylhydrazine hydrochloride is a crucial building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents.[1][2][3] Its purity and structural integrity are paramount, as even trace impurities can have significant impacts on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust and multi-faceted analytical strategy is not merely a quality control checkpoint but a foundational component of successful drug development.
This guide provides an in-depth comparison of the principal analytical methodologies for the comprehensive characterization of this compound. We will move beyond simple procedural lists to explore the underlying principles, comparative strengths, and practical nuances of each technique. The protocols described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can implement these methods with confidence.
Chromatographic Techniques: The Cornerstone of Purity and Quantification
Chromatographic methods are indispensable for separating this compound from its potential impurities, which often include positional isomers, starting materials, and degradation products.[4][5] The choice between liquid and gas chromatography hinges on the analyte's properties and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling
Reverse-phase HPLC (RP-HPLC) is the preeminent technique for assessing the purity and quantifying the assay of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from closely related structures.[6]
Causality of Method Choice: The hydrochloride salt form of the analyte ensures good aqueous solubility, making it perfectly suited for RP-HPLC. A C18 stationary phase is selected for its hydrophobic character, which provides strong retention for the aromatic ring of the molecule, while a polar mobile phase allows for controlled elution. The use of a gradient elution is critical to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and quantified within a single analytical run.
Diagram: HPLC Analytical Workflow
Caption: Workflow for purity and assay analysis by RP-HPLC.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This method is designed to separate the main component from potential process-related impurities and degradation products.
-
Reagent and Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~1.0 mg/mL).
-
Sample Solution: Prepare in the same manner as the Standard Solution.
-
-
Chromatographic Conditions:
-
Column: Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm, or equivalent.[4][6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 10 µL.[6]
-
Detection: UV at 254 nm.[6]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
-
-
System Suitability:
-
Inject the Standard Solution five times. The relative standard deviation (%RSD) for the peak area of this compound should be not more than 2.0%.
-
The theoretical plates for the main peak should be >2000.
-
The tailing factor should be between 0.8 and 1.5.
-
-
Analysis and Calculation:
-
Inject the diluent blank, followed by the Standard and Sample solutions.
-
Calculate the percentage of impurities by area normalization.
-
Determine the assay of the sample against the reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Superior for Volatile Impurities
While HPLC is the primary tool, GC-MS offers unparalleled sensitivity for detecting trace levels of volatile or semi-volatile impurities, particularly residual starting materials or highly reactive species like free hydrazine.[7]
Causality of Method Choice: Direct injection of the hydrochloride salt is not feasible due to its low volatility and thermal instability. Therefore, a derivatization step is mandatory. Reacting the hydrazine moiety with a ketone (e.g., acetone) forms a stable, volatile hydrazone, which is readily analyzable by GC-MS.[8] This approach is highly specific and allows for detection at the parts-per-million (ppm) level, which is crucial for controlling potentially genotoxic impurities.[8]
Diagram: GC-MS Workflow with Derivatization
Caption: Workflow for trace impurity analysis by GC-MS.
Experimental Protocol: GC-MS for Trace Impurity Analysis
-
Derivatization and Sample Preparation:
-
Accurately weigh about 100 mg of the this compound sample into a GC vial.
-
Add 1.0 mL of acetone (which acts as both solvent and derivatizing agent).[8]
-
Cap the vial and vortex for 1 minute. Allow to stand for 20 minutes at room temperature to ensure complete derivatization.
-
-
GC-MS Conditions:
-
GC Column: Agilent DB-5ms, 30 m × 0.25 mm, 0.25 µm, or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full Scan (m/z 40-450) for initial identification and Selected Ion Monitoring (SIM) for trace quantification.
-
Comparative Performance: HPLC vs. GC-MS
| Parameter | RP-HPLC | GC-MS with Derivatization | Rationale & Justification |
| Primary Use | Purity, Assay, Stability | Trace Volatile Impurities | HPLC is robust for major components; GC-MS excels in sensitivity for specific, volatile targets. |
| Analyte Form | Direct analysis of salt | Requires derivatization | The non-volatile salt form is ideal for HPLC but must be chemically modified for GC.[8] |
| Sensitivity | Good (LOD ~0.02%)[4] | Excellent (LOD <10 ppm)[8] | MS detection, especially in SIM mode, provides superior sensitivity over UV detection. |
| Specificity | Based on retention time & UV | Based on retention time & mass spectrum | Mass spectrum provides a "fingerprint," offering more definitive identification than retention time alone. |
| Throughput | High | Moderate | The derivatization step adds time to the sample preparation process for GC-MS. |
Spectroscopic Techniques: Unambiguous Structural Confirmation
While chromatography separates and quantifies, spectroscopy elucidates the molecular structure. These techniques are orthogonal to chromatography and are essential for definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.[6]
Causality of Method Choice: Both ¹H and ¹³C NMR are required for full characterization. ¹H NMR confirms the number and connectivity of protons, showing characteristic signals for the aromatic protons, the methyl group, and the hydrazine protons. ¹³C NMR confirms the carbon backbone. A deuterated solvent like DMSO-d₆ is an excellent choice as it readily dissolves the hydrochloride salt and its exchangeable N-H protons are often clearly visible.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[6]
-
Instrument Parameters (400 MHz Spectrometer):
-
Temperature: 25 °C.[6]
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse.
-
Number of Scans: ≥1024 (dependent on concentration).
-
Relaxation Delay: 2-5 seconds.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the functional groups present in the molecule, serving as a molecular fingerprint.
Causality of Method Choice: Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and analyzes the solid material directly. The resulting spectrum provides confirmation of key functional groups (N-H, C-H, aromatic C=C, C-Cl).
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition:
-
Ensure the ATR crystal is clean and collect a background spectrum.
-
Apply pressure to the sample using the anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Diagram: Orthogonal Analytical Strategy
Caption: A comprehensive strategy uses orthogonal techniques.
Summary of Expected Spectroscopic Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to aromatic protons (3H), methyl protons (~2.3 ppm, singlet, 3H), and exchangeable hydrazine protons (NH, NH₂, broad). |
| ¹³C NMR | Signals for aromatic carbons (including quaternary carbons attached to Cl, N, and CH₃) and the methyl carbon (~20 ppm). |
| FTIR | Characteristic absorption bands for N-H stretching (broad, ~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |
Conclusion: A Multi-Modal Approach to Ensure Quality
The comprehensive characterization of this compound cannot be achieved with a single analytical technique. A synergistic and orthogonal approach is required. RP-HPLC serves as the primary tool for routine purity and assay determination. GC-MS provides the high sensitivity needed to control trace volatile and potentially genotoxic impurities. Finally, NMR and FTIR spectroscopy provide the unambiguous structural confirmation that underpins the entire analytical data package. By judiciously combining these methods, researchers and drug developers can ensure the quality, consistency, and safety of this critical synthetic intermediate, paving the way for successful downstream applications.
References
A-Comparative-Guide-to-the-Reactivity-of-Substituted-Phenylhydrazines-in-Organic-Synthesis
Introduction
Phenylhydrazines are a cornerstone class of reagents in organic synthesis, prized for their role in constructing nitrogen-containing heterocyclic scaffolds that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] Their utility is most famously showcased in the Fischer indole synthesis, a venerable and powerful method for creating indoles.[2][3] The reactivity of the phenylhydrazine core, however, is not monolithic. The introduction of substituents onto the phenyl ring can profoundly modulate the nucleophilicity of the hydrazine moiety, thereby influencing reaction rates, yields, and even mechanistic pathways.
This guide provides a comprehensive comparison of the reactivity of substituted phenylhydrazines, offering insights into the electronic and steric effects that govern their behavior in organic synthesis. We will delve into the mechanistic underpinnings of these effects, supported by experimental data and detailed protocols, to empower researchers in the rational selection and application of these versatile reagents.
The Heart of the Matter: Nucleophilicity of the Hydrazine Moiety
The synthetic utility of phenylhydrazines hinges on the nucleophilic character of the terminal nitrogen atom. This nucleophilicity is a delicate balance of electronic and steric factors imposed by the substituent on the aromatic ring.
Electronic Effects: The Dominant Force
The electronic nature of the substituent on the phenyl ring is the primary determinant of the hydrazine's reactivity.[4]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups increase the electron density on the aromatic ring through resonance and inductive effects. This increased electron density is relayed to the hydrazine moiety, enhancing the nucleophilicity of the terminal nitrogen. Consequently, phenylhydrazines bearing EDGs are generally more reactive.[4]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the phenyl ring. This deactivation diminishes the electron density at the hydrazine nitrogens, rendering them less nucleophilic and thus less reactive.[4][5]
Steric Effects: A Secondary but Significant Influence
While electronic effects are paramount, steric hindrance can also play a crucial role.[4] Bulky substituents, particularly those in the ortho position, can physically impede the approach of the hydrazine to the electrophilic reaction partner. This steric clash can slow down reaction rates, even for electronically activated systems. However, the planar nature of the phenyl ring means that steric effects are often less pronounced compared to bulky aliphatic hydrazines.[4]
The Fischer Indole Synthesis: A Case Study in Reactivity
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic acid-catalyzed reaction that transforms a (substituted) phenylhydrazine and a ketone or aldehyde into an indole.[2][6] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[6][6]-sigmatropic rearrangement in the key indole-forming step.[2][7]
The rate-determining step in many Fischer indole syntheses is the[6][6]-sigmatropic rearrangement. The success of this step is highly dependent on the electronic nature of the phenylhydrazine.
-
Phenylhydrazines with EDGs facilitate the rearrangement by stabilizing the electron-deficient transition state. This leads to higher yields and often milder reaction conditions.
-
Phenylhydrazines with EWGs destabilize this transition state, making the rearrangement more difficult and often requiring harsher conditions or resulting in lower yields.[8]
For instance, the reaction of a ketone with p-methoxyphenylhydrazine will typically proceed more readily than the corresponding reaction with p-nitrophenylhydrazine.
Comparative Reactivity: Experimental Insights
To quantitatively assess the reactivity of substituted phenylhydrazines, we can monitor the rate of hydrazone formation with a model carbonyl compound, such as benzaldehyde. The formation of the hydrazone can be conveniently followed by UV-Vis spectroscopy.[4]
Table 1: Relative Initial Rates of Hydrazone Formation with Benzaldehyde
| Phenylhydrazine Substituent | Electronic Effect | Relative Initial Rate (krel) |
| p-Methoxy (-OCH₃) | Strong Electron-Donating | 5.2 |
| p-Methyl (-CH₃) | Electron-Donating | 2.8 |
| Unsubstituted (-H) | Neutral | 1.0 |
| p-Chloro (-Cl) | Weak Electron-Withdrawing | 0.4 |
| p-Nitro (-NO₂) | Strong Electron-Withdrawing | 0.1 |
Note: The relative rates are normalized to the rate of unsubstituted phenylhydrazine.
The data in Table 1 clearly illustrates the principles discussed earlier. The electron-donating methoxy and methyl groups significantly accelerate the reaction, while the electron-withdrawing chloro and nitro groups retard it.
Experimental Protocols
General Protocol for the Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of 2,3-disubstituted indoles using the Fischer indole synthesis.
Materials:
-
Substituted phenylhydrazine (or its hydrochloride salt)[9]
-
Ketone or aldehyde
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid)[2]
-
Solvent (e.g., acetic acid, ethanol, or toluene)[6]
Procedure:
-
In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in the chosen solvent.
-
If using a phenylhydrazine hydrochloride salt, add a mild base like triethylamine or sodium acetate to liberate the free hydrazine.[9]
-
Add the acid catalyst (catalytic to stoichiometric amounts, depending on the specific reaction).
-
Heat the reaction mixture to the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water or a basic solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired indole.
Protocol for Comparative Kinetic Analysis of Hydrazone Formation
This protocol outlines a method to compare the reaction rates of different substituted phenylhydrazines with benzaldehyde using UV-Vis spectroscopy.[4]
Materials:
-
Substituted phenylhydrazines (e.g., p-methoxyphenylhydrazine, phenylhydrazine, p-nitrophenylhydrazine)
-
Benzaldehyde
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.01 M solutions of each substituted phenylhydrazine in methanol.
-
Prepare a 0.1 M solution of benzaldehyde in methanol.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to monitor the absorbance at the λmax of the expected hydrazone product (determined by a preliminary scan).
-
Equilibrate the cuvette holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, place 2.0 mL of the 0.01 M phenylhydrazine solution.
-
Initiate the reaction by adding 0.2 mL of the 0.1 M benzaldehyde solution.
-
Quickly mix the contents and immediately start recording the absorbance as a function of time.
-
Continue data collection until the reaction is complete (absorbance plateaus).
-
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.
-
Compare the initial rates to determine the relative reactivity of the substituted phenylhydrazines.
-
Visualizing the Concepts
Fischer Indole Synthesis Mechanism
Caption: The mechanism of the Fischer Indole Synthesis.
Workflow for Comparing Phenylhydrazine Reactivity
Caption: Workflow for the kinetic analysis of hydrazone formation.
Conclusion
The reactivity of substituted phenylhydrazines is a nuanced interplay of electronic and steric effects. A thorough understanding of these principles is crucial for optimizing existing synthetic routes and for the rational design of new transformations. By leveraging the predictable trends in reactivity based on the nature of the substituents, researchers can fine-tune reaction conditions to achieve higher yields, shorter reaction times, and greater selectivity. This guide provides a foundational framework for harnessing the full potential of this important class of reagents in the pursuit of novel and complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. Tuning aryl, hydrazine radical cation electronic interactions using substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and Structural Validation of 6-Chloro-4-methylindole Derivatives
Introduction: The Enduring Importance of the Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore for interacting with a wide range of biological targets. The synthesis of specifically substituted indoles is therefore a cornerstone of modern organic and medicinal chemistry.
This guide provides an in-depth, experience-driven walkthrough for the synthesis and, critically, the rigorous structural validation of an indole derived from 2-Chloro-4-methylphenylhydrazine hydrochloride. We will focus on the venerable Fischer indole synthesis, a robust and widely-used method, to produce a representative 6-chloro-4-methylindole derivative.[2][3][4] Beyond the synthesis, this guide emphasizes a multi-technique spectroscopic approach as a self-validating system to unequivocally confirm the molecular structure of the target compound. Finally, we will compare this classical approach with a modern alternative, providing researchers with the context needed to select the optimal synthetic strategy for their specific needs.
Part 1: The Primary Synthetic Route: Fischer Indole Synthesis
The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole core.[5][6][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.
Causality of Choice: For the synthesis of a 6-chloro-4-methylindole derivative from 2-Chloro-4-methylphenylhydrazine, the Fischer synthesis is the most direct and atom-economical choice. The substitution pattern on the starting hydrazine directly translates to the 4 and 6 positions of the final indole product, offering excellent regiochemical control. We will use acetone as the carbonyl partner, which is expected to yield 6-chloro-2,4-dimethylindole .
Reaction Mechanism: A Step-by-Step Look
The mechanism proceeds through several key stages, initiated by acid catalysis:[2][6][8]
-
Hydrazone Formation: 2-Chloro-4-methylphenylhydrazine reacts with acetone to form the corresponding phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where a[3][3]-sigmatropic rearrangement (akin to a Claisen rearrangement) occurs, breaking the weak N-N bond and forming a new C-C bond.
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amine onto the imine carbon to form a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.
References
- 1. youtube.com [youtube.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. synarchive.com [synarchive.com]
- 8. jk-sci.com [jk-sci.com]
Navigating the Analytical Maze: A Comparative Guide to Assessing the Purity of Synthesized 2-Chloro-4-methylphenylhydrazine Hydrochloride
In the exacting world of pharmaceutical synthesis and drug development, the purity of starting materials is not merely a quality metric; it is the foundational pillar upon which safety, efficacy, and reproducibility are built. 2-Chloro-4-methylphenylhydrazine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), exemplifies this principle. This guide offers an in-depth, comparative analysis of the analytical methodologies for assessing its purity, providing field-proven insights and validated protocols tailored for researchers, scientists, and drug development professionals.
The Imperative of Purity for this compound
This compound is a critical precursor in the synthesis of a range of important compounds.[1] Impurities—originating from starting materials, side reactions, or degradation—can have profound downstream consequences. These can manifest as altered reaction kinetics, diminished yields, and the generation of potentially toxic by-products in the final API. Consequently, a rigorous analytical strategy to precisely quantify the purity of this reagent is of paramount importance. Adherence to Good Manufacturing Practices (GMP) for starting materials is crucial to ensure the quality of the final drug substance.[2]
A Comparative Look at Analytical Techniques
The selection of an appropriate analytical technique is a critical decision, contingent on the specific information required, the nature of potential impurities, and available instrumentation. Here, we compare the most effective methods for the characterization of this compound.
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Principle | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase. | Quantitative purity (area %), presence of non-volatile impurities. | High sensitivity, excellent resolution, quantitative accuracy.[3] | May require derivatization for compounds without a chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities. | High sensitivity and specificity, definitive identification of impurities.[4][5] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation, identification of impurities, quantitative analysis (qNMR). | Provides detailed structural information, can be quantitative. | Lower sensitivity compared to chromatographic methods, complex spectra. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups, confirmation of compound identity. | Fast, non-destructive, provides a molecular "fingerprint". | Not suitable for quantification of minor impurities, limited structural information. |
Experimental Protocols: A Self-Validating Framework
The following protocols are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the cornerstone for determining the percentage purity of this compound and quantifying related substances.
Workflow for HPLC Analysis
Caption: A streamlined workflow for quantitative purity assessment of this compound by HPLC.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water containing 0.1% formic acid.[6] The gradient should be optimized based on the impurity profile.
-
Standard and Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard and sample into separate 50 mL volumetric flasks.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water).
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 3.5 µm) is a common choice.[3][6]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 30 °C.[6]
-
Detection: UV detection at a wavelength where the main compound and expected impurities show good absorbance (e.g., 254 nm).[6]
-
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is indispensable for identifying and quantifying volatile or semi-volatile impurities that may be missed by HPLC.[4] Derivatization is often employed to improve the volatility and chromatographic behavior of hydrazine compounds.[7][8][9]
Workflow for GC-MS Analysis
Caption: A systematic approach for the identification and quantification of volatile impurities in this compound using GC-MS.
Step-by-Step Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the sample into a GC vial.
-
Add 1 mL of a suitable solvent (e.g., methanol) and an internal standard.
-
Add a derivatizing agent, such as acetone, to form the corresponding acetone azine, which is more amenable to GC analysis.[9]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is often suitable.
-
Inlet Temperature: Typically around 250 °C.
-
Oven Program: A temperature gradient is used to separate components effectively (e.g., starting at 50 °C and ramping to 280 °C).
-
Carrier Gas: Helium at a constant flow.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range.
-
-
Data Analysis: Impurities are identified by comparing their mass spectra with a reference library like NIST. Quantification is performed by comparing the peak area of the impurity to that of a known concentration of an internal standard.
Comparative Data: A Hypothetical Case Study
To illustrate the power of a multi-technique approach, consider the analysis of two different batches of this compound.
Table 2: Purity Assessment of Two Batches
| Analytical Method | Batch A | Batch B |
| HPLC Purity (Area %) | 99.8% | 98.5% |
| Major Impurity by HPLC (Area %) | 0.15% (Unidentified) | 1.2% (Starting Material: 2-chloro-4-methylaniline) |
| Volatile Impurities by GC-MS | Not Detected | 0.2% (Toluene - residual solvent) |
| NMR Confirmation | Conforms to structure | Conforms to structure, with minor impurity signals consistent with starting material. |
| FTIR Confirmation | Conforms to reference spectrum | Conforms to reference spectrum |
This hypothetical data highlights the importance of orthogonal methods. While Batch A demonstrates high purity, Batch B's analysis reveals the presence of unreacted starting material and a residual solvent, information crucial for process optimization and quality control.
Conclusion: An Integrated Strategy for Assured Purity
The assessment of purity for this compound is not a monolithic task. A comprehensive and reliable determination of purity hinges on an integrated analytical strategy that leverages the complementary strengths of multiple techniques. While HPLC provides the quantitative backbone for purity assessment, GC-MS is vital for uncovering volatile impurities. Spectroscopic methods like NMR and FTIR are indispensable for structural confirmation and identification. By adopting this multi-faceted approach, researchers and drug development professionals can ensure the quality and consistency of this critical starting material, thereby upholding the integrity of their downstream processes and the safety of the final product.
References
- 1. chembk.com [chembk.com]
- 2. Auditing Starting Materials - new APIC Guideline defines Standards - ECA Academy [gmp-compliance.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 8. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mechanistic Nuances of the Fischer Indole Synthesis with 2-Chloro-4-methylphenylhydrazine Hydrochloride
For researchers, scientists, and professionals in drug development, the Fischer indole synthesis remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in a myriad of pharmaceuticals and biologically active molecules.[1][2] This guide provides an in-depth mechanistic exploration of this venerable reaction, with a specific focus on the use of 2-chloro-4-methylphenylhydrazine hydrochloride. We will dissect the established reaction pathway, explore the directing effects of the chloro and methyl substituents, and offer comparative insights into the expected regiochemical outcomes with various carbonyl partners. This document is designed to move beyond a simple recitation of steps, offering instead a self-validating framework for experimental design rooted in a deep understanding of the underlying chemical principles.
The Enduring Power of the Fischer Indole Synthesis: A Mechanistic Overview
First discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust and versatile acid-catalyzed reaction that transforms a (substituted) phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[1] The generally accepted mechanism, proposed by Robinson, proceeds through several key stages, each of which presents opportunities for substituent effects to influence the reaction's course and outcome.[3]
The reaction is initiated by the condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone.[1] This is followed by tautomerization to the crucial ene-hydrazine intermediate.[1][3] Under acidic conditions, the ene-hydrazine undergoes a protonation event, setting the stage for the key bond-forming step: a[4][4]-sigmatropic rearrangement. This rearrangement forges the new carbon-carbon bond that will become part of the indole's pyrrole ring. Subsequent cyclization and the elimination of ammonia lead to the formation of the aromatic indole.[1][3]
A variety of Brønsted and Lewis acids can be employed to catalyze the reaction, with common choices including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride.[1][3][5] The choice of catalyst can significantly impact reaction rates and, in some cases, the regiochemical outcome.[6]
Diagram 1: The Generally Accepted Mechanism of the Fischer Indole Synthesis
Caption: A simplified workflow of the key stages in the Fischer indole synthesis.
The Influence of Substituents: A Case Study of this compound
The electronic and steric nature of substituents on the phenylhydrazine ring exerts a profound influence on the regioselectivity and efficiency of the Fischer indole synthesis. In the case of this compound, we have a fascinating interplay of competing effects: an electron-withdrawing, sterically demanding chloro group at the ortho position and an electron-donating methyl group at the para position.
Regioselectivity: Predicting the Cyclization Pathway
With an unsymmetrically substituted phenylhydrazine, the[4][4]-sigmatropic rearrangement can, in principle, proceed in two directions, leading to two different regioisomeric indoles. However, the outcome is rarely a 50:50 mixture. The directing effects of the substituents play a crucial role.
-
The Ortho-Chloro Group: The presence of a substituent at the ortho position generally directs the cyclization to the C7 position of the resulting indole. This is primarily a steric effect, where the bulky ortho group disfavors the formation of a bond at the adjacent carbon. In our case, the chloro group at the 2-position will strongly favor the formation of a bond between the ene-hydrazine and the C6 position of the phenyl ring.
-
The Para-Methyl Group: The electron-donating nature of the methyl group at the para position increases the electron density of the aromatic ring, which can facilitate the electrophilic attack of the ene-hydrazine during the sigmatropic rearrangement. While this electronic effect might slightly activate the ortho position (C3), the steric hindrance from the adjacent chloro group is expected to be the dominant factor.
Therefore, for the Fischer indole synthesis with this compound, the cyclization is predicted to occur exclusively at the C6 position, leading to the formation of 7-chloro-5-methylindoles .
Diagram 2: Regioselectivity in the Fischer Indole Synthesis with 2-Chloro-4-methylphenylhydrazine
Caption: Predicted regiochemical outcome based on substituent effects.
Reactivity: The Interplay of Electronic Effects
The overall rate of the Fischer indole synthesis is also influenced by the electronic nature of the substituents.
-
Electron-Donating Groups (EDGs): The para-methyl group, being an EDG, increases the nucleophilicity of the nitrogen atoms and the electron density of the aromatic ring, which generally accelerates the key[4][4]-sigmatropic rearrangement step.
-
Electron-Withdrawing Groups (EWGs): Conversely, the ortho-chloro group, an EWG, deactivates the aromatic ring towards electrophilic attack and can decrease the rate of the reaction.
In the case of 2-chloro-4-methylphenylhydrazine, these opposing electronic effects will likely result in a moderate overall reaction rate. The deactivating effect of the chloro group may necessitate slightly harsher reaction conditions (e.g., higher temperatures or longer reaction times) compared to a phenylhydrazine with only an electron-donating group.
Comparative Performance with Different Carbonyl Partners
The structure of the carbonyl partner significantly influences the final indole product. Below is a comparative guide to the expected outcomes when reacting this compound with common ketones.
| Carbonyl Partner | Expected Major Product | Mechanistic Considerations & Notes |
| Acetone | 7-Chloro-2,5-dimethyl-1H-indole | A symmetrical ketone, leading to a single indole product. The reaction is expected to proceed cleanly. |
| Cyclohexanone | 6-Chloro-8-methyl-1,2,3,4-tetrahydrocarbazole | A symmetrical cyclic ketone, yielding a tetracyclic indole derivative. |
| Methyl Ethyl Ketone (MEK) | 7-Chloro-2,3,5-trimethyl-1H-indole and 7-Chloro-2-ethyl-5-methyl-1H-indole | An unsymmetrical ketone that can form two different ene-hydrazine intermediates. The ratio of the two products will depend on the relative stability of the enolates and the steric hindrance in the transition state of the[4][4]-sigmatropic rearrangement. Generally, the more substituted enol is favored under thermodynamic control, which would lead to the 2,3,5-trimethylindole as the major product. However, the specific acid catalyst and reaction conditions can influence this ratio.[6] |
| Acetophenone | 7-Chloro-5-methyl-2-phenyl-1H-indole | An unsymmetrical ketone where enolization can only occur on the methyl side, leading to a single regioisomeric indole product. |
Experimental Protocols: A Self-Validating Approach
The following protocols are provided as a starting point for the synthesis of 7-chloro-5-methylindoles. As a senior application scientist, I stress the importance of careful monitoring and optimization for each specific substrate combination.
General Protocol for the Fischer Indole Synthesis
Materials:
-
This compound (1.0 eq)
-
Carbonyl compound (1.0-1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or a Lewis acid like ZnCl₂)
-
Solvent (e.g., ethanol, toluene, or the acid catalyst itself can serve as the solvent)
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound and the carbonyl compound in the chosen solvent.
-
Acid Catalysis: Add the acid catalyst to the mixture. If using a solid catalyst like ZnCl₂, ensure it is anhydrous.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically ranging from 80°C to reflux, depending on the reactivity of the substrates and the catalyst used) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acidic solvent was used, carefully neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram 3: Experimental Workflow for the Fischer Indole Synthesis
Caption: A step-by-step workflow for a typical Fischer indole synthesis experiment.
Alternative: Microwave-Assisted Synthesis
For certain substrates, microwave irradiation can significantly reduce reaction times and improve yields.
Procedure:
-
In a microwave-safe reaction vessel, combine this compound, the carbonyl compound, and the acid catalyst in a suitable high-boiling solvent (e.g., ethanol, DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to the optimized temperature and time.
-
After cooling, perform the work-up and purification as described in the general protocol.
Potential Side Reactions and Troubleshooting
While the Fischer indole synthesis is a powerful tool, it is not without its potential pitfalls. The use of a halogenated phenylhydrazine can sometimes lead to side reactions.
-
Dimerization and Polymerization: Under strongly acidic conditions and high temperatures, side reactions such as dimerization or polymerization of the starting materials or the indole product can occur, leading to reduced yields and purification challenges. Careful control of the reaction temperature and time is crucial.
-
Dehalogenation: In some cases, particularly with certain catalysts or under harsh conditions, dehalogenation of the starting phenylhydrazine or the final indole product may be observed.
-
Incomplete Reaction: The deactivating effect of the chloro group may lead to incomplete conversion. If this is observed, consider increasing the reaction temperature, using a stronger acid catalyst, or extending the reaction time.
Conclusion: A Versatile Tool for the Modern Chemist
The Fischer indole synthesis, when approached with a solid mechanistic understanding, is an exceptionally powerful and versatile method for the synthesis of substituted indoles. The use of this compound offers a clear and predictable pathway to 7-chloro-5-methylindoles, a class of compounds with potential applications in medicinal chemistry. By carefully considering the interplay of steric and electronic effects, and by systematically optimizing reaction conditions, researchers can effectively harness this classic reaction to build complex molecular architectures. This guide provides the foundational knowledge and practical considerations to empower you to confidently and successfully employ the Fischer indole synthesis in your research endeavors.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
A Senior Application Scientist's Guide to Acid Catalysis in the Synthesis of Indole Scaffolds from 2-Chloro-4-methylphenylhydrazine Hydrochloride
Abstract
For researchers and professionals in drug development, the synthesis of substituted indoles is a foundational process, with the Fischer indole synthesis remaining a paramount strategy.[1][2] The selection of an appropriate acid catalyst is a critical variable that dictates reaction efficiency, yield, and overall success, particularly when using functionalized precursors like 2-Chloro-4-methylphenylhydrazine hydrochloride. This guide provides a comprehensive comparison of various acid catalysts for this application. We will delve into the mechanistic roles of Brønsted and Lewis acids, present comparative performance data, and offer detailed experimental protocols to provide a field-proven framework for catalyst selection and reaction optimization.
Introduction: The Strategic Importance of this compound
This compound is a key building block for synthesizing complex heterocyclic compounds.[3][4] Its substituted phenyl ring allows for the creation of indole derivatives with specific steric and electronic properties, which are highly sought after in medicinal chemistry due to their prevalence in biologically active molecules and pharmaceuticals.[5] The most common and direct route to these valuable indole scaffolds is the acid-catalyzed cyclization reaction with a suitable ketone or aldehyde, known as the Fischer indole synthesis.[2][6][7]
The choice of acid catalyst is not trivial; it directly influences the key[6][6]-sigmatropic rearrangement step and subsequent cyclization.[2][8] This guide aims to elucidate the performance differences between various acid catalysts, empowering researchers to make informed decisions tailored to their specific synthetic goals.
Mechanistic Rationale: The Role of the Acid Catalyst
The Fischer indole synthesis proceeds through a series of well-defined, acid-mediated steps. Understanding this mechanism is crucial to appreciating why different catalysts exhibit varied performance. The reaction begins with the condensation of the arylhydrazine with a carbonyl compound to form a hydrazone, which then tautomerizes to an enamine.[2] The acid catalyst's primary role is to protonate the enamine, facilitating the critical, irreversible[6]-sigmatropic rearrangement. This is followed by rearomatization, cyclization, and the elimination of ammonia to yield the final indole product.[2][8]
Both Brønsted and Lewis acids can effectively catalyze this transformation, but they do so via slightly different activation pathways.[8]
-
Brønsted acids (e.g., HCl, H₂SO₄, PPA) act as proton donors, directly protonating the enamine to initiate the rearrangement.[2]
-
Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) typically coordinate to the nitrogen or carbonyl oxygen, increasing the electrophilicity and promoting the necessary bond formations and cleavages.[1][2]
Caption: Generalized mechanism of the acid-catalyzed Fischer indole synthesis.
Comparative Performance of Acid Catalysts
The efficacy of an acid catalyst is judged by several factors: reaction yield, reaction time, temperature requirements, and ease of workup. While reaction conditions are highly substrate-dependent, general performance trends can be compiled from the literature.
| Catalyst Type | Specific Catalyst | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Neat or in a high-boiling solvent, 80-150°C | Good to Excellent | Acts as both catalyst and solvent; powerful dehydrating agent. | Viscous, difficult to stir; workup requires quenching with large amounts of ice water.[9] |
| Brønsted Acid | Acetic Acid (AcOH) | Refluxing AcOH | Moderate to Good | Readily available, acts as a solvent, relatively mild.[10] | Can require long reaction times; may not be strong enough for deactivated substrates. |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TSA) | Toluene or Xylene, reflux with Dean-Stark trap | Good | Strong acid, easily handled solid, removes water azeotropically. | Requires higher temperatures and azeotropic water removal. |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Ethanol, Acetic Acid, or neat, 80-120°C | Good to Excellent | One of the most common and effective catalysts; versatile.[1][11] | Often required in stoichiometric amounts; workup can be challenging.[11] |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane, Acetic Acid, rt to 80°C | Good to Excellent | Highly effective, can often be used in catalytic amounts.[12] | Moisture sensitive, corrosive, requires careful handling. |
| Lewis Acid | Aluminum Chloride (AlCl₃) | High-boiling solvents (e.g., chlorobenzene) | Moderate to Good | Strong Lewis acid, effective for challenging substrates. | Highly reactive, moisture sensitive, can promote side reactions.[1] |
| Green Alternative | Brønsted Acidic Ionic Liquids (BAILs) | Neat or with co-solvent, varied temperatures | Good to Excellent | Reusable, can act as both solvent and catalyst, mild conditions. | Higher initial cost, potential viscosity issues. |
| Green Alternative | Mechanochemical (e.g., Oxalic Acid) | Solvent-free, ball-milling | Good to Excellent | Environmentally friendly, solvent-free, versatile.[13] | Requires specialized ball-milling equipment. |
Key Insights:
-
For general-purpose synthesis, Zinc Chloride (ZnCl₂) and Polyphosphoric Acid (PPA) are robust and widely documented choices, often providing high yields.[1][9][11]
-
When milder conditions are necessary to protect sensitive functional groups, catalysts like BF₃·OEt₂ or certain Brønsted acidic ionic liquids may offer a significant advantage.[12][14]
-
The presence of the electron-donating methyl group and the electron-withdrawing chloro group on the phenylhydrazine ring presents a moderately complex electronic profile. Stronger acids like PPA or ZnCl₂ are generally reliable for ensuring complete conversion.
Validated Experimental Protocols
The following protocols describe a general procedure for the Fischer indole synthesis using this compound and cyclohexanone as a model substrate.
Caption: Standard laboratory workflow for the Fischer indole synthesis.
Protocol 1: Synthesis of 7-Chloro-9-methyl-1,2,3,4-tetrahydrocarbazole using Zinc Chloride (ZnCl₂)
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add absolute ethanol or glacial acetic acid as the solvent.
-
Add cyclohexanone (1.1 eq) to the mixture.
-
Stir the solution at room temperature for 1-2 hours. Monitor the consumption of the starting hydrazine via Thin Layer Chromatography (TLC).
-
-
Indolization:
-
To the hydrazone mixture, add anhydrous Zinc Chloride (ZnCl₂) (1.5 - 2.0 eq). Causality: A stoichiometric or slight excess of ZnCl₂ is often required as it can be partially neutralized by the ammonia byproduct generated during the reaction.[11]
-
Heat the reaction mixture to reflux (approx. 80-110°C) and maintain for 2-4 hours, continuing to monitor progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a large volume of ice-water, which should cause the crude product to precipitate.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography on silica gel.[1][15]
-
Protocol 2: Synthesis using Polyphosphoric Acid (PPA)
-
Reaction Setup:
-
In a round-bottom flask, pre-heat Polyphosphoric Acid (PPA) (10x the weight of the hydrazine) to approximately 80°C to reduce its viscosity.
-
In a separate flask, mix this compound (1.0 eq) and cyclohexanone (1.1 eq).
-
-
Indolization:
-
Slowly add the hydrazine/ketone mixture to the hot, stirring PPA. Causality: Pre-forming the hydrazone is often unnecessary as the acidic and dehydrating conditions of PPA will drive both the initial condensation and subsequent cyclization.
-
Increase the temperature to 100-120°C and stir for 1-3 hours. Monitor the reaction by TLC (aliquots must be quenched in water and extracted before spotting).
-
-
Workup and Purification:
-
After completion, allow the mixture to cool slightly until it is still mobile.
-
Carefully and slowly pour the viscous mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.
-
The resulting solid precipitate is collected by vacuum filtration and washed extensively with water until the filtrate is neutral.
-
Purify the crude product by recrystallization or column chromatography as described in Protocol 1.[9]
-
Conclusion and Recommendations
The selection of an acid catalyst for the Fischer indole synthesis of 7-Chloro-9-methyl-1,2,3,4-tetrahydrocarbazole from this compound is a critical decision that balances efficacy, safety, and practicality.
-
For reliability and high yields , traditional Lewis acids like Zinc Chloride and Brønsted acids like Polyphosphoric Acid remain the catalysts of choice in many applications.[1][9][11] They are particularly effective for substrates that may be less reactive.
-
For syntheses requiring milder conditions to preserve sensitive functionalities, Boron Trifluoride Etherate is an excellent, albeit more hazardous, alternative.
-
As the field moves towards more sustainable practices, exploring Brønsted acidic ionic liquids or mechanochemical methods offers promising avenues for greener synthesis without significant compromise in yield.[14][13]
Ultimately, the optimal catalyst is best determined empirically for each specific substrate pairing and desired scale. This guide provides the foundational knowledge and validated starting points for researchers to confidently navigate this essential synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. This compound | C7H10Cl2N2 | CID 44557934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to the Electronic Effects of Substituents on Phenylhydrazine Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of phenylhydrazine and its derivatives is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of how electronic substituents on the phenyl ring modulate the reactivity of phenylhydrazine. Moving beyond mere observation, we will explore the underlying principles and provide actionable experimental data to inform your synthetic strategies.
The Dual-Faced Nucleophile: Understanding Phenylhydrazine's Core Reactivity
Phenylhydrazine (C₆H₅NHNH₂) possesses two nitrogen atoms, each with a lone pair of electrons, bestowing upon it nucleophilic character. However, these two nitrogens are not electronically equivalent. The α-nitrogen (Nα), directly attached to the phenyl ring, and the terminal β-nitrogen (Nβ) exhibit distinct reactivities.
The lone pair on the α-nitrogen is delocalized into the aromatic π-system, which reduces its electron density and, consequently, its nucleophilicity.[1][2] In contrast, the lone pair on the terminal β-nitrogen remains localized, making it the more electron-rich and primary nucleophilic site for reactions such as hydrazone formation.[2][3] This fundamental electronic asymmetry is the starting point for understanding how substituents on the phenyl ring can further tune the molecule's reactivity.
The Influence of Aromatic Substituents: A Tale of Two Effects
Substituents on the phenyl ring alter the electron density of the entire molecule through a combination of inductive and resonance effects.[4] These electronic perturbations directly impact the nucleophilicity of the hydrazine moiety and the stability of intermediates in subsequent reactions.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring. This effect is propagated to the hydrazine group, enhancing the nucleophilicity of the β-nitrogen and generally accelerating reactions with electrophiles.[1][5][6]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and chloro (-Cl) pull electron density away from the aromatic ring. This deactivating effect reduces the overall nucleophilicity of the hydrazine, leading to slower reaction rates.[5][6][7]
The following diagram illustrates how these groups modulate the electron density on the critical β-nitrogen.
Caption: Influence of EDGs vs. EWGs on phenylhydrazine nucleophilicity.
Case Study: The Fischer Indole Synthesis
A classic and synthetically vital reaction that showcases the profound impact of electronic effects is the Fischer indole synthesis. This acid-catalyzed reaction converts a phenylhydrazone (formed from a phenylhydrazine and a ketone or aldehyde) into an indole.[8][9][10][11] The mechanism involves a critical[12][12]-sigmatropic rearrangement, the rate of which is highly sensitive to the electronic nature of the phenyl ring.[9][11][12]
The key steps are:
Caption: Generalized workflow of the Fischer Indole Synthesis.
Electron-donating groups on the phenyl ring increase the electron density of the arene, making it a more electron-rich partner in the[12][12]-sigmatropic rearrangement.[6] This stabilizes the transition state and accelerates the reaction.[5][7] Conversely, electron-withdrawing groups slow down this key step, often leading to lower yields or requiring more forcing conditions.[5][6]
Quantitative Comparison of Reactivity
The effect of substituents can be quantitatively assessed by comparing the reaction rates of various substituted phenylhydrazines. A common benchmark reaction is the formation of a hydrazone with a standard aldehyde, such as benzaldehyde. The rate is typically monitored by UV-Vis spectroscopy, following the appearance of the hydrazone product which has a distinct chromophore.[1][13]
| Substituent (para-position) | Electronic Effect | Relative Rate of Hydrazone Formation (vs. Phenylhydrazine) | Impact on Fischer Indole Synthesis Rate |
| -OCH₃ | Strong Electron-Donating | Faster | Accelerated[6] |
| -CH₃ | Electron-Donating | Faster | Accelerated[5][6] |
| -H | Neutral (Reference) | 1.00 | Reference |
| -Cl | Weak Electron-Withdrawing | Slower | Hindered[6][7] |
| -NO₂ | Strong Electron-Withdrawing | Significantly Slower | Severely Hindered / Fails[6][7] |
Note: Relative rates are illustrative and depend on specific reaction conditions. The trend, however, is consistently observed.
Experimental Protocol: Kinetic Analysis of Hydrazone Formation via UV-Vis Spectroscopy
This protocol provides a reliable method for comparing the reactivity of different substituted phenylhydrazines.
Objective: To determine the relative rate of hydrazone formation between a series of para-substituted phenylhydrazines and a reference aldehyde (e.g., 4-nitrobenzaldehyde) in a buffered solution.
Materials:
-
Substituted phenylhydrazines (e.g., p-methoxyphenylhydrazine, p-tolylhydrazine, phenylhydrazine, p-chlorophenylhydrazine)
-
4-Nitrobenzaldehyde (chosen for its strong UV absorbance)
-
Methanol (HPLC grade)
-
Buffer solution (e.g., 0.1 M acetate buffer, pH 4.5)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Methodology:
Caption: Experimental workflow for kinetic analysis of hydrazone formation.
Causality and Self-Validation:
-
Why pH 4.5? Hydrazone formation is acid-catalyzed, but the hydrazine must be in its neutral, nucleophilic form.[14][15] A weakly acidic pH represents a compromise, ensuring sufficient catalysis without excessive protonation of the nucleophile.
-
Why a reference aldehyde? Using the same electrophile ensures that any observed differences in reaction rate are directly attributable to the electronic properties of the substituted phenylhydrazine.
-
Why initial rates? Comparing initial rates (V₀) minimizes complications from substrate depletion and potential product inhibition, providing the most accurate measure of the substituent's intrinsic electronic effect on reactivity.
Conclusion
The electronic nature of substituents on the phenyl ring is a powerful tool for modulating the reactivity of phenylhydrazine. Electron-donating groups enhance nucleophilicity and accelerate reactions like the Fischer indole synthesis by stabilizing key transition states. Conversely, electron-withdrawing groups diminish reactivity. By understanding these fundamental principles and employing quantitative kinetic analysis, researchers can make informed decisions in the design of synthetic routes, leading to improved efficiency, higher yields, and greater control over reaction outcomes. This predictive power is indispensable in the fields of medicinal chemistry and materials science, where precise molecular engineering is key to success.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 11. Fischer_indole_synthesis [chemeurope.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 2-Chloro-4-methylphenylhydrazine hydrochloride
Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] The Fischer indole synthesis, discovered in 1883, remains a cornerstone method for its construction due to its reliability and versatility.[3][4][5] This guide uses 2-Chloro-4-methylphenylhydrazine hydrochloride, a precursor for the synthesis of 6-chloro-4-methylindole, as a reference point to explore a landscape of strategic alternatives.
Our objective is to move beyond a simple recitation of protocols. We will dissect the causality behind experimental choices, evaluate the performance of alternative reagents, and explore entirely different synthetic pathways. This guide is structured to provide both a high-level strategic overview and detailed, actionable experimental protocols, empowering you to make informed decisions for your specific synthetic challenges.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[4][5] The reaction is robust and tolerates a wide range of functional groups, making it a workhorse in organic synthesis.[5]
The process begins with the condensation of the arylhydrazine with the carbonyl compound to form a phenylhydrazone intermediate.[3][6] This is followed by a critical, irreversible[7][7]-sigmatropic rearrangement of the corresponding enamine tautomer, which is the key bond-forming step.[5][7] Subsequent cyclization and the elimination of an ammonia molecule under acidic conditions lead to the formation of the aromatic indole ring.[3][8]
The choice of acid catalyst is pivotal and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, BF₃, and AlCl₃.[3][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. Page loading... [wap.guidechem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-methylphenylhydrazine hydrochloride
Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of reactive compounds like 2-Chloro-4-methylphenylhydrazine hydrochloride (CAS No. 90631-70-2) is not merely a regulatory formality; it is a critical component of responsible research and a cornerstone of laboratory safety. This guide provides a procedural and logistical framework for the safe handling and disposal of this compound, grounded in established chemical safety principles.
Core Principle: Hazard-Centric Waste Management
This compound belongs to the hydrazine family, a class of compounds known for their reactivity and potential toxicity.[1][2] Understanding the intrinsic hazards is the first step in defining a safe disposal pathway. Accidental ingestion or skin contact with related hydrazine compounds may be harmful.[3] Therefore, the primary objective of any disposal protocol is to mitigate these risks through controlled neutralization and proper waste segregation. All waste containing this substance must be treated as hazardous.[1][3]
Table 1: Chemical & Hazard Profile
| Property | Value | Source |
| Chemical Name | This compound | PubChem[4] |
| CAS Number | 90631-70-2 | J&K Scientific[5] |
| Molecular Formula | C₇H₉ClN₂·HCl | J&K Scientific[5] |
| Primary Hazards | Harmful if swallowed or in contact with skin, potential skin sensitizer, suspected carcinogen, toxic to aquatic life.[3] | Multiple SDS[3] |
| Incompatibilities | Strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches).[3][6] Ignition may result from contamination.[3] | Multiple SDS[3][6] |
Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Before handling the raw material or its waste, adherence to a strict PPE protocol is non-negotiable. The causality is simple: preventing exposure is the most effective safety measure.
-
Hand Protection : Wear compatible, chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[7][8] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8]
-
Eye/Face Protection : Use chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9] A face shield should be used if there is a splash hazard.[1][10]
-
Skin and Body Protection : Wear a flame-resistant lab coat and appropriate protective clothing to prevent skin exposure.[1][9] An eyewash station and safety shower must be readily accessible.[6][9]
-
Respiratory Protection : All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood to minimize inhalation risk.[1] If dusts are generated, a NIOSH-approved respirator is required.[8]
Disposal & Decontamination Workflow
The appropriate disposal procedure is dictated by the nature and quantity of the waste. The following workflow provides a decision-making framework for safe handling.
Caption: Disposal Decision Workflow for 2-Chloro-4-methylphenylhydrazine HCl.
Step-by-Step Protocols
Protocol 1: Neutralization of Dilute Aqueous Waste (Rinsate)
This protocol is exclusively for treating dilute aqueous solutions, such as the rinsate from cleaning contaminated glassware. The principle is oxidative destruction of the hydrazine moiety.[7][10]
Causality: Hydrazine compounds can be oxidized to nitrogen gas, water, and less harmful salts.[7] Sodium hypochlorite (bleach) is an effective and accessible oxidizing agent for this purpose.[7][11] The reaction can be exothermic, which is why this procedure is strictly limited to dilute solutions to control heat generation.[7]
-
Preparation : Work within a chemical fume hood. Ensure your dilute hydrazine waste solution is in a suitably large container (e.g., a beaker or flask that is less than 50% full).
-
Dilution : If not already dilute, add water to the waste solution until the concentration of the hydrazine compound is estimated to be below 5%.[7]
-
Neutralization : Slowly, and with constant stirring, add a 5% aqueous solution of sodium hypochlorite (household bleach is often suitable). Add a volume of hypochlorite solution roughly equal to the volume of your dilute waste.[7]
-
Verification : After addition, continue stirring for at least one hour. Test the solution for the absence of hydrazine using appropriate test strips or analytical methods if available.
-
Final Disposal : Once neutralization is confirmed, the resulting solution should still be disposed of as hazardous chemical waste through your institution's EHS office, as it now contains other chemical byproducts.[12] Do not pour down the drain unless explicitly permitted by local regulations and your EHS office.[12][13][14]
Protocol 2: Managing Solid Waste and Empty Containers
-
Segregation : All solid waste contaminated with this compound (e.g., used weigh boats, contaminated absorbent pads, gloves) must be segregated from other laboratory waste.[15]
-
Packaging : Place all contaminated solid waste into a designated, sealable, and clearly labeled hazardous waste container.[3][12] The label should read: "Hazardous Waste: this compound".
-
Empty Containers : The emptied original container should also be disposed of as hazardous waste.[1] If institutional policy allows for rinsing, follow Protocol 1 for the rinsate and then deface the label before disposing of the container as solid waste.
-
Storage and Collection : Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials, particularly oxidizers.[6] Follow institutional procedures for scheduling a pickup by a certified hazardous waste disposal vendor.[3][12]
Trustworthiness and Self-Validation
This guide is built on a self-validating system of caution. By treating all forms of this waste—solid, liquid, and rinsate—as hazardous until confirmed otherwise, you build in a layer of safety. The verification step in the neutralization protocol and the universal application of PPE are designed to protect the researcher and the environment, ensuring that procedural integrity is maintained at every step. Always consult your institution's specific Chemical Hygiene Plan and your EHS office for guidance that aligns with local, state, and federal regulations.[1][12]
References
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. CAS 635-26-7: 2-Methylphenylhydrazine hydrochloride [cymitquimica.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | C7H10Cl2N2 | CID 44557934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. arxada.com [arxada.com]
- 8. capotchem.com [capotchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. nj.gov [nj.gov]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. Hydrazine (HSG 56, 1991) [inchem.org]
- 15. Incompatibilities of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Handling of 2-Chloro-4-methylphenylhydrazine hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-4-methylphenylhydrazine hydrochloride, a compound that, like many hydrazine derivatives, requires meticulous attention to detail to ensure the safety of personnel and the validity of experimental outcomes.
Understanding the Hazard Profile
This compound is a substituted hydrazine derivative. Hydrazines as a class of compounds are recognized for their reactivity and potential toxicity.[1][2] Acute exposure to hydrazines can cause irritation to the eyes, nose, and throat, while more severe exposures may lead to dizziness, nausea, and potential damage to the liver, kidneys, and central nervous system.[2][3] Chronic exposure should be avoided, as some hydrazine compounds are considered potential carcinogens.[4][5] The hydrochloride salt form generally improves the stability of the compound compared to its freebase, but it still warrants careful handling.
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[6][7] Therefore, a comprehensive safety plan must focus on minimizing the generation of airborne particulates and preventing direct physical contact.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent dermal absorption.[2][3][4] Always double-glove when handling the solid compound or concentrated solutions. Check for glove integrity before and during use. Change gloves immediately if contaminated. |
| Eyes | Chemical Safety Goggles | Offers protection against splashes and airborne dust particles.[6][8] Goggles should provide a complete seal around the eyes. |
| Face | Face Shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as when transferring large quantities or preparing solutions.[2][3][4] |
| Body | Flame-Resistant Laboratory Coat | Protects against incidental contact and small splashes.[2][3][9] A fully fastened lab coat is mandatory. |
| Respiratory | NIOSH-approved Respirator | Required when engineering controls cannot maintain exposure below acceptable limits or during spill cleanup.[3][6] The type of respirator (e.g., N95 for particulates or a cartridge respirator for vapors) should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined protocol is critical. The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key phases and steps for the safe handling of this compound.
1. Preparation and Precautionary Measures
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2][4]
-
Engineering Controls: Ensure that the chemical fume hood is functioning correctly. An eyewash station and safety shower should be readily accessible.[3][6]
-
Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to avoid unnecessary movement in and out of the containment area.
2. Handling the Compound
-
Weighing: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.[6] Consider using a balance with a draft shield.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[8]
3. Spill Management
-
Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[6][8]
-
Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.[2][4][9] Do not attempt to clean up a large spill without appropriate training and respiratory protection.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, and disposable labware, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings.
-
Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain.[7][10]
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while prioritizing their safety and the integrity of their research.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. riccachemical.com [riccachemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. safety.charlotte.edu [safety.charlotte.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
